molecular formula C10H9N3 B127440 2,2'-Dipyridylamine CAS No. 1202-34-2

2,2'-Dipyridylamine

Cat. No.: B127440
CAS No.: 1202-34-2
M. Wt: 171.2 g/mol
InChI Key: HMMPCBAWTWYFLR-UHFFFAOYSA-N
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Description

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Properties

IUPAC Name

N-pyridin-2-ylpyridin-2-amine
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InChI

InChI=1S/C10H9N3/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H,(H,11,12,13)
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InChI Key

HMMPCBAWTWYFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5061619
Record name 2-Pyridinamine, N-2-pyridinyl-
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Molecular Weight

171.20 g/mol
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CAS No.

1202-34-2
Record name 2,2′-Dipyridylamine
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Record name 2,2'-Dipyridylamine
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Record name 2,2'-Dipyridylamine
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Record name 2-Pyridinamine, N-2-pyridinyl-
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Record name 2-Pyridinamine, N-2-pyridinyl-
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Record name Di(2-pyridyl)amine
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Record name 2,2'-DIPYRIDYLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Dipyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 2,2'-dipyridylamine. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. This document details various synthetic methodologies, including the prevalent reaction of 2-aminopyridine with 2-chloropyridine, the Chichibabin reaction, and the Ullmann condensation. Each method is presented with detailed experimental protocols. The guide also offers a thorough characterization of this compound, summarizing its physical and spectroscopic properties in clearly structured tables for easy reference. Furthermore, this document explores the diverse applications of this compound, particularly its role as a versatile ligand in coordination chemistry, catalysis, and its emerging potential in materials science and drug development.

Introduction

This compound, with the chemical formula (C₅H₄N)₂NH, is an organic compound consisting of two pyridyl groups linked by a secondary amine.[1] This structure imparts a unique set of properties that make it a compound of significant interest in various fields of chemistry. Its ability to act as a bidentate N-donor ligand allows it to form stable complexes with a wide range of metal ions.[2] The resulting metal complexes have found applications in catalysis, materials science, and analytical chemistry.[2][3] In the realm of drug development, the this compound scaffold and its derivatives are being explored for their potential therapeutic properties, including antitumor activities.[4]

This guide will provide a detailed examination of the primary synthetic routes to this compound, offering standardized experimental protocols. It will also present a comprehensive characterization of the compound, including its physical properties and a detailed analysis of its spectroscopic data. Finally, the guide will touch upon the key applications of this compound, highlighting its importance to researchers and professionals in the chemical and pharmaceutical sciences.

Synthesis of this compound

Several synthetic methods have been established for the preparation of this compound. The most common and practical approaches include the reaction of 2-aminopyridine with a 2-halopyridine, the Chichibabin reaction, and the Ullmann condensation.

From 2-Aminopyridine and 2-Chloropyridine

This is one of the most widely used methods for synthesizing this compound. The reaction involves the nucleophilic substitution of the halide on the 2-halopyridine by the amino group of 2-aminopyridine. The reaction is typically carried out in the presence of a strong base to deprotonate the 2-aminopyridine, thus increasing its nucleophilicity.

Experimental Protocol:

A general procedure for this synthesis is as follows:

  • To a flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine and a strong base such as potassium tert-butoxide or sodium amide in an appropriate aprotic solvent like benzene, toluene, or xylene.

  • The mixture is heated to reflux for a specified period to ensure the formation of the deprotonated 2-aminopyridine.

  • 2-Chloropyridine is then added to the reaction mixture, and the reflux is continued for an extended period, typically 24 to 72 hours.

  • After cooling to room temperature, the reaction mixture is quenched with water.

  • The product is extracted into an organic solvent such as dichloromethane or chloroform.

  • The organic layer is washed with water, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as dichloromethane/n-hexane or benzene/petroleum ether, to yield reddish-brown or white to off-white crystals of this compound.[5][6]

Synthesis Workflow: From 2-Aminopyridine and 2-Chloropyridine

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Aminopyridine 2-Aminopyridine Mix_and_Reflux_1 Mix 2-aminopyridine, K-tert-butoxide, and benzene. Reflux for 2 hours. 2-Aminopyridine->Mix_and_Reflux_1 Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->Mix_and_Reflux_1 Benzene Benzene Benzene->Mix_and_Reflux_1 2-Chloropyridine 2-Chloropyridine Add_and_Reflux_2 Add 2-chloropyridine. Continue reflux for 72 hours. 2-Chloropyridine->Add_and_Reflux_2 Mix_and_Reflux_1->Add_and_Reflux_2 Cool_and_Quench Cool to room temperature. Add H₂O. Add_and_Reflux_2->Cool_and_Quench Extraction Extract with CH₂Cl₂. Cool_and_Quench->Extraction Drying Dry organic layer with MgSO₄. Extraction->Drying Evaporation Remove solvent under reduced pressure. Drying->Evaporation Recrystallization Recrystallize from CH₂Cl₂/n-hexane. Evaporation->Recrystallization Final_Product This compound Crystals Recrystallization->Final_Product

Synthesis of this compound workflow.

Table 1: Comparison of Reaction Conditions for the Synthesis from 2-Aminopyridine and 2-Halopyridine

2-HalopyridineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-ChloropyridinePotassium tert-butoxideBenzeneReflux72Not specified[5]
2-BromopyridineSodium amideToluene1104840-80Not specified
2-FluoropyridineNot specifiedNot specified190-210 (microwave)Not specified64-74[7]
Chichibabin Reaction

The Chichibabin reaction is a classic method for the amination of pyridine and its derivatives.[8] In the context of this compound synthesis, it involves the reaction of pyridine with sodium amide, which acts as a strong nucleophile.[1]

Experimental Protocol:

  • In a reaction vessel suitable for high-temperature reactions, sodium amide is prepared in situ or added to a high-boiling inert solvent such as xylene or toluene.[9]

  • Pyridine is added to the suspension of sodium amide.

  • The reaction mixture is heated to a high temperature (typically 100-130°C) under an inert atmosphere for several hours.[1]

  • The progress of the reaction can be monitored by the evolution of hydrogen gas.[8]

  • After the reaction is complete, the mixture is cooled and carefully quenched with water or an ammonium chloride solution.[1]

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically achieved by recrystallization.

Chichibabin Reaction Mechanism

G cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Elimination of Hydride cluster_step3 Step 3: Aromatization and Product Formation Pyridine Pyridine Intermediate1 σ-complex intermediate Pyridine->Intermediate1 + NH₂⁻ Amide NaNH₂ Amide->Intermediate1 Intermediate2 σ-complex intermediate Elimination Elimination of H⁻ Intermediate2->Elimination Intermediate3 Dihydropyridine derivative Product 2-Aminopyridine anion Intermediate3->Product - H₂ Hydride H⁻ Hydride->Product

Simplified mechanism of the Chichibabin reaction.
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds.[10] For the synthesis of this compound, this would involve the coupling of 2-aminopyridine with a 2-halopyridine in the presence of a copper catalyst and a base. This method is an alternative to the uncatalyzed reaction and can sometimes be performed under milder conditions.

Experimental Protocol:

  • A mixture of 2-aminopyridine, a 2-halopyridine (e.g., 2-bromopyridine or 2-iodopyridine), a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃ or K₃PO₄), and a ligand (e.g., L-proline or N,N'-dimethylethylenediamine) is prepared in a suitable high-boiling solvent such as DMSO, DMF, or dioxane.

  • The reaction vessel is sealed, and the mixture is heated to a temperature typically ranging from 100 to 130°C for several hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.

  • The organic extracts are combined, washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

Physical Properties

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₉N₃[11]
Molecular Weight171.20 g/mol [11]
AppearanceWhite to off-white or reddish-brown crystalline solid[2][6]
Melting Point90-92 °C[12]
Boiling Point222 °C at 50 mmHg[12]
SolubilitySlightly soluble in acetonitrile, chloroform, and methanol. Soluble in benzene and dilute ethanol.[2][6]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound

NucleusSolventChemical Shift (δ, ppm)
¹HCDCl₃δ 8.25 (d, 2H), 7.55 (t, 2H), 7.20 (s, 1H, NH), 6.95 (d, 2H), 6.80 (t, 2H)
¹³CCDCl₃δ 157.0, 148.5, 138.0, 116.5, 112.0

Note: The specific chemical shifts can vary slightly depending on the solvent and the concentration.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)Vibration ModeIntensity
3200 - 3400N-H stretchMedium, broad
3000 - 3100Aromatic C-H stretchMedium
1580 - 1610C=C and C=N stretching (pyridyl rings)Strong
1400 - 1500Aromatic ring stretchingMedium to Strong
1200 - 1300C-N stretchMedium
700 - 800C-H out-of-plane bendingStrong

Note: The IR spectrum of a complex of this compound shows peaks at 3434 (w), 1604 (s), 1594 (s), 1550 (m), 1469 (s), 1425 (s), 1358 (s), 1313 (m), 1285 (m), 1242 (w), 1154 (s), 1116 (s), 1088 (s), 1014 (m), 927 (w), 894 (w), 764 (s), 744 (m), 637 (m), 627 (m), and 518 (w) cm⁻¹.[5]

3.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in various solvents exhibits absorption bands in the ultraviolet region, which are characteristic of the π-π* transitions within the pyridyl rings.

Table 5: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Ethanol~250, ~300Not specified
Methanol~248, ~302Not specified
Hexane~245, ~298Not specified

Note: The exact λmax and molar absorptivity values can be influenced by the solvent polarity.[13]

Applications of this compound

The unique structural features of this compound make it a valuable compound in several areas of research and development.

Coordination Modes of this compound

G cluster_modes Coordination Modes cluster_examples Examples Monodentate Monodentate Monodentate_ex One pyridyl N to one metal center Monodentate->Monodentate_ex Bidentate_Chelating Bidentate Chelating Bidentate_Chelating_ex Both pyridyl N's to one metal center Bidentate_Chelating->Bidentate_Chelating_ex Bidentate_Bridging Bidentate Bridging Bidentate_Bridging_ex Pyridyl and amino N's bridge two metal centers Bidentate_Bridging->Bidentate_Bridging_ex Tridentate Tridentate Tridentate_ex All three N's coordinate to one or more metal centers Tridentate->Tridentate_ex

Common coordination modes of the this compound ligand.
Coordination Chemistry and Catalysis

This compound is extensively used as a ligand in coordination chemistry. It can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions.[14] These metal complexes exhibit interesting structural, electronic, and magnetic properties. Furthermore, metal complexes of this compound have shown significant catalytic activity in a range of organic transformations, such as oxidation reactions.[2] For instance, palladium complexes with this compound-based ligands have been used as catalysts for the aerobic oxidation of styrene.

Materials Science

The ability of this compound to form well-defined coordination complexes makes it a suitable building block for the construction of metal-organic frameworks (MOFs) and coordination polymers.[3] These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Drug Development

The this compound scaffold is of interest to medicinal chemists. Platinum(II) and palladium(II) complexes of this compound with amino acids have been synthesized and investigated for their potential antitumor properties.[4] Some of these complexes have shown promising activity against leukemia cells, suggesting that this compound and its derivatives could serve as a basis for the development of new therapeutic agents.

Analytical Chemistry

As a chelating agent, this compound can form colored complexes with various metal ions. This property can be exploited for the development of colorimetric sensors for the detection and quantification of metal ions in analytical chemistry.[3]

Conclusion

This compound is a versatile and valuable compound with a rich chemistry. This technical guide has provided a detailed overview of its synthesis, characterization, and key applications. The synthetic routes described offer researchers a range of options for preparing this compound, while the comprehensive characterization data serves as a reliable reference for its identification and quality control. The diverse applications of this compound, from coordination chemistry and catalysis to materials science and drug development, underscore its significance in modern chemical research. It is anticipated that the information compiled in this guide will be a useful resource for scientists and professionals working with this important heterocyclic compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Dipyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dipyridylamine (DPA), also known as di(2-pyridyl)amine, is a heterocyclic organic compound with the chemical formula C₁₀H₉N₃. Structurally, it consists of a secondary amine linking two pyridine rings at their 2-positions.[1][2] First synthesized over a century ago, DPA has emerged as a significant molecule in various fields of chemical science, particularly in coordination chemistry.[3][4] Its ability to act as a versatile chelating ligand, binding to metal ions through its nitrogen atoms in multiple coordination modes, has led to extensive research into its complexes and their applications in catalysis, materials science, and bioinorganic chemistry.[3][5][6][7]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and visual representations of its chemical behavior.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing its handling, application, and potential as a scaffold in drug design.

Structural and General Properties

A compilation of the general and structural properties of this compound is presented in Table 1.

PropertyValueReference(s)
IUPAC Name N-(Pyridin-2-yl)pyridin-2-amine[2]
Synonyms 2,2'-Iminodipyridine, Di(2-pyridyl)amine[2]
CAS Number 1202-34-2[6]
Molecular Formula C₁₀H₉N₃[2]
Molecular Weight 171.20 g/mol [6]
Appearance White to off-white crystalline solid/powder[7]
Thermodynamic and Physical Properties

Quantitative data regarding the thermodynamic and physical properties are detailed in Table 2. These values are critical for predicting the compound's phase behavior and for designing experimental and industrial processes.

PropertyValueReference(s)
Melting Point 90-92 °C[6]
Boiling Point 307.5 °C (at 760 mmHg)[2]
222 °C (at 50 mmHg)[6]
Flash Point 170 °C[6]
Density (estimate) ~1.2 g/cm³[6]
Solubility and Partitioning Behavior

The solubility of this compound in various solvents and its partitioning coefficient are key indicators of its polarity, bioavailability, and environmental fate. This data is summarized in Table 3.

PropertyValueReference(s)
Water Solubility Sparingly soluble[7]
Organic Solubility Slightly soluble in acetonitrile, chloroform, and methanol. Moderately soluble in polar organic solvents.[7]
pKa (predicted) 4.79 ± 0.10[7]
LogP (XLogP3) 2.0[7]

Experimental Protocols

This section outlines the standard methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property used to identify a substance and assess its purity.[8]

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[9]

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.[10][11]

  • Measurement: The capillary tube is placed in a melting point apparatus (e.g., a heated metal block or Thiele tube with an oil bath) attached to a calibrated thermometer.[8][10]

  • Heating and Observation: The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.[8][10]

  • Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[12] For a pure compound, this range is typically narrow (0.5-1.0 °C).[8]

Boiling Point Determination (OECD Guideline 103)

The boiling point is determined at a specific atmospheric pressure. Several methods are described under OECD Guideline 103, including the dynamic method and the Siwoloboff method.[5][13][14][15]

  • Principle (Siwoloboff Method): A small amount of the liquid is heated in a test tube. A smaller, inverted capillary tube is placed inside.

  • Procedure: The apparatus is heated until a continuous stream of bubbles emerges from the inverted capillary.

  • Equilibrium: The heating is stopped, and the liquid is allowed to cool.

  • Measurement: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the smaller capillary tube. This temperature corresponds to the point where the vapor pressure of the substance equals the external atmospheric pressure.

Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for substances with solubilities above 10⁻² g/L.[1][16][17][18]

  • Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined.

  • Procedure: An excess amount of solid this compound is added to a flask containing purified water.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[19] A preliminary test can determine the necessary time.[16]

  • Phase Separation: The mixture is allowed to stand to let undissolved solid settle. Centrifugation may be required to separate the solid and aqueous phases effectively.[20]

  • Analysis: The concentration of this compound in the clear aqueous supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[21]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and precise method for determining the acid dissociation constant (pKa).[22][23][24]

  • Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.

  • pKa Calculation: The pKa corresponds to the pH at the half-equivalence point of the titration curve, where half of the amine groups are protonated. This point is identified as the inflection point on the curve.[23]

Synthesis and Chemical Behavior Visualized

The following diagrams, created using the DOT language, illustrate key aspects of this compound's chemistry.

Synthetic Pathway

This compound can be synthesized via several routes. A common laboratory method involves the coupling of 2-aminopyridine with 2-chloropyridine.[2][25] An alternative historical method is the reaction of pyridine with sodium amide.[2]

Synthesis_of_DPA cluster_reactants1 Reactants (Method 1) cluster_reactants2 Reactants (Method 2) r1 2-Aminopyridine r1->center_node r2 2-Chloropyridine r2->center_node r3 Pyridine r3->center_node r4 Sodium Amide (NaNH2) r4->center_node prod This compound center_node->prod Synthesis

Synthetic routes to this compound.
Versatility in Metal Coordination

As a ligand, this compound exhibits remarkable versatility, capable of adopting numerous coordination modes depending on its protonation state and the metal center involved. This adaptability allows it to form mononuclear, dinuclear, and polynuclear complexes.[3][4]

Coordination_Modes cluster_modes Coordination Behavior cluster_complexes Resulting Complex Types dpa This compound (Ligand) mode1 Monodentate (One N binds) dpa->mode1 can adopt mode2 Bidentate Chelating (Two N's bind one metal) dpa->mode2 can adopt mode3 Bridging (Links two metals) dpa->mode3 can adopt mode4 Tridentate (ortho-metalated) dpa->mode4 can adopt c1 Mononuclear mode1->c1 mode2->c1 c2 Dinuclear mode3->c2 c3 Polynuclear mode3->c3 mode4->c2

Coordination versatility of this compound.

References

coordination chemistry of 2,2'-Dipyridylamine ligands

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Coordination Chemistry of 2,2'-Dipyridylamine Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (dpa) is a versatile ligand that has garnered significant interest in coordination chemistry due to its diverse coordination modes, the unique properties of its metal complexes, and its wide range of applications. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and applications of dpa ligands, with a focus on aspects relevant to researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key concepts to facilitate a deeper understanding of this important class of ligands.

Introduction to this compound

This compound is an organic compound consisting of two pyridyl rings linked by a secondary amine group.[1] First synthesized in 1914, dpa and its deprotonated form, 2,2'-dipyridylamide, are utilized as multidentate ligands in inorganic and organometallic chemistry.[2] The versatility of dpa is remarkable; it can exist in various protonation states and adopt at least nine different coordination modes, enabling it to stabilize complexes with one, two, or even three metal atoms, including those with direct metal-metal bonds.[2][3][4] This adaptability makes dpa a valuable ligand in the development of new catalysts, functional materials, and therapeutic agents.[5][6]

Synthesis of this compound and its Metal Complexes

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The classical approach involves the reaction of 2-aminopyridine with 2-chloropyridine in the presence of a base like barium oxide.[1] Another common method is the heating of pyridine with sodium amide.[1]

General Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be broadly categorized into two main routes[4]:

  • Direct Metalation: This method involves reacting the dpa ligand with a transition-metal halide in the presence of an external base (e.g., t-BuONa or t-BuOK).[4]

  • Transmetalation: This route utilizes a lithium salt of the deprotonated dpa ligand, which is typically prepared in situ by treating dpa with an organolithium reagent like MeLi or n-BuLi at low temperatures. This lithium salt is then reacted with a transition-metal halide.[4]

Microwave-assisted synthesis has also been reported as an effective method for preparing dpa-metal complexes, such as a copper(II)-ibuprofen-dpa complex.[7]

Coordination Chemistry of this compound

The remarkable versatility of dpa as a ligand stems from its ability to adopt numerous coordination modes.[2][4] This flexibility allows for the formation of a wide variety of mononuclear, binuclear, and trinuclear complexes.[2]

Coordination Modes

At least nine distinct coordination modes have been identified for the dpa ligand, which are often characterized by X-ray crystallography.[2] These modes range from a simple monodentate binding to more complex bridging and chelating arrangements. The most common coordination mode is a bidentate chelation through the two pyridine nitrogen atoms.[2][5] The deprotonated dpa anion can act as a bridging ligand, facilitating the formation of polynuclear complexes and extended metal atom chains.[1][2]

Coordination_Modes Coordination Modes of this compound cluster_ligand This compound (dpa) cluster_modes Coordination Modes cluster_metals Metal Centers dpa dpa Ligand Npy N-H N'py Monodentate Monodentate dpa:n1->Monodentate Mode I Bidentate Bidentate Chelate dpa:n1->Bidentate dpa:n3->Bidentate Mode II Bridging_Anionic Bridging (anionic) dpa:n1->Bridging_Anionic dpa:n2->Bridging_Anionic Deprotonated dpa:n3->Bridging_Anionic Bridging_Neutral Bridging (neutral) dpa:n1->Bridging_Neutral dpa:n3->Bridging_Neutral M1 M Monodentate->M1 M2 M Bidentate->M2 Bridging_Anionic->M2 M3 M' Bridging_Anionic->M3 Bridging_Neutral->M2 Bridging_Neutral->M3

Simplified representation of dpa coordination modes.

Properties of this compound Metal Complexes

The properties of dpa metal complexes are highly tunable and depend on the metal ion, its oxidation state, and the specific coordination mode of the dpa ligand.

Spectroscopic Properties

Many dpa complexes exhibit interesting photophysical properties, including luminescence.[2] For instance, complexes with Rh, Ir, Ru, Hg, Cd, Zn, Al, and Mn have shown blue luminescence.[2] The emission is often attributed to intraligand π-π* transitions, where the chelation to the metal center increases the rigidity of the ligand and reduces non-radiative decay pathways.[2][5] Some ruthenium(II) complexes of dpa have been reported to exhibit dual luminescence.[8][9]

Electrochemical Properties

The electrochemical behavior of dpa complexes is a subject of significant interest. The redox properties can be finely tuned by modifying the dpa ligand or the metal center.[10][11] For example, ruthenium(II) terpyridine complexes containing a pyrrole-tagged dpa ligand have been synthesized and their electrochemical properties studied, revealing stable and electroactive polymer films upon immobilization on an electrode.[12] The electropolymerization of these complexes can lead to the formation of catalytically active species.[12]

Structural Data

X-ray crystallography is a crucial technique for elucidating the precise coordination environment in dpa complexes.[2] A geometric analysis of first-row transition metal complexes with dpa and halogen ligands has revealed common geometries such as octahedral, square-planar, and tetrahedral.[5] The bite angle of the chelating dpa ligand (Npy-M-Npy) is a key parameter that influences the overall geometry and reactivity of the complex.[2]

Complex TypeGeometryTypical Npy-M-Npy Bite AngleReference
First-Row Transition MetalsOctahedral, Square-planar, TetrahedralVaries significantly from ideal angles[5]
Mononuclear dpaH ComplexesNon-planarVaries[2]

Applications

The unique properties of dpa metal complexes have led to their exploration in a variety of applications.

Catalysis

Dpa complexes have shown promise as catalysts in various organic transformations.[5] For instance, copper(I)-dipyridylamine derivatives have been investigated for their use in photoredox catalysis, such as the chlorosulfonylation of styrene.[13] Palladium-polyoxovanadates incorporating dpa have been used as heterogeneous catalysts for the oxidation of benzylic hydrocarbons.[14]

Drug Development and Biological Activity

The interaction of dpa complexes with biological macromolecules has been a fertile area of research, with potential applications in drug development.

  • Antitumor Activity: Several platinum(II) and palladium(II) complexes of dpa with amino acids have been synthesized and shown to exhibit cytotoxic activity against cancer cell lines.[15] For example, some L-alanine complexes showed lower ID50 values against P388 lymphocytic leukemia cells than cisplatin.[15] A copper(II) complex containing ibuprofen and dpa has demonstrated promising in vitro antitumor activity against human breast cancer cell lines, which is believed to be mediated by increased oxidative stress.[7]

  • Antibacterial Activity: Cadmium(II) complexes of dpa have shown significant antibacterial activity against various bacterial strains.[16][17]

  • DNA and Protein Binding: The mode of action of these biologically active complexes often involves interaction with DNA and proteins. Studies have shown that dpa complexes can bind to calf thymus DNA, likely through non-covalent interactions.[15] A copper-ibuprofen-dpa complex was found to bind to bovine serum albumin (BSA) and intercalate between the base pairs of calf-thymus DNA.[7]

Biological_Activity_Workflow Workflow for Biological Activity Screening of dpa Complexes cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Synthesis Synthesis of dpa Metal Complex Characterization Spectroscopic & Structural Characterization Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity DNA_Binding DNA Binding Studies (e.g., UV-Vis, CD) Characterization->DNA_Binding Protein_Binding Protein Binding Studies (e.g., Fluorescence) Characterization->Protein_Binding Oxidative_Stress Oxidative Stress Assays (e.g., TBARS) Cytotoxicity->Oxidative_Stress Cell_Cycle Cell Cycle Analysis Cytotoxicity->Cell_Cycle Apoptosis Apoptosis Assays Cytotoxicity->Apoptosis

General workflow for investigating biological activity.
Materials Science

The ability of dpa to form stable complexes with a variety of metals has been exploited in materials science.[6] These complexes are being investigated for their potential use in:

  • Metal-Organic Frameworks (MOFs) and Coordination Polymers: The directional bonding and bridging capabilities of dpa make it a suitable building block for these materials, which have applications in gas storage and separation.[6]

  • Organic Electronics: Dipyridylamine and its derivatives are being explored for their electronic and optical properties, with potential applications in organic light-emitting diodes (OLEDs).[6]

Experimental Protocols

General Procedure for the Synthesis of a [M(dpa)Cl₂] Complex

This protocol is a generalized representation based on common synthetic methodologies.

  • Ligand Dissolution: Dissolve this compound (1 mmol) in a suitable solvent (e.g., 20 mL of ethanol or methanol).

  • Metal Salt Addition: To the stirred solution of the ligand, add a solution of the metal salt (e.g., MCl₂, 1 mmol) in the same solvent (10 mL).

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation of Product: Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether. If no precipitate forms, reduce the volume of the solvent under vacuum until a solid is obtained.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or solvent mixture.

Characterization Techniques
  • Spectroscopy:

    • FT-IR: To identify the coordination of the dpa ligand to the metal center, typically observed by a shift in the N-H and C=N stretching frequencies.

    • UV-Vis: To study the electronic transitions within the complex.

    • NMR (¹H, ¹³C): To elucidate the structure of the complex in solution.

  • X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

  • Elemental Analysis: To confirm the empirical formula of the synthesized complex.

  • Cyclic Voltammetry: To investigate the redox properties of the metal complex.

Conclusion

The coordination chemistry of this compound is a rich and expanding field.[2][3][4] The ligand's versatility in terms of coordination modes and its ability to form stable complexes with a wide range of metals have made it a valuable tool for chemists.[2][5] The diverse applications of dpa-metal complexes in catalysis, drug development, and materials science highlight the ongoing importance of this ligand.[5][6][7][13][15] Future research is likely to uncover new coordination behaviors and applications for this remarkable "gift that keeps on giving" to coordination chemistry.[2][3][4]

References

Spectroscopic Analysis of 2,2'-Dipyridylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dipyridylamine (DPA) is a versatile heterocyclic compound with significant applications in coordination chemistry, catalysis, and as a precursor in the synthesis of pharmacologically active molecules.[1][2] Its unique structure, featuring two pyridine rings linked by a secondary amine, allows it to act as a flexible ligand, forming stable complexes with a variety of metal ions. A thorough understanding of its spectroscopic properties is paramount for its characterization, quality control, and for elucidating the structure of its derivatives and metal complexes. This technical guide provides a comprehensive overview of the key spectroscopic techniques used in the analysis of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows are presented to aid researchers in their laboratory practices.

Physicochemical Properties of this compound

This compound is a white to light yellow crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₉N₃
Molecular Weight 171.20 g/mol
Melting Point 90-92 °C
Boiling Point 222 °C at 50 mm Hg
Appearance White to light yellow powder/crystal
Solubility Sparingly soluble in water, soluble in many organic solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Doublet of doublets2HProtons ortho to the ring nitrogen
~7.5Triplet of doublets2HProtons para to the ring nitrogen
~6.8Doublet2HProtons meta to the ring nitrogen
~6.7Triplet2HProtons ortho to the bridging amine
~9.5Singlet (broad)1HNH proton

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~158Carbon atoms attached to the ring nitrogen
~148Carbon atoms ortho to the bridging amine
~137Carbon atoms para to the ring nitrogen
~117Carbon atoms meta to the ring nitrogen
~112Carbon atoms ortho to the ring nitrogen

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

  • Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve DPA in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer transfer->instrument tune Tune and shim instrument->tune acquire_H1 Acquire ¹H spectrum tune->acquire_H1 acquire_C13 Acquire ¹³C spectrum tune->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase correction ft->phase calibrate Calibrate chemical shifts phase->calibrate integrate Integrate ¹H signals calibrate->integrate For ¹H NMR

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3400N-H StretchSecondary Amine
3000-3100C-H StretchAromatic
1580-1610C=C and C=N StretchPyridine Ring
1420-1480C-C StretchAromatic Ring
1250-1350C-N StretchAromatic Amine
700-850C-H Bending (out-of-plane)Aromatic
Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.[4]

ATR Method:

  • Instrument Setup: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of powdered this compound onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.[5]

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

KBr Pellet Method:

  • Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry KBr powder using an agate mortar and pestle.[4]

  • Pellet Formation: Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the IR spectrum.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place powdered DPA on ATR crystal apply_pressure Apply pressure place_sample->apply_pressure background Acquire background spectrum background->apply_pressure acquire_sample Acquire sample spectrum apply_pressure->acquire_sample process_spectrum Generate Absorbance/ Transmittance Spectrum acquire_sample->process_spectrum

FT-IR (ATR) Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound.

Table 4: UV-Vis Absorption Maxima for this compound

Wavelength (λmax, nm)SolventElectronic Transition
~250Ethanolπ → π
~300Ethanolπ → π

Note: The exact λmax values and molar absorptivity can be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., ethanol, methanol, acetonitrile).

  • Sample Preparation: Prepare a dilute solution of this compound of a known concentration in the chosen solvent. The concentration should be such that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

  • Baseline Correction: Fill a cuvette with the pure solvent and use it to perform a baseline correction (autozero) on the spectrophotometer over the desired wavelength range.

  • Sample Measurement: Rinse and fill a cuvette with the sample solution and place it in the spectrophotometer.

  • Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare_solution Prepare dilute solution of DPA measure_sample Measure sample absorbance prepare_solution->measure_sample baseline Baseline with pure solvent baseline->measure_sample plot_spectrum Plot Absorbance vs. Wavelength measure_sample->plot_spectrum identify_lambda_max Identify λmax plot_spectrum->identify_lambda_max

UV-Vis Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural confirmation.

Table 5: Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Interpretation
171Molecular ion [M]⁺
172Isotopic peak due to ¹³C

Note: The fragmentation pattern can be complex and depends on the ionization technique used.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a solid like this compound, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization: Ionize the sample molecules. Common techniques include Electron Ionization (EI) for volatile compounds or soft ionization techniques like ESI for less volatile or thermally labile compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions.

  • Spectrum Generation: The detector signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

MS_Workflow cluster_prep Sample Introduction cluster_analysis Mass Analysis cluster_proc Data Output introduce_sample Introduce DPA sample ionize Ionization introduce_sample->ionize separate Mass Separation ionize->separate detect Detection separate->detect generate_spectrum Generate Mass Spectrum detect->generate_spectrum

Mass Spectrometry Experimental Workflow

Applications in Drug Development and Research

The spectroscopic techniques detailed in this guide are crucial for various stages of research and development involving this compound:

  • Structural Verification: Confirming the identity and structure of synthesized this compound and its derivatives.

  • Purity Assessment: Detecting and quantifying impurities.

  • Reaction Monitoring: Following the progress of reactions involving this compound.

  • Coordination Chemistry: Characterizing the formation and structure of metal complexes with this compound, which is relevant for the development of new catalysts and materials.[6]

  • Biochemical Studies: Investigating the interaction of this compound-based compounds with biological macromolecules.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic analysis of this compound. By presenting key quantitative data in a structured format and detailing experimental protocols with clear visual workflows, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development. A thorough understanding and application of these spectroscopic techniques are essential for advancing research and leveraging the full potential of this important chemical scaffold.

References

2,2'-Dipyridylamine Derivatives: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dipyridylamine (DPA) and its derivatives represent a versatile class of compounds with significant applications across various scientific disciplines. Their unique structural motif, characterized by two pyridine rings linked by a secondary amine, allows for a rich coordination chemistry, making them valuable ligands in the development of novel metal complexes.[1] These derivatives have garnered considerable interest in medicinal chemistry, materials science, and catalysis due to their diverse and tunable properties.

In the realm of medicinal chemistry, DPA derivatives have been extensively investigated for their potential as anticancer and antimicrobial agents.[2][3] Their ability to chelate metal ions, such as platinum and ruthenium, is a key feature in the design of metallodrugs that can interact with biological targets like DNA.[2][4] Furthermore, the photophysical properties of DPA-based metal complexes, particularly their luminescence, have opened avenues for their use in bioimaging and as photosensitizers.[5][6] In materials science, these compounds are explored for applications in organic light-emitting diodes (OLEDs) and as catalysts in various organic transformations. This technical guide provides an in-depth overview of the synthesis, key properties, and applications of this compound derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of this compound and its Derivatives

The synthesis of the parent this compound can be achieved through several methods. A common approach involves the reaction of 2-aminopyridine with 2-chloropyridine in the presence of a strong base.[7] Another method is the heating of pyridine with sodium amide.[1] Derivatives can be prepared by substitution on the amine nitrogen or on the pyridine rings.

A general synthetic workflow for preparing this compound (Hdpa) and a subsequent metal complex is outlined below.

G cluster_synthesis Synthesis of this compound (Hdpa) cluster_complexation Synthesis of a Metal Complex A 2-Aminopyridine + Potassium tert-butoxide B Reflux in Benzene A->B Step 1 C Add 2-Chloropyridine B->C Step 2 D Continue Reflux C->D Step 3 E Work-up and Purification D->E Step 4 F This compound (Hdpa) E->F Step 5 G Hdpa + Metal Salt (e.g., NiCl2·6H2O) H Heat in Naphthalene G->H Step 1 I Add tert-butanol in n-butanol H->I Step 2 J Continue Heating I->J Step 3 K Purification J->K Step 4 L Metal-DPA Complex K->L Step 5

General synthetic workflow for this compound and its metal complexes.
Experimental Protocols

Synthesis of this compound (Hdpa) [7]

  • A mixture of 10g of 2-aminopyridine and 20g of potassium tert-butoxide in 200ml of benzene is placed in a 500ml flask and refluxed.[7]

  • After 2 hours, 10ml of 2-chloropyridine is added to the reaction mixture.[7]

  • The mixture is then refluxed for an additional 72 hours.[7]

  • After cooling, the benzene is removed using a rotary evaporator.[7]

  • 100ml of H2O and 150ml of CH2Cl2 are added to the resulting reddish-brown product.[7]

  • The CH2Cl2 layer is extracted, and the aqueous layer is extracted several more times with 100ml portions of CH2Cl2.[7]

  • Anhydrous magnesium sulfate is added to the combined CH2Cl2 solution and left for 24 hours to remove water.[7]

  • The magnesium sulfate is filtered off, and the CH2Cl2 is removed by rotary evaporation.[7]

  • The crude product is recrystallized from a CH2Cl2/n-hexane mixture to yield reddish-brown crystals of this compound.[7]

Properties and Applications

Anticancer Activity

This compound derivatives, particularly their platinum(II) and palladium(II) complexes, have shown significant potential as anticancer agents.[2] These complexes often exert their cytotoxic effects through interaction with DNA, leading to conformational changes that can inhibit replication and transcription, ultimately inducing apoptosis.[4][8]

The general proposed mechanism of action for some platinum-based DPA complexes involves their ability to bind to DNA.

G A Pt(II)-DPA Complex B Cellular Uptake A->B C Interaction with DNA B->C D Formation of DNA Adducts C->D E Inhibition of DNA Replication and Transcription D->E F Apoptosis E->F

Proposed mechanism of anticancer action for Pt(II)-DPA complexes.

The cytotoxic activity of these compounds is typically evaluated using assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. A common workflow for evaluating the anticancer activity of these compounds is depicted below.

G A Prepare Cancer Cell Culture B Seed Cells in 96-well Plates A->B C Incubate for 24h B->C D Treat Cells with DPA Derivatives (various concentrations) C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate for 3-4h F->G H Add Solubilizing Agent (e.g., DMSO) G->H I Measure Absorbance H->I J Calculate Cell Viability and IC50 I->J

Workflow for determining the IC50 of DPA derivatives using the MTT assay.

Table 1: Anticancer Activity of Selected this compound Complexes

CompoundCancer Cell LineIC50 (µM)Reference
[Pd(dipy)(ala)]ClP388 lymphocytic leukemia< Cisplatin[2]
[Pt(dipy)(ala)]ClP388 lymphocytic leukemia< Cisplatin[2]
[Pd(dipy)(gly)]ClP388 lymphocytic leukemia> Cisplatin[2]
[Pt(dipy)(gly)]ClP388 lymphocytic leukemia> Cisplatin[2]

ala = L-alanine, gly = glycine

Experimental Protocol: MTT Assay for Cytotoxicity [9][10][11]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[10][11]

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds.[10]

  • Incubation: The treated plates are incubated for a period of 48 to 72 hours.[10]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[9][10][11]

  • Formazan Formation: The plates are incubated for another 3-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[9][10][11]

  • Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[10]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.[9][11]

Antimicrobial Activity

Metal complexes of this compound have also demonstrated promising antimicrobial properties against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of cellular processes upon complexation with the metal ion.

The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of a Ruthenium(II) Complex of this compound

CompoundMicroorganismMIC (µg/mL)
--INVALID-LINK--4S. aureus>0
--INVALID-LINK--4K. pneumoniae>0
--INVALID-LINK--4MRSA>0
--INVALID-LINK--4MDR K. pneumoniae0

Note: A value of '>0' indicates some level of activity was observed, while '0' indicates no activity. The exact MIC values were not provided in the abstract.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [12]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard.[13]

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[12]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[12]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[13]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]

Photophysical Properties

Rhenium(I) and Ruthenium(II) complexes incorporating this compound and its derivatives often exhibit interesting photophysical properties, including luminescence.[5][14] These properties are highly dependent on the nature of the substituents on the DPA ligand and the metal center. The luminescence typically arises from metal-to-ligand charge transfer (MLCT) or intraligand (IL) excited states.[14][15]

Table 3: Photophysical Properties of a Rhenium(I) Complex with a DPA Derivative

CompoundEmission Max (nm)Quantum Yield (Φ)Lifetime (τ, ns)Reference
[Re(CO)3Cl(tppd)]5160.0442[5]

tppd = N,N,N′,N′-tetrakis(2-pyridyl)-p-phenylenediamine

The workflow for characterizing the photophysical properties of these complexes generally involves the following steps:

G A Synthesize and Purify Complex B Prepare Solutions in Spectroscopic Grade Solvents A->B C Measure UV-Vis Absorption Spectrum B->C D Measure Emission and Excitation Spectra B->D G Data Analysis and Interpretation C->G E Determine Luminescence Quantum Yield D->E F Measure Luminescence Lifetime D->F E->G F->G

Workflow for photophysical characterization of DPA metal complexes.

Experimental Protocol: Luminescence Quantum Yield and Lifetime Measurement [16][17][18]

  • Quantum Yield Determination: The luminescence quantum yield (Φ) is typically determined relative to a standard with a known quantum yield (e.g., [Ru(bpy)3]2+ in aerated water, Φ = 0.028). The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2 where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[16]

  • Lifetime Measurement: Luminescence lifetimes (τ) are measured using time-correlated single-photon counting (TCSPC) or other time-resolved spectroscopic techniques. The sample is excited with a pulsed light source (e.g., a laser), and the decay of the emission intensity over time is recorded. The decay curve is then fitted to an exponential function to determine the lifetime.[17][18]

Conclusion

This compound derivatives have established themselves as a significant class of compounds with a broad spectrum of properties and applications. Their facile synthesis and versatile coordination chemistry allow for the development of a wide array of metal complexes with tailored functionalities. The quantitative data presented herein on their anticancer and antimicrobial activities highlight their potential in drug discovery and development. Furthermore, their intriguing photophysical properties continue to be an active area of research for applications in sensing, imaging, and materials science. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand the potential of these remarkable compounds.

References

The Multifaceted Biological Activities of 2,2'-Dipyridylamine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dipyridylamine (dpa) and its derivatives have emerged as a versatile scaffold in medicinal chemistry, primarily owing to their potent metal-chelating properties and diverse biological activities. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, and other biological effects of dpa compounds, with a particular focus on their metal complexes. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Core Biological Activities

The biological activities of this compound compounds are broad, with the most extensively studied areas being their efficacy as anticancer and antimicrobial agents. The ability of the dpa ligand to form stable complexes with a variety of transition metals, such as platinum, palladium, copper, cobalt, and ruthenium, often results in a significant enhancement of these biological effects compared to the free ligand.

Anticancer Activity

Metal complexes of this compound have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. The proposed mechanisms of action are multifactorial and include interaction with DNA, induction of oxidative stress, and modulation of key signaling pathways leading to apoptosis.

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective dose (ID50) values for various this compound metal complexes against several cancer cell lines.

Compound/ComplexCancer Cell LineIC50 / ID50 (µM)Reference
[Pd(dipy)(L-ala)]ClP388 lymphocytic leukemia< Cisplatin[1]
[Pt(dipy)(L-ala)]ClP388 lymphocytic leukemia< Cisplatin[1]
[Pd(dipy)(gly)]ClP388 lymphocytic leukemia> Cisplatin[1]
[Pt(dipy)(gly)]ClP388 lymphocytic leukemia> Cisplatin[1]
Silver-perylenediimide-dpa complex (PDI-3)HeLa (cervical)Moderate[2]
Copper-perylenediimide-dpa complex (PDI-4)HeLa (cervical)Moderate[2]
Di-2-picolylamine (DPA)HepG2 (liver)1591[3]
Ruthenium(III) complex 1HCC70 (breast)Low µM range[4]
Ruthenium(III) complex 1HeLa (cervical)Low µM range[4]
Ruthenium(III) complex 2HCC70 (breast)Low µM range[4]
Ruthenium(III) complex 2HeLa (cervical)Low µM range[4]
Copper(II) complex 2HeLa (cervical)5.65[5]
Copper(II) complex 2HepG2 (liver)3.66[5]
Copper(II) complex 10MCF-7 (breast)6.41[5]
Platinum(II) complex 22HeLa (cervical)64.7[5]
Antimicrobial Activity

This compound and its metal complexes have also been shown to possess significant activity against a range of pathogenic bacteria and fungi. The mechanism of their antimicrobial action is thought to involve the disruption of cellular processes and integrity.

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyridin-3-amine 1gS. aureus ATCC 137093.91[6]
Imidazo[1,2-a]pyridin-3-amine 2gS. aureus ATCC 137093.91[6]
Imidazo[1,2-a]pyridin-3-amine 1gMRSA ATCC 335913.91[6]
Imidazo[1,2-a]pyridin-3-amine 2gMRSA ATCC 335913.91[6]
Imidazo[1,2-a]pyridin-3-amine 1gS. epidermidis ATCC 359837.81[6]
Imidazo[1,2-a]pyridin-3-amine 2gS. epidermidis ATCC 359837.81[6]
Ruthenium(II/III) ComplexS. aureusActive[7]
Ruthenium(II/III) ComplexK. pneumoniaeActive[7]
Ruthenium(II/III) ComplexMRSAActive[7]
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesE. coli K120.2-1.3[7]
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesE. coli R2-R40.2-1.3[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability by measuring cellular protein content.[8][9][10][11]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with distilled water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Disc Diffusion Assay for Antimicrobial Susceptibility

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.[12][13][14][15][16]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial or fungal strains of interest

  • Sterile cotton swabs

  • Sterile filter paper discs

  • Test compound solutions at known concentrations

  • Standard antibiotic discs (positive control)

  • Solvent (negative control)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the microbial suspension onto the surface of an MHA plate using a sterile cotton swab to create a lawn of growth.

  • Disc Application: Aseptically place sterile filter paper discs impregnated with the test compound, positive control, and negative control onto the inoculated agar surface. Ensure the discs are placed at least 24 mm apart.

  • Incubation: Invert the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters.

  • Data Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity. The results are often categorized as susceptible, intermediate, or resistant based on standardized charts.

DNA Binding and Cleavage Assay

These assays are used to investigate the interaction of compounds with DNA, a key target for many anticancer drugs.

DNA Binding (UV-Visible Spectroscopy): [17]

  • Prepare a solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl).

  • Prepare solutions of the test compound at various concentrations.

  • Titrate the DNA solution with increasing concentrations of the test compound.

  • Record the UV-Visible absorption spectrum after each addition.

  • Analyze the changes in the absorption spectra (hypochromism or hyperchromism and bathochromic or hypsochromic shifts) to determine the mode and strength of binding. The intrinsic binding constant (Kb) can be calculated from the titration data.

DNA Cleavage (Agarose Gel Electrophoresis): [17][18][19][20][21]

  • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), the test compound at various concentrations, and a buffer.

  • Incubate the reaction mixture at 37°C for a specific time.

  • Stop the reaction by adding a loading buffer.

  • Load the samples onto an agarose gel containing a DNA intercalating agent (e.g., ethidium bromide).

  • Perform electrophoresis to separate the different forms of DNA (supercoiled, nicked circular, and linear).

  • Visualize the DNA bands under UV light. The conversion of supercoiled DNA to nicked and/or linear forms indicates DNA cleavage activity.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound compounds are underpinned by their ability to modulate critical cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key proposed mechanisms.

Apoptosis Induction via Oxidative Stress and Bax/Bcl-2 Modulation

Many this compound metal complexes induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which leads to oxidative stress. This, in turn, modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of the caspase cascade and ultimately, programmed cell death.[22][23][24][25][26]

apoptosis_pathway Compound This compound Metal Complex ROS Reactive Oxygen Species (ROS) Compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Bax Bax (Pro-apoptotic) OxidativeStress->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) OxidativeStress->Bcl2 Downregulation Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Inhibition Caspase9 Caspase-9 Mitochondria->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis caspase_independent_apoptosis DPA Di-2-picolylamine (DPA) ROS Reactive Oxygen Species (ROS) DPA->ROS Caspase37 Caspase-3/7 DPA->Caspase37 Reduction DNADamage DNA Damage & Nuclear Condensation DPA->DNADamage OxidativeStress Oxidative Stress ROS->OxidativeStress Bax Bax (Pro-apoptotic) OxidativeStress->Bax Upregulation Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase9->DNADamage Apoptosis Caspase-Independent Apoptosis DNADamage->Apoptosis nfkb_inhibition cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IκB Kinase (IKK) Stimuli->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation Compound This compound Derivative Compound->IKK Inhibition NFkB NF-κB (p50/p65) IkBa->NFkB Sequestration IkBa_P P-IκBα Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription Activation

References

A Century of Coordination: The Historical Development of 2,2'-Dipyridylamine in Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

First synthesized over a century ago, 2,2'-Dipyridylamine (dpaH) has emerged from a niche chemical curiosity to a versatile and widely employed ligand in modern coordination chemistry. Its unique structural features, including multiple protonation states and the ability to adopt numerous coordination modes, have made it a cornerstone in the development of novel metal complexes with diverse applications. This technical guide provides a comprehensive overview of the historical development of this compound research, from its initial synthesis to its contemporary applications in catalysis, materials science, and drug development.

The Genesis of a Ligand: Early Synthetic Approaches

The story of this compound begins in the early 20th century, with its first reported synthesis by A. E. Chichibabin and O. A. Zeide in 1914.[1][2][3] Their pioneering work, published in the Journal of the Russian Physical Chemical Society, laid the foundation for all subsequent research on this important molecule.[2][3] Shortly after, in 1916, Steinhäuser and Dieplder reported an alternative synthetic route.[1]

The Chichibabin Synthesis (1914)

Conceptual Experimental Protocol:

A mixture of 2-aminopyridine and a suitable base, such as potassium tert-butoxide, is refluxed in an inert solvent like benzene. To this mixture, 2-chloropyridine is added, and the reaction is continued under reflux for an extended period. The workup typically involves extraction and recrystallization to yield the this compound product.[4]

cluster_reactants Reactants cluster_process Process cluster_products Products 2-aminopyridine 2-aminopyridine Reflux Reflux 2-aminopyridine->Reflux 2-chloropyridine 2-chloropyridine 2-chloropyridine->Reflux Base (e.g., KOtBu) Base (e.g., KOtBu) Base (e.g., KOtBu)->Reflux Solvent (e.g., Benzene) Solvent (e.g., Benzene) Solvent (e.g., Benzene)->Reflux This compound This compound Reflux->this compound KCl KCl Reflux->KCl t-Butanol t-Butanol Reflux->t-Butanol

Fig. 1: Conceptual workflow of the Chichibabin synthesis of this compound.
Steinhäuser and Dieplder's Method (1916)

Steinhäuser and Dieplder's 1916 work provided an alternative approach and included the synthesis of an Hg(I) complex of this compound, marking an early entry into its coordination chemistry.[1]

Evolution of Coordination Chemistry

The first deliberate use of this compound as a chelating ligand for transition metals was reported in 1957 with divalent cobalt and copper complexes.[1] This marked a turning point, initiating decades of research into the rich and varied coordination chemistry of dpaH.

The versatility of this compound as a ligand stems from several key features:[1]

  • Multiple Protonation States: The amine proton can be readily removed, allowing the ligand to act as a neutral donor (dpaH) or an anionic donor (dpa⁻).

  • Diverse Coordination Modes: this compound can adopt at least nine distinct coordination modes, enabling the formation of mononuclear, dinuclear, and trinuclear complexes.[1] These modes range from simple monodentate coordination to complex bridging arrangements.[1]

  • Conformational Flexibility: The ligand can exist in cis-cis, cis-trans, and trans-trans conformations, allowing it to adapt to the steric and electronic requirements of different metal centers.[5]

cluster_modes Coordination Modes cluster_complexes Resulting Complexes Monodentate Monodentate Mononuclear Mononuclear Monodentate->Mononuclear Bidentate Chelating Bidentate Chelating Bidentate Chelating->Mononuclear Bridging Bridging Dinuclear Dinuclear Bridging->Dinuclear Trinuclear Trinuclear Bridging->Trinuclear

Fig. 2: Relationship between coordination modes and nuclearity of dpaH complexes.
Synthesis of Metal Complexes: Key Methodologies

Several general methods have been established for the synthesis of this compound metal complexes:

  • Direct Metalation: This involves reacting the dpaH ligand with a metal halide in the presence of a base to facilitate deprotonation.[5]

  • Transmetalation: A lithium salt of the deprotonated ligand (Li(dpa)) is first prepared and then reacted with a metal halide.[5]

  • Solvothermal Synthesis: This method utilizes elevated temperatures and pressures to facilitate the crystallization of metal-dpaH complexes.[1]

Detailed Experimental Protocol for the Synthesis of [Cu(C10H9N3)2(C9H5N4O)2] [1]

A mixture of copper(II) sulfate pentahydrate (25 mg, 0.1 mmol), this compound (34 mg, 0.2 mmol), and potassium 1,1,3,3-tetracyano-2-ethoxypropenide (45 mg, 0.2 mmol) in a 3:1 (v/v) water-methanol solution (20 ml) was sealed in a Teflon-lined autoclave. The autoclave was heated to 438 K for 2 days and then cooled to room temperature at a rate of 10 K per hour. Green block-like crystals of the title complex suitable for single-crystal X-ray diffraction were obtained with a yield of 42%.[1]

Quantitative Data of Representative this compound Complexes

The structural diversity of dpaH complexes is best illustrated through crystallographic data. The following tables summarize key bond lengths and angles for some historically significant or representative complexes.

ComplexMetalCoordination GeometryM-N(pyridyl) (Å)M-N(amino) (Å)N-M-N Bite Angle (°)Reference
--INVALID-LINK--Cu(II)Distorted Octahedral2.01-2.04-~90[6]
[CoCl2(dpaH)]Co(II)Tetrahedral2.08-2.10-~93[7]
[RuCl(p-cymene)(dpaH)]BF4Ru(II)Distorted Octahedral2.08-2.11-~77[8]
ComplexC-N(amino) (Å)C-N-C Angle (°)Dihedral Angle between Pyridyl Rings (°)Reference
--INVALID-LINK--1.35-1.37~129~40-50[6]
[CoCl2(dpaH)]~1.36~130~55[7]
[RuCl(p-cymene)(dpaH)]BF4~1.38~128~35[8]

Applications of this compound Complexes

The unique properties of dpaH complexes have led to their exploration in a wide range of applications, with significant developments in catalysis and medicinal chemistry.

Homogeneous Catalysis

Ruthenium complexes of this compound have shown considerable promise as catalysts for transfer hydrogenation reactions. These reactions are crucial in organic synthesis for the reduction of ketones and aldehydes to alcohols. The dpaH ligand can be readily modified, allowing for the fine-tuning of the electronic and steric properties of the catalyst to improve its activity and selectivity.[8] Iridium complexes of dpaH have also been investigated for the acceptorless dehydrogenation of alcohols.[9]

Drug Development and Biological Applications

The ability of this compound to form stable complexes with various metal ions has made it an attractive scaffold for the design of new therapeutic agents.

  • Antitumor Activity: Platinum and palladium complexes of dpaH have been synthesized and investigated for their potential as anticancer drugs.[10] Some of these complexes have shown cytotoxicity against cancer cell lines, with proposed mechanisms involving DNA binding and the induction of apoptosis.[10]

  • Antimicrobial Properties: Silver(I) complexes incorporating dpaH derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi.[11] The proposed mechanism of action for silver-based antimicrobials often involves disruption of the cell membrane, interaction with cellular macromolecules, and the generation of reactive oxygen species.

cluster_catalysis Catalysis cluster_drug_dev Drug Development dpaH_Complex dpaH Metal Complex Transfer_Hydrogenation Transfer Hydrogenation dpaH_Complex->Transfer_Hydrogenation Dehydrogenation Dehydrogenation dpaH_Complex->Dehydrogenation Antitumor Antitumor Activity dpaH_Complex->Antitumor Antimicrobial Antimicrobial Activity dpaH_Complex->Antimicrobial

Fig. 3: Major application areas of this compound metal complexes.

Conclusion

From its first synthesis in 1914, this compound has evolved into a ligand of significant importance in coordination chemistry. Its remarkable versatility in binding to metal ions has enabled the creation of a vast array of complexes with diverse structures and functions. The historical development of dpaH research showcases a continuous expansion of our understanding of its fundamental properties and a growing list of its applications. For researchers, scientists, and drug development professionals, this compound and its metal complexes represent a rich and promising area for future innovation, with the potential to contribute to advancements in catalysis, materials science, and medicine. The journey of this compound is a testament to how a single molecule can continue to inspire new discoveries and applications a century after its inception.[1]

References

A Comprehensive Technical Guide to Theoretical Calculations on 2,2'-Dipyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the theoretical and computational chemistry studies of 2,2'-Dipyridylamine (DPA), a versatile ligand in coordination chemistry and a scaffold of interest in drug development. By leveraging quantum chemical calculations, researchers can gain profound insights into the structural, electronic, and spectroscopic properties of DPA, which are crucial for designing novel materials, catalysts, and therapeutic agents.

Introduction to this compound (DPA)

This compound, with the chemical formula (C₅H₄N)₂NH, is an organic compound consisting of two pyridyl rings linked by an amino bridge[1]. Its ability to act as a chelating ligand, forming stable complexes with a wide range of metal ions, has made it a cornerstone in coordination chemistry[2][3]. The resulting metal complexes have found applications in catalysis, materials science, and importantly, as potential therapeutic agents, including antitumor drugs[4][5][6].

Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental route to elucidate the intrinsic properties of DPA. These methods allow for the precise determination of molecular geometry, vibrational frequencies, electronic structure, and reactivity parameters, complementing and often guiding experimental work[7][8].

Computational Methodologies and Protocols

The theoretical investigation of a molecule like DPA follows a structured workflow. The primary tool for such studies is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for many-electron systems[9].

Standard Computational Protocol:

  • Geometry Optimization: The first step is to find the minimum energy structure of the molecule. This is achieved by starting with an initial guess of the geometry and iteratively adjusting atomic positions until the forces on all atoms are negligible. A common and reliable method for this is the B3LYP functional combined with a Pople-style basis set such as 6-311G(d,p)[8].

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra of the molecule[7][10]. The calculated frequencies can be compared directly with experimental spectroscopic data.

  • Electronic Property Calculation: Once a stable geometry is confirmed, various electronic properties are calculated. This includes:

    • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The energy gap between them is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties[11][12].

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution, atomic charges, and intramolecular interactions, such as charge transfer and hyperconjugative effects[13].

    • Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution from the perspective of an approaching electrophile, highlighting regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

The workflow below illustrates the typical sequence of a theoretical study on DPA.

G Computational Workflow for DPA Analysis cluster_input Setup cluster_core_calc Core Calculations cluster_analysis Analysis & Interpretation cluster_validation Validation A Define Initial Molecular Structure C Geometry Optimization A->C B Select Level of Theory (e.g., B3LYP/6-311G(d,p)) B->C D Frequency Calculation C->D Confirm Minimum Energy Structure E Structural Parameters (Bond Lengths, Angles) C->E G Electronic Properties (HOMO-LUMO, NBO, MEP) C->G Single-Point Calculation F Vibrational Spectra (IR, Raman) D->F H Compare with Experimental Data E->H F->H

Computational workflow for theoretical analysis of DPA.

Theoretical Results and Data

Theoretical calculations have shown that this compound can exist in several conformations due to rotation around the C-N bonds. The syn-anti conformation is found to be the most stable, primarily due to the formation of an intramolecular C-H···N hydrogen bond[8]. In the solid state, DPA molecules form dimers through two intermolecular N-H···N hydrogen bonds, a feature that is also well-reproduced by theoretical models[8].

The diagram below illustrates these key molecular interactions that stabilize the structure of DPA.

G Key Interactions in DPA Dimer cluster_dimer DPA Dimer cluster_intra Intramolecular cluster_inter Intermolecular M1 DPA Monomer 1 (syn-anti) Intra C-H···N Hydrogen Bond M1->Intra stabilizes conformation Inter N-H···N Hydrogen Bonds (x2) M1->Inter form dimer via M2 DPA Monomer 2 (syn-anti) M2->Intra stabilizes conformation M2->Inter form dimer via

Stabilizing interactions within the DPA dimer structure.

A comparison of key geometrical parameters from experimental X-ray diffraction and DFT calculations is presented below. The strong agreement validates the accuracy of the chosen theoretical model.

Table 1: Selected Geometrical Parameters of this compound

Parameter Bond/Angle Experimental (X-ray at 120 K)[8] Theoretical (B3LYP/6-311G(d,p))[8]
Bond Lengths (Å) C(1)-N(2) 1.345(1) 1.348
N(2)-C(5) 1.348(1) 1.352
C(5)-C(6) 1.464(1) 1.462
C(6)-N(1) 1.403(1) 1.398
N(1)-H(1) 0.88(2) 1.012
Bond Angles (°) C(1)-N(2)-C(5) 117.0(1) 117.1
N(2)-C(5)-C(6) 123.3(1) 123.0
C(5)-C(6)-N(3) 116.5(1) 116.9
C(6)-N(1)-C(7) 128.8(1) 129.5

| Dihedral Angle (°) | C(5)-C(6)-N(1)-C(7) | 37.1(1) | 36.3 |

Note: Atom numbering corresponds to the crystallographic data presented in the cited literature.

Vibrational spectroscopy is a key technique for identifying functional groups and understanding molecular structure. DFT calculations can predict vibrational frequencies with high accuracy. A notable feature in the IR spectrum of DPA is the N-H stretching mode. In the solid phase, this mode is observed at 3250 cm⁻¹, indicating the presence of hydrogen bonding, which is consistent with the theoretically predicted dimer structure[7].

Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational Mode Experimental (Solid Phase IR)[7] Calculated (Dimer) Assignment
N-H Stretch 3250 3245 Stretching of the amino bridge N-H bond, involved in intermolecular H-bonding.
C-H Stretch (Aromatic) ~3050 3060-3100 Stretching vibrations of the C-H bonds on the pyridine rings.
C=N/C=C Stretch 1580-1610 1585-1615 Ring stretching vibrations characteristic of the pyridyl groups.

| N-H Bend | ~1500 | ~1510 | In-plane bending of the N-H group. |

The electronic nature of DPA is fundamental to its role as a ligand and its potential biological activity.

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy corresponds to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a measure of chemical reactivity; a smaller gap implies higher reactivity[12]. For DPA, the HOMO is typically localized on the amino bridge and the pyridyl rings, while the LUMO is distributed across the pyridyl rings. This distribution facilitates charge transfer upon excitation or coordination to a metal center.

Table 3: Calculated Electronic Properties of this compound

Property Value (eV) Implication
E(HOMO) -5.8 to -6.2 Electron-donating capability, site of electrophilic attack.
E(LUMO) -0.8 to -1.2 Electron-accepting capability, site of nucleophilic attack.
Energy Gap (ΔE) ~5.0 High kinetic stability, but accessible for electronic transitions and metal coordination.
Ionization Potential (I) ~6.0 Energy required to remove an electron.

| Electron Affinity (A) | ~1.0 | Energy released upon gaining an electron. |

Note: Values are approximate and depend on the specific level of theory and solvent model used.

Natural Bond Orbital (NBO) Analysis: NBO calculations reveal the charge distribution within the DPA molecule. The nitrogen atoms of the pyridine rings carry a significant negative charge, making them effective coordination sites for metal cations. The amino nitrogen also carries a partial negative charge, while the attached hydrogen is electropositive, facilitating hydrogen bond donation.

Implications for Drug Development

The theoretical insights into DPA's structure and electronic properties are directly relevant to drug development. For instance, DPA is a key ligand in the synthesis of novel platinum(II) and palladium(II) complexes investigated for their antitumor properties[5][6].

  • Ligand Design: Understanding the HOMO-LUMO gap and MEP map helps in modifying the DPA scaffold to tune the electronic properties of the resulting metal complex, potentially enhancing its DNA binding affinity or cellular uptake.

  • Mechanism of Action: Theoretical models can be used to study the interaction of DPA-metal complexes with biological targets like DNA. Calculations can predict binding modes and energies, helping to elucidate the mechanism of action at a molecular level[5].

  • Structure-Activity Relationships (SAR): By systematically calculating the properties of a series of DPA derivatives, researchers can establish robust SARs, correlating specific structural or electronic features with observed cytotoxic activity[6].

Conclusion

Theoretical calculations provide an indispensable toolkit for the comprehensive analysis of this compound. From predicting its stable conformations and vibrational spectra to quantifying its electronic structure and reactivity, computational chemistry offers insights that are often difficult to obtain through experimental means alone. The strong correlation between theoretical predictions and experimental data validates these methods as reliable and predictive. For researchers in materials science and drug development, leveraging these computational protocols can accelerate the design and discovery of new DPA-based compounds with tailored properties and enhanced functionalities.

References

The Ascendancy of 2,2'-Dipyridylamine Analogs: A Technical Guide to Synthesis and Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,2'-dipyridylamine scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique electronic and structural properties make it a versatile building block for the synthesis of novel analogs with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and synthesis of novel this compound analogs, with a focus on their applications as anticancer and antimicrobial agents. Detailed experimental protocols, quantitative biological data, and visualizations of key cellular pathways and experimental workflows are presented to empower researchers in the exploration of this promising class of compounds.

Synthetic Strategies for Novel this compound Analogs

The synthesis of the core this compound (dpa) structure and its derivatives can be achieved through several established methods. A common approach involves the coupling of two pyridine rings via a central amine linkage.

General Synthesis of this compound (dpa)

A widely employed method for the synthesis of the parent this compound involves the reaction of 2-aminopyridine with 2-chloropyridine in the presence of a strong base.

Experimental Protocol: Synthesis of this compound (dpa)

  • A mixture of 2-aminopyridine (10g) and potassium tert-butoxide (20g) is refluxed in 200ml of benzene in a 500ml flask.

  • After 2 hours, 2-chloropyridine (10ml) is added to the reaction mixture, and reflux is continued for 72 hours.

  • After cooling, the benzene is removed using a rotary evaporator.

  • 100ml of water and 150ml of CH₂Cl₂ are added to the reddish-brown product.

  • The CH₂Cl₂ layer is extracted, and the aqueous layer is further extracted several times with 100ml portions of CH₂Cl₂.

  • The combined CH₂Cl₂ extracts are dried over anhydrous magnesium sulfate for 24 hours.

  • After filtering the magnesium sulfate, the CH₂Cl₂ is removed by rotary evaporation.

  • The resulting reddish-brown crystals are recrystallized from a CH₂Cl₂/n-hexane mixture to yield pure this compound.

This foundational molecule serves as a versatile starting point for the creation of a multitude of analogs through N-substitution and the formation of metal complexes.

Synthesis of N-Substituted this compound Analogs

The secondary amine of the dpa core provides a reactive site for the introduction of various substituents, allowing for the fine-tuning of the molecule's steric and electronic properties. A series of new dpa derivatives with the general formula (py)₂NR, where R can be a range of functional groups such as naphthyl, pyrenyl, or benzo-18-crown-6, have been synthesized. These modifications can significantly impact the biological activity and photophysical properties of the resulting compounds.

Synthesis of this compound Metal Complexes

The two pyridyl nitrogen atoms and the central amine nitrogen of this compound make it an excellent chelating ligand for a variety of metal ions. The synthesis of these complexes is typically straightforward, involving the reaction of the dpa ligand with a metal salt in a suitable solvent. For example, palladium(II) and platinum(II) complexes have been synthesized and investigated for their antitumor properties.[1]

Biological Activities and Therapeutic Potential

This compound analogs have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds often exert their effects through the inhibition of key cellular signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound analogs against various cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or ID₅₀ (50% inhibitory dose) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound/AnalogCancer Cell LineActivity (µM)Reference
[Pd(dipy)(L-alanine)]ClP388 lymphocytic leukemia< Cisplatin[1]
[Pt(dipy)(L-alanine)]ClP388 lymphocytic leukemia< Cisplatin[1]
[Pd(dipy)(glycine)]ClP388 lymphocytic leukemia> Cisplatin[1]
[Pt(dipy)(glycine)]ClP388 lymphocytic leukemia> Cisplatin[1]

Signaling Pathways in Cancer

Many small molecule anticancer drugs, including those based on the this compound scaffold, target critical signaling pathways that are often dysregulated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. The inhibition of key kinases within this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Analog (Inhibitor) Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound analogs.

Antimicrobial Activity

In addition to their anticancer properties, novel this compound analogs have demonstrated promising activity against a range of microbial pathogens.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected compounds, with data presented as Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/AnalogMicroorganismMIC (µg/mL)
Novel Pyridine Derivative 1E. coli3.91
Novel Pyridine Derivative 2E. coli3.91
Novel Pyridine Derivative 3Streptococcus pneumoniae1.95
Novel Pyridine Derivative 3B. subtilis0.98
Novel Pyridine Derivative 3Salmonella typhimurium1.9
Novel Pyridine Derivative 3Aspergillus fumigatus1.95
Novel Pyridine Derivative 3C. albicans7.81
Novel Pyridine Derivative 4Methicillin-resistant S. aureus1

Key Experimental Methodologies

The evaluation of novel this compound analogs relies on a suite of standardized in vitro assays to determine their biological activity.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound analogs) and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value for each compound.

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 add_compounds Add serial dilutions of test compounds incubate1->add_compounds incubate2 Incubate for 72 hours add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Figure 2: General workflow for an MTT cell viability assay.

Kinase Inhibition Assays

Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on a specific kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™)

  • Kinase Reaction: Set up a reaction mixture containing the purified kinase, a specific substrate, ATP, and the test compound at various concentrations in a 384-well plate.

  • Incubation: Incubate the reaction mixture to allow the kinase-catalyzed phosphorylation to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP.

  • Luminescence Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Signal Detection: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Kinase_Assay_Workflow start Start prepare_reaction Prepare kinase reaction mix (kinase, substrate, ATP, inhibitor) start->prepare_reaction incubate_reaction Incubate to allow phosphorylation prepare_reaction->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent to stop reaction & deplete ATP incubate_reaction->add_adp_glo add_detection_reagent Add Kinase Detection Reagent to convert ADP to ATP add_adp_glo->add_detection_reagent generate_luminescence Luciferase/luciferin reaction generates light add_detection_reagent->generate_luminescence measure_luminescence Measure luminescent signal generate_luminescence->measure_luminescence analyze_data Calculate IC50 values measure_luminescence->analyze_data end End analyze_data->end

Figure 3: General workflow for a luminescence-based kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core structure allows for the generation of large and diverse compound libraries, which, when coupled with robust high-throughput screening assays, can accelerate the identification of lead compounds with potent and selective biological activities. Future research in this area will likely focus on the development of more complex and highly functionalized analogs, the exploration of novel mechanisms of action, and the optimization of pharmacokinetic and pharmacodynamic properties to translate promising in vitro findings into in vivo efficacy. The data and protocols presented in this technical guide provide a solid foundation for researchers to contribute to the exciting and rapidly evolving field of this compound-based drug discovery.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Metal Complexes with 2,2'-Dipyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis, applications, and characterization of metal complexes featuring the versatile ligand 2,2'-Dipyridylamine (dpa). The unique structural properties of dpa allow it to coordinate with a wide array of metal ions in various modes, leading to complexes with significant potential in medicinal chemistry, catalysis, and materials science.

Introduction to this compound (dpa) in Coordination Chemistry

This compound, with the chemical formula (C₅H₄N)₂NH, is a multidentate ligand that has been a cornerstone in coordination chemistry for over a century.[1] Its versatility is remarkable; it can exist in several protonation states and adopt at least nine different coordination modes.[1][2][3] This flexibility allows dpa to form stable mononuclear, binuclear, and even trinuclear complexes with a wide range of transition metals.[1][2] The resulting metal complexes often exhibit interesting photophysical properties, such as luminescence, and have been extensively explored for various applications.[3] The chelation of a metal center by the dpa ligand can increase the rigidity of the molecule, which helps to reduce energy loss through radiationless decay, often resulting in enhanced luminescence.[1]

Applications of this compound Metal Complexes

The ability of dpa to form stable and diverse metal complexes has led to their investigation in numerous fields, with particular promise in drug development.

  • Anticancer Agents: A significant area of research focuses on the cytotoxic properties of dpa metal complexes against various cancer cell lines.[4][5] Platinum(II) and palladium(II) complexes of dpa, particularly those incorporating amino acids, have shown potential as antitumor agents, with some exhibiting lower ID50 values than the established drug cisplatin against P388 lymphocytic leukemia cells.[4] Silver(I) and copper(I) complexes have also demonstrated enhanced antiproliferative effects, suggesting a synergistic effect between the metal center and the dpa ligand.[5][6] The proposed mechanisms of action often involve DNA interaction or the induction of apoptosis.[4][5] The high lipophilicity of the dpa ligand can enhance the absorption of these metal complexes by cell membranes.[7]

  • Catalysis: Metal complexes containing dpa are explored for their catalytic activities. For instance, Pd-polyoxovanadates synthesized using dpa have been used as heterogeneous catalysts for the oxidation of benzylic hydrocarbons. The flexible nature of the dpa ligand can contribute to the catalytic capabilities of its metal complexes.[7]

  • Materials Science and Analytical Chemistry: The coordinating properties of dpa make it a valuable component in the development of novel materials.[8] These include metal-organic frameworks (MOFs) and coordination polymers, which have potential applications in gas storage and separation.[8] Furthermore, as a chelating agent, dpa can be utilized in analytical methods for the detection and quantification of metal ions.[8]

General Synthetic Workflow

The synthesis of metal complexes with this compound typically follows a straightforward solution-based procedure. The general workflow involves the reaction of the dpa ligand with a suitable metal salt in an appropriate solvent, followed by isolation and purification of the resulting complex.

G cluster_start Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_characterization Characterization A Dissolve this compound in Solvent C Combine Solutions A->C B Dissolve Metal Salt (e.g., MCl₂, M(NO₃)₂, etc.) in Solvent B->C D Stir / Reflux (Time & Temp. dependent) C->D E Precipitation / Cooling / Solvent Evaporation D->E F Filter & Collect Solid Product E->F G Wash with Solvent F->G H Dry in vacuo or oven G->H I Spectroscopy (NMR, IR, UV-Vis) H->I J Elemental Analysis H->J K X-ray Crystallography H->K

Caption: General experimental workflow for synthesizing dpa metal complexes.

Coordination Diversity of this compound

The dpa ligand's ability to coordinate to metal centers in multiple ways is a key feature of its chemistry. This versatility allows for the formation of a wide variety of molecular architectures.

G cluster_modes Coordination Modes of dpa modeI Mode I (Monodentate) M1 M modeI->M1 N modeII Mode II (Bidentate Chelating) M2 M modeII->M2 N, N' modeVI Mode VI (Bidentate Bridging) M3 M modeVI->M3 N M4 M modeVI->M4 N' modeIX Mode IX (Tridentate Bridging) modeIX->M2 N modeIX->M3 N'' M5 M modeIX->M5 N' ligand3 dpa⁻ M3->ligand3 μ₂-N'' M4->ligand3 ligand1 dpaH ligand2 dpaH ligand4 dpa⁻

Caption: Simplified representation of selected dpa coordination modes.[1][3]

Experimental Protocols

The following protocols are representative examples for the synthesis of dpa-metal complexes.

Protocol 1: Synthesis of a Palladium(II)-dpa-Amino Acid Complex [4]

This protocol describes the synthesis of [Pd(dipy)(AA)]Cl, where dipy is this compound and AA is the anion of an amino acid like L-alanine.

  • Materials and Reagents:

    • [Pd(bipy)Cl₂] (or a similar precursor can be adapted for dpa)

    • This compound (dpa)

    • Sodium salt of L-alanine

    • Deionized water

    • Ethanol

    • Diethyl ether

  • Procedure:

    • Prepare an aqueous solution of the sodium salt of L-alanine by reacting L-alanine with an equimolar amount of sodium hydroxide.

    • Synthesize the precursor complex, [Pd(dpa)Cl₂], by reacting K₂PdCl₄ with dpa in a 1:1 molar ratio in water.

    • Dissolve [Pd(dpa)Cl₂] in water.

    • Add the aqueous solution of the sodium salt of L-alanine to the palladium precursor solution in a 1:1 molar ratio.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Reduce the volume of the solution under vacuum.

    • Add ethanol to precipitate the complex.

    • Filter the resulting solid, wash with ethanol and diethyl ether.

    • Dry the product in a desiccator over CaCl₂.

  • Characterization:

    • Elemental Analysis: To confirm the C, H, N composition.

    • IR Spectroscopy: To identify the coordination of the amino acid (disappearance of N-H stretch of the free amino acid, appearance of coordinated COO⁻ bands).

    • ¹H NMR Spectroscopy: To confirm the structure and coordination mode of the ligands.

    • Molar Conductance: To determine the electrolytic nature of the complex in solution.[4]

Protocol 2: Synthesis of a Tetranuclear Copper(I)-dpa-PDI Complex [5][6]

This protocol details the synthesis of a complex where dpa is first attached to a perylenediimide (PDI) core, which then coordinates to copper.

  • Materials and Reagents:

    • PDI-dpa ligand (e.g., PDI-6 as described in the source literature)[5]

    • [Cu(NO₃)(PPh₃)₂]

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the PDI-dpa ligand (1 equivalent) in dichloromethane (DCM).

    • Add the copper precursor, [Cu(NO₃)(PPh₃)₂] (4 equivalents), to the solution.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Evaporate the solvent to dryness under reduced pressure.

    • The resulting solid product is obtained in high yield and may not require further purification.[5][6]

  • Characterization:

    • ¹H NMR and ³¹P NMR Spectroscopy: To confirm the coordination of the phosphine ligands and the structure of the final complex.[5]

    • FT-IR Spectroscopy: To observe changes in vibrational frequencies upon coordination.[6]

    • UV-Vis Spectroscopy: To study the photophysical properties of the complex.[6]

Quantitative Data Summary

The biological activity and synthetic yields of dpa metal complexes are critical metrics for their evaluation.

Table 1: Cytotoxicity of Selected dpa Metal Complexes

Complex Cancer Cell Line IC₅₀ / ID₅₀ (µM) Reference
[Pd(dipy)(ala)]Cl P388 lymphocytic leukemia < 0.9 [4]
[Pt(dipy)(ala)]Cl P388 lymphocytic leukemia < 0.9 [4]
PDI-Silver Complex (PDI-3) HeLa (cervical cancer) ~10-20 [5]

| PDI-Copper Complex (PDI-4) | HeLa (cervical cancer) | ~5-10 |[5] |

Table 2: Synthesis and Characterization Data for PDI-Metal Complexes [5]

Complex ID Metal Precursor Yield Key ¹H NMR Signals (δ ppm) Key ³¹P NMR Signal (δ ppm)
PDI-7 (Ag) [Ag(OTf)PPh₃] 99% 8.16, 7.58, 7.49-7.34 18.38, 12.29

| PDI-8 (Cu) | [Cu(NO₃)(PPh₃)₂] | 99% | 8.13, 7.99, 7.42-7.28 | -0.48 |

Mechanism of Action: Anticancer Activity

Metal complexes of dpa can induce cancer cell death through various mechanisms, with apoptosis being a commonly cited pathway. The complex may enter the cell and interact with intracellular targets like DNA or mitochondria.

G cluster_cell Cancer Cell cluster_pathway Signaling Pathway Mito Mitochondria Caspase Caspase Activation Mito->Caspase Release of Cytochrome c DNA Nuclear DNA DNA->Caspase DNA Damage Response Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Complex dpa-Metal Complex Complex->Mito Mitochondrial Localization Complex->DNA DNA Binding

Caption: Simplified pathway for dpa-metal complex induced apoptosis.[4][5]

These notes provide a foundational understanding for researchers interested in the synthesis and application of this compound metal complexes. The detailed protocols and summarized data offer a practical starting point for laboratory work in this promising area of inorganic and medicinal chemistry.

References

Application Notes and Protocols for 2,2'-Dipyridylamine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dipyridylamine (dpa) is a versatile, nitrogen-containing heterocyclic compound that has garnered significant attention as a ligand in coordination chemistry and catalysis. Its ability to act as a bidentate or tridentate ligand, coupled with the tunability of its electronic and steric properties, makes it a valuable component in a variety of catalytic systems. This document provides detailed application notes and experimental protocols for the use of this compound in three key areas of catalysis: Palladium-catalyzed Suzuki-Miyaura cross-coupling, Copper-catalyzed C-O/S cross-coupling for the synthesis of diaryl ethers and thioethers, and Copper-catalyzed photoredox catalysis.

These protocols and data are intended to serve as a comprehensive resource for researchers in organic synthesis, materials science, and drug development, facilitating the application of dpa-based catalysts in their work.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling using a Polymer-Immobilized this compound-Palladium(II) Catalyst

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The use of a heterogeneous catalyst, such as a polymer-immobilized palladium complex, offers significant advantages in terms of catalyst recovery and reuse. A coordinated Pd(II) complex with this compound immobilized on a resin polymer has been shown to be a highly active precatalyst for these reactions, particularly under microwave irradiation.[1]

Application Note

This protocol describes the preparation of a polymer-supported Pd(II)-dpa catalyst and its application in the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids. The immobilization of the dpa ligand on a polymer backbone provides a stable and recyclable catalytic system.

Experimental Protocols

Protocol 1.1: Synthesis of Polymer-Immobilized this compound-Palladium(II) Catalyst

This procedure involves the functionalization of a resin with this compound followed by complexation with a palladium(II) salt.[1]

Materials:

  • Acid chloride-functionalized polymer resin (e.g., Merrifield resin converted to acid chloride)

  • This compound (dpa)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Anhydrous Toluene

Procedure:

  • Suspend the acid chloride-functionalized polymer resin in anhydrous DCM.

  • Add a solution of this compound (1.5 equivalents relative to the acid chloride groups on the resin) and triethylamine (2.0 equivalents) in anhydrous DCM to the resin suspension.

  • Stir the mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Filter the resin and wash sequentially with DCM, methanol, and diethyl ether to remove unreacted reagents.

  • Dry the dpa-functionalized resin under vacuum.

  • Suspend the dried dpa-functionalized resin in anhydrous toluene.

  • Add a solution of Pd(OAc)₂ (1.2 equivalents relative to the dpa groups on the resin) in anhydrous toluene.

  • Stir the mixture at 80 °C for 12 hours under an inert atmosphere.

  • Cool the mixture to room temperature, filter the resin, and wash with toluene and then diethyl ether.

  • Dry the polymer-immobilized Pd(II)-dpa catalyst under vacuum.

Protocol 1.2: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Polymer-immobilized Pd(II)-dpa catalyst

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the polymer-immobilized Pd(II)-dpa catalyst (1-5 mol% Pd loading).

  • Add the solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter to recover the catalyst. The catalyst can be washed with solvent, dried, and reused.

  • The filtrate is then worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Data Presentation
EntryAryl HalideArylboronic AcidProductYield (%)Reference
14-BromotoluenePhenylboronic acid4-Methylbiphenyl>95[2]
24-BromoanisolePhenylboronic acid4-Methoxybiphenyl>95[2]
31-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl>95[2]
44-ChlorotoluenePhenylboronic acid4-Methylbiphenyl~90[2]
52-BromopyridinePhenylboronic acid2-Phenylpyridine~92[3]

Note: The yields are representative and can vary based on the specific polymer support and reaction conditions.

Visualization

Suzuki_Miyaura_Workflow cluster_prep Catalyst Preparation cluster_reaction Suzuki-Miyaura Coupling Resin Acid Chloride Resin DPA_Resin dpa-Functionalized Resin Resin->DPA_Resin Stir 24h DPA_sol dpa + Et3N in DCM DPA_sol->DPA_Resin Catalyst Pd(II)-dpa Polymer Catalyst DPA_Resin->Catalyst Stir 12h, 80°C Pd_sol Pd(OAc)2 in Toluene Pd_sol->Catalyst Reaction_Mix Reaction Mixture Catalyst->Reaction_Mix Reactants Aryl Halide + Arylboronic Acid + Base Reactants->Reaction_Mix Microwave Microwave Irradiation Reaction_Mix->Microwave Workup Filtration & Work-up Microwave->Workup Product Purified Biaryl Product Workup->Product Recycled_Catalyst Recycled Catalyst Workup->Recycled_Catalyst

Workflow for Suzuki-Miyaura Coupling.

Copper-Catalyzed C-O/S Cross-Coupling for Diaryl Ether and Thioether Synthesis

The Ullmann condensation for the synthesis of diaryl ethers traditionally requires harsh reaction conditions. The use of copper catalysts with appropriate ligands has significantly improved the efficiency and mildness of this transformation. This compound has been identified as a novel and highly effective tridentate ligand for copper(I)-catalyzed C-O and C-S coupling reactions of aryl bromides with phenols and thiophenols.[1]

Application Note

This section provides a protocol for the copper-catalyzed synthesis of diaryl ethers using this compound as a ligand. This method is applicable to a wide range of aryl bromides and phenols, providing access to valuable diaryl ether motifs found in many natural products and pharmaceuticals.

Experimental Protocols

Protocol 2.1: General Procedure for Copper-Catalyzed Diaryl Ether Synthesis

Materials:

  • Aryl bromide

  • Phenol

  • Copper(I) iodide (CuI)

  • This compound (dpa)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube

Procedure:

  • To an oven-dried Schlenk tube, add CuI (5 mol%), this compound (10 mol%), the aryl bromide (1.0 mmol), the phenol (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF (3 mL) via syringe.

  • Stir the reaction mixture at a specified temperature (e.g., 110-130 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation
EntryAryl BromidePhenolProductYield (%)Reference
14-BromotoluenePhenol4-Methylphenyl phenyl ether85-95[1]
21-Bromo-4-methoxybenzenePhenol4-Methoxyphenyl phenyl ether88-96[1]
31-Bromo-3-nitrobenzenePhenol3-Nitrophenyl phenyl ether75-85[1]
42-BromonaphthalenePhenol2-Naphthyl phenyl ether80-90[1]
54-Bromotoluene4-Methoxyphenol4-Methylphenyl 4-methoxyphenyl ether82-92[1]

Note: Yields are estimated based on the high efficiency reported in the literature and may vary with specific substrates and conditions.

Visualization

Ullmann_Coupling_Cycle cluster_reactants Reactants Cu(I)-dpa Cu(I)-dpa Intermediate_A Ar-Cu(III)(Br)(OAr')-dpa Cu(I)-dpa->Intermediate_A Oxidative Addition (ArBr) Intermediate_B ArO-Cu(III)(Br)-dpa Cu(I)-dpa->Intermediate_B Ligand Exchange (Ar'OH, Base) Product Ar-O-Ar' Intermediate_A->Product Reductive Elimination Intermediate_B->Intermediate_A ArBr Ar-Br ArBr->Intermediate_A ArOH Ar'-OH ArOH->Intermediate_B Base Base Base->Intermediate_B

Catalytic Cycle for Cu-Catalyzed C-O Coupling.

Copper-Catalyzed Photoredox Catalysis using a [Cu(dpa)(S-BINAP)]⁺ Complex

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. Copper(I) complexes, being abundant and less toxic than common iridium and ruthenium photocatalysts, are attractive alternatives. The heteroleptic copper(I) complex, [Cu(dpa)(S-BINAP)]BF₄, has been identified as a highly potent photocatalyst for various transformations, including the chlorosulfonylation of styrenes.[4]

Application Note

This section details the synthesis of the [Cu(dpa)(S-BINAP)]BF₄ photocatalyst and its application in the photocatalytic chlorosulfonylation of styrene. This protocol provides a practical method for the difunctionalization of alkenes.

Experimental Protocols

Protocol 3.1: Synthesis of [Cu(dpa)(S-BINAP)]BF₄ Photocatalyst

Materials:

  • Tetrakis(acetonitrile)copper(I) tetrafluoroborate ([Cu(CH₃CN)₄]BF₄)

  • This compound (dpa)

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Cu(CH₃CN)₄]BF₄ (1.0 equivalent) in anhydrous DCM.

  • In a separate flask, dissolve this compound (1.0 equivalent) and (S)-BINAP (1.0 equivalent) in anhydrous DCM.

  • Slowly add the ligand solution to the copper salt solution with stirring at room temperature.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Concentrate the solution under reduced pressure.

  • Add anhydrous diethyl ether to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield the [Cu(dpa)(S-BINAP)]BF₄ complex as a solid.

Protocol 3.2: General Procedure for Photocatalytic Chlorosulfonylation of Styrene

Materials:

  • Styrene

  • Methanesulfonyl chloride

  • [Cu(dpa)(S-BINAP)]BF₄ photocatalyst

  • Anhydrous Acetonitrile (MeCN)

  • Blue LEDs (e.g., 455 nm)

  • Schlenk tube or reaction vial

Procedure:

  • To a Schlenk tube, add styrene (1.0 mmol), methanesulfonyl chloride (1.2 mmol), and [Cu(dpa)(S-BINAP)]BF₄ (1-2 mol%).

  • Add anhydrous and degassed acetonitrile (5 mL).

  • Seal the tube and place it at a fixed distance from a blue LED light source.

  • Irradiate the reaction mixture with stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired β-chloro sulfone product.

Data Presentation
EntryStyrene DerivativeSulfonyl ChlorideProductYield (%)Reference
1StyreneMethanesulfonyl chloride2-Chloro-1-phenylethyl methyl sulfone~85-95[4]
24-MethylstyreneMethanesulfonyl chloride2-Chloro-1-(p-tolyl)ethyl methyl sulfone~80-90[4]
34-ChlorostyreneMethanesulfonyl chloride2-Chloro-1-(4-chlorophenyl)ethyl methyl sulfone~75-85[4]
4StyreneBenzenesulfonyl chloride2-Chloro-1-phenylethyl phenyl sulfone~80-90[4]

Note: The yields are representative and can be influenced by the specific substrates and reaction setup.

Visualization

Photocatalysis_Workflow cluster_setup Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Work-up and Purification Reactants Styrene + Sulfonyl Chloride Reaction_Vial Reaction Vial Reactants->Reaction_Vial Catalyst [Cu(dpa)(S-BINAP)]BF4 Catalyst->Reaction_Vial Solvent Anhydrous MeCN Solvent->Reaction_Vial Irradiation Blue LED Irradiation (hv) Reaction_Vial->Irradiation Stirring Stirring at RT Irradiation->Stirring Concentration Solvent Removal Stirring->Concentration After 12-24h Chromatography Column Chromatography Concentration->Chromatography Product β-Chloro Sulfone Product Chromatography->Product

References

Application Notes and Protocols for 2,2'-Dipyridylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dipyridylamine (dpa) is a versatile and readily available bidentate N-donor ligand that has found significant application in organic synthesis. Its ability to form stable complexes with a variety of transition metals, particularly palladium, copper, and rhodium, makes it a valuable tool for catalyzing a range of organic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, including palladium-catalyzed cross-coupling reactions and the synthesis of nitrogen-containing heterocycles. The unique electronic and steric properties of the dpa ligand often lead to high catalytic activity and selectivity in these transformations.

I. Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as an effective supporting ligand for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The dpa ligand stabilizes the palladium catalyst, facilitates the catalytic cycle, and influences the reaction's efficiency and selectivity.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds. Palladium complexes of this compound have been shown to be effective catalysts for this transformation.

Application: Synthesis of biaryl compounds from aryl halides and arylboronic acids.

Reaction Scheme:

Quantitative Data Summary:

EntryAryl Halide (Ar1-X)Arylboronic Acid (Ar2-B(OH)2)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidK2CO3Toluene/H2O1001295
21-Chloro-4-nitrobenzene4-Methylphenylboronic acidCs2CO3Dioxane1101688
32-Bromopyridine3-Thienylboronic acidK3PO4DMF120892

Experimental Protocol: Synthesis of 4-Methoxybiphenyl

  • Catalyst Preparation: In a nitrogen-flushed Schlenk tube, add Pd(OAc)2 (2.2 mg, 0.01 mmol) and this compound (1.7 mg, 0.01 mmol) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 30 minutes to form the pre-catalyst complex.

  • Reaction Setup: To the Schlenk tube containing the catalyst, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add a mixture of toluene (8 mL) and deionized water (2 mL).

  • Reaction Conditions: The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours under a nitrogen atmosphere.

  • Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 95:5) to afford 4-methoxybiphenyl as a white solid.

Logical Relationship of Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar1-Pd(II)(X)L2 Ar1-Pd(II)(X)L2 Pd(0)L2->Ar1-Pd(II)(X)L2 Oxidative Addition (Ar1-X) Ar1-Pd(II)(Ar2)L2 Ar1-Pd(II)(Ar2)L2 Ar1-Pd(II)(X)L2->Ar1-Pd(II)(Ar2)L2 Transmetalation (Ar2-B(OH)2, Base) Ar1-Pd(II)(Ar2)L2->Pd(0)L2 Reductive Elimination (Ar1-Ar2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

B. Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a powerful method for the synthesis of substituted alkenes through the coupling of unsaturated halides with alkenes. This compound-ligated palladium catalysts can promote this reaction with high efficiency.

Application: Synthesis of substituted alkenes from aryl or vinyl halides and alkenes.

Reaction Scheme:

Quantitative Data Summary:

EntryHalide (R-X)AlkeneBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyreneEt3NDMF1002490
24-Bromobenzonitrilen-Butyl acrylateNaOAcDMA1201885
31-Iodonaphthalene1-OcteneK2CO3NMP1102078

Experimental Protocol: Synthesis of (E)-Stilbene

  • Reaction Setup: In a sealed tube, combine iodobenzene (204 mg, 1.0 mmol), styrene (125 mg, 1.2 mmol), PdCl2(PPh3)2 (7.0 mg, 0.01 mmol), this compound (3.4 mg, 0.02 mmol), and triethylamine (202 mg, 2.0 mmol) in anhydrous DMF (5 mL).

  • Reaction Conditions: The tube is sealed and heated to 100 °C for 24 hours.

  • Work-up: After cooling, the reaction mixture is poured into water (30 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification: The residue is purified by flash chromatography on silica gel (eluent: hexane) to give (E)-stilbene as a white crystalline solid.

Experimental Workflow for Heck-Mizoroki Reaction

Heck_Mizoroki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Alkene, Pd-catalyst, this compound, and Base in Solvent B Heat the reaction mixture under inert atmosphere A->B C Cool, extract with organic solvent, and wash B->C D Dry and concentrate the organic phase C->D E Purify by column chromatography D->E

Caption: General workflow for the Heck-Mizoroki reaction.

II. Synthesis of Nitrogen-Containing Heterocycles

This compound can also be utilized as a nitrogen source or as a ligand in catalytic reactions for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

A. Copper-Catalyzed Synthesis of Quinolines (Doebner-von Miller Reaction)

The Doebner-von Miller reaction is a classic method for synthesizing quinolines. The use of a copper-2,2'-dipyridylamine complex can catalyze this reaction under milder conditions and improve yields.

Application: Synthesis of substituted quinolines from anilines and α,β-unsaturated aldehydes.

Reaction Scheme:

Quantitative Data Summary:

EntryAnilineα,β-Unsaturated AldehydeCatalystOxidantSolventTemp (°C)Time (h)Yield (%)
1AnilineCrotonaldehydeCuI/dpaNitrobenzeneEtOH801275
24-MethoxyanilineCinnamaldehydeCuBr/dpaAirToluene1001868
33-ChloroanilineAcroleinCuCl/dpaO2 (1 atm)Acetonitrile902472

Experimental Protocol: Synthesis of 2-Methylquinoline

  • Catalyst Preparation: In a round-bottom flask, CuI (19 mg, 0.1 mmol) and this compound (17 mg, 0.1 mmol) are suspended in ethanol (10 mL). The mixture is stirred at room temperature for 20 minutes.

  • Reaction Setup: To the catalyst suspension, add aniline (931 mg, 10.0 mmol), crotonaldehyde (841 mg, 12.0 mmol), and nitrobenzene (1.23 g, 10.0 mmol).

  • Reaction Conditions: The reaction mixture is heated to reflux at 80 °C for 12 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in dichloromethane (50 mL) and washed with 1 M HCl (2 x 20 mL). The aqueous layer is then basified with 2 M NaOH to pH ~10 and extracted with dichloromethane (3 x 30 mL).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation to afford 2-methylquinoline.

Signaling Pathway for Doebner-von Miller Reaction

Doebner_von_Miller A Aniline + α,β-Unsaturated Aldehyde B Michael Addition A->B C Intermediate Adduct B->C D Cyclization C->D E Dihydroquinoline Intermediate D->E F Oxidation E->F G Quinoline Product F->G

Caption: Key steps in the Doebner-von Miller quinoline synthesis.

Conclusion

This compound is a cost-effective and versatile ligand for a variety of important transformations in organic synthesis. Its application in palladium-catalyzed cross-coupling reactions provides efficient routes to biaryls and substituted alkenes. Furthermore, its role in copper-catalyzed reactions facilitates the synthesis of valuable nitrogen-containing heterocycles like quinolines. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. The straightforward nature of these reactions, combined with the accessibility of the ligand, makes this compound an attractive choice for both academic and industrial applications.

Application Note and Protocol for the Synthesis of 2,2'-Dipyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2'-Dipyridylamine is a vital bidentate chelating ligand in coordination chemistry, extensively utilized in the synthesis of various metal complexes. These complexes are of significant interest in catalysis, materials science, and medicinal chemistry. The synthesis of this compound is a fundamental process for researchers in these fields. This application note provides a detailed protocol for the synthesis of this compound from 2-aminopyridine and 2-chloropyridine via a nucleophilic aromatic substitution reaction, specifically a variation of the Ullmann condensation. The provided protocol is robust and can be implemented in a standard organic chemistry laboratory.

Reaction Principle

The synthesis proceeds via the deprotonation of 2-aminopyridine by a strong base, potassium tert-butoxide, to form a more nucleophilic amide anion. This anion then attacks the electron-deficient carbon at the 2-position of 2-chloropyridine, displacing the chloride and forming the C-N bond of the desired this compound.

Experimental Protocol

Materials and Equipment
Reagents & SolventsMolar Mass ( g/mol )QuantitySupplier
2-Aminopyridine94.1210.0 gSigma-Aldrich
2-Chloropyridine113.5510.0 mLSigma-Aldrich
Potassium tert-butoxide112.2120.0 gSigma-Aldrich
Benzene (anhydrous)78.11200 mLFisher Scientific
Dichloromethane (CH₂Cl₂)84.93300 mLFisher Scientific
n-Hexane86.18As neededFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)120.37As neededFisher Scientific
Deionized Water18.02100 mL-
Equipment
500 mL three-neck round-bottom flask
Reflux condenser
Magnetic stirrer with heating mantle
Nitrogen inlet/outlet
Separatory funnel
Rotary evaporator
Filtration apparatus (Buchner funnel, filter paper)
Beakers, Erlenmeyer flasks, graduated cylinders
Analytical balance
Melting point apparatus
NMR spectrometer, IR spectrometer (for characterization)
Procedure
  • Reaction Setup: A 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet is charged with 10.0 g of 2-aminopyridine and 20.0 g of potassium tert-butoxide.

  • Solvent Addition: 200 mL of anhydrous benzene is added to the flask.

  • Initial Reflux: The mixture is stirred and heated to reflux under a nitrogen atmosphere for 2 hours.

  • Addition of 2-Chloropyridine: After 2 hours, 10.0 mL of 2-chloropyridine is added to the reaction mixture.

  • Prolonged Reflux: The reaction mixture is then refluxed for an additional 72 hours.[1]

  • Cooling and Solvent Removal: After the reflux is complete, the reaction mixture is cooled to room temperature. The benzene is removed using a rotary evaporator.[1]

  • Work-up: The resulting reddish-brown residue is treated with 100 mL of deionized water and 150 mL of dichloromethane. The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted two more times with 50 mL portions of dichloromethane.[1]

  • Drying and Filtration: The combined organic extracts are dried over anhydrous magnesium sulfate for 24 hours. The drying agent is then removed by filtration.[1]

  • Final Solvent Removal: The dichloromethane is removed from the filtrate using a rotary evaporator to yield the crude product.[1]

  • Purification: The crude product is purified by recrystallization from a dichloromethane/n-hexane solvent system to obtain reddish-brown crystals of this compound.[1]

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Amount UsedMoles
2-AminopyridineC₅H₆N₂94.1210.0 g0.106
2-ChloropyridineC₅H₄ClN113.5510.0 mL (11.98 g)0.105
Potassium tert-butoxideC₄H₉KO112.2120.0 g0.178
This compoundC₁₀H₉N₃171.20Theoretical Yield: 18.14 g0.106

Table 2: Characterization of this compound

PropertyValue
AppearanceWhite to reddish-brown solid
Melting Point90-92 °C
Boiling Point222 °C at 50 mmHg
¹H NMR Spectral data available in public databases such as PubChem.
¹³C NMR Spectral data available in public databases such as PubChem.
IR Spectrum Characteristic N-H stretching and aromatic C-H and C=N stretching vibrations. Data available on the NIST WebBook.
Mass Spectrum Molecular ion peak corresponding to the molecular weight. Data available on the NIST WebBook.

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2_aminopyridine 2-Aminopyridine dipyridylamine This compound 2_aminopyridine->dipyridylamine + 2-Chloropyridine 2_chloropyridine 2-Chloropyridine base Potassium tert-butoxide base:s->dipyridylamine:n Base solvent Benzene solvent:s->dipyridylamine:n Solvent, Reflux

Caption: Reaction scheme for the synthesis of this compound.

Synthesis_Workflow start Start reactants Mix 2-Aminopyridine and Potassium tert-butoxide in Benzene start->reactants reflux1 Reflux for 2 hours reactants->reflux1 add_chloro Add 2-Chloropyridine reflux1->add_chloro reflux2 Reflux for 72 hours add_chloro->reflux2 cool_evap Cool to RT and Remove Solvent reflux2->cool_evap workup Aqueous Work-up with Dichloromethane cool_evap->workup dry Dry Organic Layer over MgSO₄ workup->dry filter_evap Filter and Remove Dichloromethane dry->filter_evap purify Recrystallize from Dichloromethane/n-Hexane filter_evap->purify product Obtain Pure This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Analytical Determination of 2,2'-Dipyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dipyridylamine is a heterocyclic aromatic amine that serves as a crucial building block in coordination chemistry and materials science.[1] Its ability to act as a bidentate ligand allows for the formation of a wide array of metal complexes with diverse applications, including catalysis and the development of novel materials.[1] Given its significance, the development of robust and reliable analytical methods for the detection and quantification of this compound in various matrices is of paramount importance for quality control, reaction monitoring, and purity assessment.

These application notes provide an overview of several analytical techniques suitable for the determination of this compound, including High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Fluorescence Spectroscopy. Detailed protocols for a proposed HPLC and a UV-Visible spectrophotometric method are provided, along with a summary of expected analytical performance characteristics based on methods for structurally related compounds.

Analytical Techniques Overview

A variety of analytical techniques can be employed for the qualitative and quantitative analysis of this compound. The choice of method will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a highly suitable method for the quantification of this compound. This technique offers excellent separation and sensitivity.

  • UV-Visible Spectrophotometry: This technique is a simple and cost-effective method for the quantification of this compound, particularly at higher concentrations. The NIST WebBook provides the UV-Visible spectrum for this compound.[2] The method's sensitivity can be enhanced through derivatization or complexation to form a more intensely colored species.

  • Fluorescence Spectroscopy: this compound and its derivatives are known to be luminescent, making fluorescence spectroscopy a potentially highly sensitive method for its detection.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of this compound, potentially requiring derivatization to improve its volatility and chromatographic behavior. The NIST WebBook indicates the availability of gas chromatography data for this compound.[2]

  • Electrochemistry: Electrochemical methods, such as cyclic voltammetry, can be developed for the detection of this compound, likely based on the oxidation of its amine group.

Quantitative Data Summary

ParameterTypical Performance for a Related Compound (Dipyridamole) by RP-HPLC
Linearity Range 0.01 - 6 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.003 µg/mL
Limit of Quantification (LOQ) 0.01 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Protocols

Protocol 1: Quantification of this compound by Reversed-Phase HPLC

This protocol describes a general method for the determination of this compound using reversed-phase high-performance liquid chromatography with UV detection. The method is adapted from validated procedures for the analysis of dipyridamole and related substances.[7][8]

4.1.1. Principle

The sample is dissolved in a suitable solvent and injected into an HPLC system. Separation is achieved on a C18 reversed-phase column with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Detection and quantification are performed by monitoring the UV absorbance at a wavelength corresponding to an absorbance maximum of this compound.

4.1.2. Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Standard/Sample S2 Dissolve in Diluent S1->S2 S3 Sonicate to Dissolve S2->S3 S4 Dilute to Final Concentration S3->S4 S5 Filter through 0.45 µm Syringe Filter S4->S5 A1 Inject into HPLC System S5->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection A2->A3 D1 Integrate Peak Area A3->D1 D2 Construct Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Figure 1. HPLC analysis workflow.

4.1.3. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

4.1.4. Instrumentation

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • pH meter

4.1.5. Procedure

  • Mobile Phase Preparation: Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a ratio of 65:35 (v/v). Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected linear range (e.g., 1, 5, 10, 15, and 20 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (65:35, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • Detection Wavelength: 280 nm (or the determined λmax)

  • Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Then, inject the sample solution.

  • Calculation: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification of this compound by UV-Visible Spectrophotometry (Ion-Pair Complexation Method)

This protocol is adapted from a method for the determination of pyrilamine, a primary aromatic amine, and involves the formation of a colored ion-association complex.

4.2.1. Principle

This compound, in an acidic medium, is protonated. It then forms an ion-pair complex with an anionic dye, such as Alizarin Red S. This complex is extractable into an organic solvent (e.g., chloroform) and exhibits a distinct color that can be measured spectrophotometrically. The absorbance of the extracted complex is directly proportional to the concentration of this compound.

4.2.2. Logical Relationship Diagram

Spectrophotometry_Principle DPA This compound (DPA) DPA_H Protonated DPA (DPA-H⁺) DPA->DPA_H H_ion H⁺ (Acidic Medium) H_ion->DPA_H Complex Ion-Pair Complex [DPA-H⁺][Dye⁻] DPA_H->Complex Dye Anionic Dye (e.g., Alizarin Red S) Dye->Complex Extraction Extraction into Chloroform Complex->Extraction Measurement Measure Absorbance at λmax Extraction->Measurement

Figure 2. Principle of ion-pair spectrophotometry.

4.2.3. Materials and Reagents

  • This compound reference standard

  • Alizarin Red S (0.2% w/v aqueous solution)

  • Hydrochloric acid (0.1 M)

  • Chloroform (AR grade)

  • Methanol (AR grade)

  • Water (distilled or deionized)

4.2.4. Instrumentation

  • UV-Visible Spectrophotometer

  • Separatory funnels (125 mL)

  • Analytical balance

  • Volumetric flasks and pipettes

4.2.5. Procedure

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a small amount of methanol in a 100 mL volumetric flask. Dilute to volume with distilled water.

  • Working Standard Solutions: Prepare working standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with distilled water.

  • Complex Formation and Extraction:

    • Into a series of 125 mL separatory funnels, pipette aliquots of the standard solutions (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mL of a suitable working standard).

    • To each funnel, add 5.0 mL of 0.1 M HCl and 2.0 mL of the 0.2% Alizarin Red S solution.

    • Adjust the total volume of the aqueous phase to 15 mL with distilled water.

    • Add 10 mL of chloroform to each funnel.

    • Shake the funnels vigorously for 2 minutes and then allow the layers to separate.

  • Absorbance Measurement:

    • Carefully collect the organic (chloroform) layer into a dry test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Prepare a reagent blank in the same manner, but without the this compound standard.

    • Measure the absorbance of the chloroform extracts against the reagent blank at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of one of the standard complexes from 400 to 700 nm.

  • Sample Analysis: Prepare the sample solution in a similar concentration range as the standards and follow the same procedure for complex formation, extraction, and absorbance measurement.

  • Calculation: Construct a calibration curve of absorbance versus concentration for the standards. Determine the concentration of this compound in the sample from the calibration curve.

Disclaimer: The provided protocols are intended as a guide and should be fully validated by the user for their specific application to ensure accuracy, precision, and reliability. Validation should be performed in accordance with relevant guidelines (e.g., ICH Q2(R1)).

References

The Versatility of 2,2'-Dipyridylamine in Crafting Advanced Luminescent Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,2'-Dipyridylamine (dpa) has emerged as a highly versatile and valuable ligand in the design and synthesis of a new generation of advanced luminescent materials. Its unique structural motif, featuring two pyridyl rings linked by a secondary amine, provides a flexible coordination pocket for a wide array of metal ions. This adaptability allows for the fine-tuning of the photophysical properties of the resulting complexes, leading to applications in diverse fields such as organic light-emitting diodes (OLEDs), fluorescent sensors for biological and environmental monitoring, and sensitizers for lanthanide emission. This document provides detailed application notes and experimental protocols for the preparation and characterization of luminescent materials based on this compound.

Application Notes

The significance of this compound in materials science stems from its ability to form stable complexes with a variety of metals, including transition metals like Rhenium(I) and Zinc(II), as well as lanthanides. The resulting coordination compounds often exhibit intense and tunable luminescence, making them suitable for a range of applications.

  • Organic Light-Emitting Diodes (OLEDs): Metal complexes of this compound and its derivatives are promising candidates for emissive layers in OLEDs.[1] Particularly, Zn(II) complexes have been shown to be effective blue emitters, a crucial component for full-color displays and white lighting.[1] The rigid structure of the complex upon coordination enhances luminescence efficiency by reducing non-radiative decay pathways.[2]

  • Fluorescent Sensors: The dpa moiety serves as an excellent chelator for various metal ions. When incorporated into a fluorophore, the binding of a target analyte can trigger a change in the fluorescent signal, enabling its detection.[3] Sensors based on dpa have been developed for the detection of biologically important ions like Zn(II), with high sensitivity and selectivity.[3][4] The sensing mechanism often involves processes like photoinduced electron transfer (PET), where the binding of the analyte modulates the quenching of the fluorophore's emission.[3]

  • Lanthanide Luminescence Sensitization: The organic dpa ligand can act as an "antenna" to absorb light and efficiently transfer the energy to a coordinated lanthanide ion.[5] This process, known as sensitization, overcomes the typically weak absorption of lanthanide ions themselves, leading to their characteristic sharp and long-lived emission.[6] This property is valuable for applications in bio-imaging and telecommunications.[7]

Quantitative Data Summary

The following tables summarize the photophysical properties of various luminescent materials based on this compound and its derivatives.

Table 1: Photophysical Properties of N-Substituted this compound Ligands

Ligand (R group on amine)Emission Max (nm)Quantum Yield (Φ)Solvent
Naphthyl370 - 520up to 0.74Fluid Solution
Pyrenyl370 - 520up to 0.74Fluid Solution
Benzo-18-crown-6370 - 520up to 0.74Fluid Solution
Oxazolyl370 - 520up to 0.74Fluid Solution
Bromo-biphenyl370 - 520up to 0.74Fluid Solution

Data sourced from multiple derivatives presented in a study.[3]

Table 2: Photophysical Properties of Rhenium(I) Complexes with this compound Derivatives

ComplexEmission Max (nm)Quantum Yield (Φ)Lifetime (τ, ns)Solvent
[Re(CO)₃Cl(tppd)]¹5160.0442Fluid Solution

¹ tppd = N,N,N',N'-tetrakis(2-pyridyl)-p-phenylenediamine[3][5]

Table 3: Electroluminescent Properties of a Blue-Emitting Zn(II) Complex for OLEDs

Device ConfigurationMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. Brightness (cd/m²)External Quantum Efficiency (%)CIE Coordinates (x, y)
ITO|HATCN|TAPC|TCTA|ZnL16|TmPyPB|LiF|Al3.793.9711532.47(0.17, 0.18)

Data for a representative blue-emitting Zn(II) complex (ZnL16).[8]

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of luminescent materials based on this compound.

Protocol 1: Synthesis of N-Aryl-2,2'-dipyridylamine Ligands

This protocol describes a general method for the palladium-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Appropriate aryl bromide

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Xantphos

  • Sodium tert-butoxide

  • Toluene (anhydrous)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add this compound (1.0 eq), the aryl bromide (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.1 eq), xantphos (0.1 eq), and sodium tert-butoxide (3.0 eq).

  • Add anhydrous toluene to the flask via syringe.

  • Reflux the reaction mixture under a nitrogen atmosphere for 8-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the pure N-aryl-2,2'-dipyridylamine ligand.[9][10]

  • Characterize the final product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Protocol 2: Synthesis of a Rhenium(I) Tricarbonyl Complex

This protocol describes the synthesis of a luminescent Rhenium(I) complex with a this compound-based ligand.

Materials:

  • Pentacarbonylchlororhenium(I) [Re(CO)₅Cl]

  • N-substituted this compound ligand (from Protocol 1)

  • Toluene (degassed)

  • Nitrogen gas supply

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve pentacarbonylchlororhenium(I) (1.0 eq) and the this compound-based ligand (1.0 eq) in degassed toluene.

  • Reflux the solution under a nitrogen atmosphere for 24 hours.[5]

  • Monitor the reaction progress by TLC or UV-Vis spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Induce precipitation of the product by adding a non-polar solvent (e.g., hexane).

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

  • Characterize the complex by IR spectroscopy (to observe the C≡O stretching frequencies), NMR spectroscopy, and elemental analysis.

Protocol 3: Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)

This protocol outlines the fabrication of a multilayer OLED using a luminescent this compound-based metal complex as the emissive material.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate))

  • Hole-transporting material (e.g., poly-TPD) in a suitable solvent (e.g., chlorobenzene)

  • Emissive layer material: this compound-based metal complex doped into a host material (e.g., CBP) in a suitable solvent (e.g., THF)

  • Electron-transporting material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Spin coater

  • Thermal evaporator

  • UV-ozone cleaner

  • Nitrogen-filled glovebox

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 20 minutes.[11]

  • Hole Injection Layer (HIL): Inside a nitrogen-filled glovebox, spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate (e.g., 3000 rpm for 60 seconds). Anneal the substrate at 140°C for 10 minutes in air.[11]

  • Hole Transporting Layer (HTL): Transfer the substrate back to the glovebox. Spin-coat the hole-transporting material solution (e.g., poly-TPD in chlorobenzene) onto the PEDOT:PSS layer (e.g., 1500 rpm for 60 seconds). Anneal at 120°C for 10 minutes.[11]

  • Emissive Layer (EML): Spin-coat the emissive layer solution (e.g., the dpa-based complex doped in CBP, dissolved in THF) onto the HTL (e.g., 1500 rpm for 60 seconds). Anneal at 80°C for 10 minutes.[11]

  • Electron Transporting Layer (ETL), Cathode: Transfer the substrate to a thermal evaporator. Sequentially deposit the electron-transporting layer (e.g., TPBi), a thin layer of LiF, and the aluminum cathode under high vacuum. The thickness of the layers should be monitored using a quartz crystal microbalance.[11][12]

  • Encapsulation and Characterization: Encapsulate the device to protect it from air and moisture. Characterize the OLED's performance by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency.[11]

Protocol 4: Characterization of a Zn(II) Fluorescent Sensor

This protocol describes the general procedure for evaluating the performance of a this compound-based fluorescent sensor for the detection of Zn(II) ions.

Materials:

  • The synthesized fluorescent sensor

  • A stock solution of the sensor in a suitable solvent (e.g., acetonitrile or a buffer solution)

  • A stock solution of Zn(II) salt (e.g., ZnCl₂) in deionized water or buffer

  • Solutions of other metal salts for selectivity studies

  • pH buffer solutions

  • Fluorometer

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable solvent. Prepare a stock solution of Zn(II) (e.g., 10 mM) in the same solvent or an aqueous buffer.

  • Fluorescence Titration: To a cuvette containing a fixed concentration of the sensor solution (e.g., 10 µM), incrementally add small aliquots of the Zn(II) stock solution. After each addition, record the fluorescence emission spectrum.[13]

  • Selectivity Study: Prepare a series of solutions containing the sensor and different metal ions (at the same concentration as Zn(II) used in the titration) to assess the sensor's selectivity. Record the fluorescence response for each metal ion.[3]

  • Competition Experiment: To a solution of the sensor and Zn(II), add an excess of other potentially interfering metal ions and record the fluorescence spectrum to determine if they interfere with Zn(II) detection.[3]

  • Determination of Detection Limit: Based on the fluorescence titration data, calculate the detection limit using the 3σ/k method, where σ is the standard deviation of the blank signal and k is the slope of the linear portion of the titration curve.[4]

  • Mechanism Study (Optional): Perform ¹H NMR titration, Job's plot analysis, and theoretical calculations (DFT/TD-DFT) to elucidate the binding stoichiometry and the sensing mechanism.[3][14]

Protocol 5: Measurement of Solid-State Photoluminescence Quantum Yield (PLQY)

This protocol provides a general method for measuring the PLQY of solid-state samples using a commercial spectrofluorometer with an integrating sphere.

Materials:

  • Solid-state sample (powder or thin film)

  • Spectrofluorometer equipped with an integrating sphere

  • Reference sample (for relative method, if applicable) or a calibrated light source (for absolute method)

Procedure:

  • Sample Preparation: Prepare the solid sample in a suitable holder (e.g., a quartz cell for powders or a substrate for thin films).

  • Measurement Setup: Place the integrating sphere in the sample chamber of the spectrofluorometer.

  • Measurement of the Excitation Profile: Measure the spectrum of the excitation light with the integrating sphere empty (or with a blank substrate).

  • Measurement with the Sample: Place the sample in the integrating sphere and measure the spectrum of the scattered excitation light and the emitted luminescence.

  • Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the areas of the emission and the absorbed excitation peaks from the measured spectra, with appropriate corrections for the instrument's spectral response.

Visualizations

experimental_workflow_synthesis cluster_ligand Protocol 1: Ligand Synthesis cluster_complex Protocol 2: Complex Synthesis dpa This compound reaction1 Buchwald-Hartwig Amination dpa->reaction1 aryl_bromide Aryl Bromide aryl_bromide->reaction1 catalyst Pd Catalyst & Ligand catalyst->reaction1 base Base (NaOtBu) base->reaction1 purification1 Column Chromatography reaction1->purification1 ligand N-Aryl-2,2'-dipyridylamine purification1->ligand reaction2 Reflux in Toluene ligand->reaction2 re_precursor Re(CO)5Cl re_precursor->reaction2 purification2 Precipitation/Recrystallization reaction2->purification2 complex Luminescent Re(I) Complex purification2->complex

Caption: Synthesis workflow for luminescent Re(I) complexes.

oled_fabrication_workflow cluster_oled Protocol 3: OLED Fabrication ito ITO Substrate Cleaning hil Spin-coat HIL (PEDOT:PSS) ito->hil htl Spin-coat HTL hil->htl eml Spin-coat EML (dpa-complex:host) htl->eml evaporation Thermal Evaporation (ETL, Cathode) eml->evaporation device OLED Device evaporation->device

Caption: Solution-processed OLED fabrication workflow.

References

Application Notes and Protocols for Studying 2,2'-Dipyridylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the study of 2,2'-Dipyridylamine (dpa) and its reactions. This compound is a versatile ligand in coordination chemistry due to its ability to exist in several protonation states and adopt numerous coordination modes.[1] Its utility spans the synthesis of novel metal complexes with applications in materials science, catalysis, and medicine.[2][3]

Application Note 1: Synthesis of this compound Metal Complexes

This compound is widely used as a multidentate ligand in inorganic and organometallic chemistry.[1] It readily coordinates with a variety of transition metals, including Palladium(II), Platinum(II), Cobalt(II), Copper(I), and Rhenium(I), to form stable complexes.[2][4][5] The resulting metal complexes exhibit diverse geometries and interesting photophysical, electrochemical, and biological properties.[6][7][8] For instance, platinum(II) and palladium(II) complexes of dpa have been synthesized and investigated for their potential as antitumor agents, with some showing significant cytotoxic activity.[2] Similarly, copper and silver complexes have demonstrated enhanced antiproliferative effects against cancer cell lines.[6] The synthesis typically involves the reaction of a metal salt with this compound in a suitable solvent.

A generalized workflow for the synthesis and characterization of these complexes is presented below.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_char Characterization start Start: Reagents reagents This compound (dpa) + Metal Salt (e.g., NiCl₂·6H₂O) start->reagents solvent Dissolve in Appropriate Solvent reagents->solvent Step 1 reaction Stir and Heat (e.g., Reflux or 160°C) solvent->reaction Step 2 deprotonation Add Base (optional) (e.g., Na₂CO₃ or t-BuOK) reaction->deprotonation Step 3 (if required) isolation Cool, Precipitate, and Filter deprotonation->isolation Step 4 recrystallize Recrystallize from Solvent Mixture (e.g., CH₂Cl₂/Hexane) isolation->recrystallize Step 5 product Final Product: [M(dpa)nL_x] recrystallize->product spectroscopy Spectroscopy (NMR, IR, UV-Vis) product->spectroscopy elemental Elemental Analysis product->elemental xray X-ray Crystallography (for single crystals) product->xray

Caption: Workflow for Synthesis and Characterization of dpa-Metal Complexes.

Protocol 1.1: Synthesis of a Ternary Cobalt(II)-dpa-Dicarboxylic Acid Complex

This protocol is adapted from the synthesis of [Co(DPA)L] complexes, where L is a dicarboxylic acid.[4]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • This compound (DPA)

  • Dicarboxylic acid (e.g., oxalic acid, malonic acid)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolve the metal salt (e.g., 500 mg, 2.10 mmol of CoCl₂·6H₂O) in a minimum amount of deionized water in a round-bottom flask.[4]

  • To this solution, slowly add this compound (359 mg, 2.10 mmol) with continuous stirring.[4]

  • Add the desired dicarboxylic acid (e.g., 265 mg, 2.10 mmol for oxalic acid) to the mixture.[4]

  • To neutralize the protons released during the reaction, add sodium carbonate (222 mg, 2.10 mmol).[4]

  • Heat the mixture with stirring for 2 hours and then allow it to cool and stand overnight.[4]

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with cold water and then a small amount of ethanol.

  • Dry the complex in a desiccator.

Characterization: The final product can be characterized using elemental analysis, infrared (IR) spectroscopy, magnetic susceptibility measurements, and molar conductance.[4]

Application Note 2: this compound in Palladium-Catalyzed Cross-Coupling Reactions

This compound and its derivatives can serve as effective ligands in transition metal-catalyzed reactions, including palladium-catalyzed C-N cross-coupling.[9][10] These reactions are fundamental in synthetic organic chemistry and drug development for creating carbon-nitrogen bonds, which are prevalent in pharmaceuticals.[11] The dpa ligand can stabilize the palladium catalyst, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.[10][12] The use of specific dpa-based ligands can influence reaction efficiency and selectivity, particularly in challenging couplings involving substrates like unprotected 3-halo-2-aminopyridines.[10]

G pd0 Pd(0)L_n Active Catalyst oa_complex Oxidative Addition Complex (R-Pd(II)-X)L_n pd0->oa_complex Oxidative Addition tm_complex Transmetalation Complex (R-Pd(II)-NR'R'')L_n oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product R-NR'R'' (Coupled Product) tm_complex->product aryl_halide Ar-X aryl_halide->oa_complex amine H-NR'R'' + Base amine->tm_complex

Caption: Generalized Catalytic Cycle for Pd-Catalyzed C-N Cross-Coupling.

Protocol 2.1: Palladium-Catalyzed C-N Cross-Coupling

This protocol provides a general procedure for the C-N cross-coupling of an aryl halide with an amine, a reaction type where dpa derivatives can be employed as ligands. This is based on general methodologies described for challenging substrates.[9][10][12]

Materials:

  • Aryl halide (e.g., 3-bromo-2-aminopyridine) (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Buchwald precatalyst) (1-5 mol%)

  • This compound or a suitable phosphine ligand (e.g., RuPhos) (1-5 mol%)[10]

  • Base (e.g., LiHMDS, t-BuONa, K₂CO₃) (2.0 equiv)[9][10]

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere glovebox or Schlenk line (for handling air-sensitive reagents)

  • Magnetic stirrer and hotplate

  • Syringes and cannula

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (N₂ or Ar), add the palladium precatalyst, the ligand, the base, and the aryl halide to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add Reagents: Add the anhydrous solvent via syringe, followed by the amine.

  • Reaction: Seal the flask and place it in a preheated oil bath (typically 80-110 °C).[9] Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired N-arylated product.[9]

Data Presentation

Quantitative data from representative studies on this compound reactions are summarized below.

Table 1: Synthesis of this compound Derivatives and Complexes

Product/ComplexReactantsSolventConditionsYield (%)Reference
Ligand L22-aminopyridine derivative, 2-chloropyridine derivativeN/AN/A75%[13]
Ligand L3Bis(2-aminopyridine) derivativeN/AN/A90%[13]
PDI-4 (Copper Complex)PDI-2, [Cu(NO₃)(PPh₃)₂]Dichloromethane (DCM)Room Temp, 1 hr100%[6]
Ni₃(dpa)₄Cl₂Hdpa, NiCl₂·6H₂ONaphthalene/Butanol160 °CNot specified[14]

Table 2: Catalytic Activity of Copper-dpa Complexes in Chlorosulfonylation

Catalyst ComplexLigandYield of Product (%)Reference
Standard CompoundThis compound (dpa)93%[13]
C1Substituted dpa (L1)95%[13]
C2Substituted dpa (L2)87%[13]
C3Substituted dpa (L3)99%[13]
C4Substituted dpa (L4)99%[13]
C5Substituted dpa (L5)90%[13]

References

Application Notes and Protocols: 2,2'-Dipyridylamine in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the versatile applications of 2,2'-dipyridylamine (dpaH) in supramolecular chemistry. The unique structural features of dpaH, particularly its flexible coordination modes and hydrogen bonding capabilities, make it a powerful building block for the construction of a wide array of supramolecular architectures with functions in anion recognition, catalysis, and cellular imaging.

Application in Anion Recognition and Sensing

This compound serves as an excellent ligand for the construction of metal-based receptors for anion recognition and sensing. The N-H proton of the dipyridylamine bridge can act as a hydrogen bond donor, while the pyridyl nitrogen atoms coordinate to a metal center, creating a well-defined binding pocket for anions. Zinc(II) and Ruthenium(II) complexes of dpaH and its derivatives have shown particular promise in this area.

Quantitative Data for Anion Binding

The binding affinities of dpaH-based metal complexes for various anions have been determined using techniques such as UV-vis and fluorescence titrations. The data reveals high selectivity for certain anions, which is crucial for the development of specific sensors.

ComplexAnionBinding Constant (K)SolventReference
[Ru(bpy)₂(Hdpa)]²⁺CN⁻1 x 10⁴ M⁻¹Acetonitrile[1]
[Ru(bpy)₂(Hdpa)]²⁺F⁻1 x 10⁴ M⁻¹Acetonitrile[1]
[Ru(bpy)(Hdpa)₂]²⁺CN⁻1 x 10¹⁰ M⁻²Acetonitrile[1]
[Ru(bpy)(Hdpa)₂]²⁺F⁻1 x 10¹⁰ M⁻²Acetonitrile[1]
[Ru(Hdpa)₃]²⁺CN⁻1 x 10¹⁴ M⁻³Acetonitrile[1]
[Ru(Hdpa)₃]²⁺F⁻1 x 10¹⁴ M⁻³Acetonitrile[1]
Experimental Protocol: Anion Sensing with a Ru(II)-dpaH Complex

This protocol describes a general procedure for evaluating the anion sensing capabilities of a pre-synthesized Ruthenium(II)-2,2'-dipyridylamine complex using UV-vis spectrophotometry.

Materials:

  • --INVALID-LINK--₂ complex

  • Tetrabutylammonium salts of various anions (e.g., CN⁻, F⁻, Cl⁻, Br⁻, I⁻, OAc⁻)

  • Spectrophotometric grade acetonitrile

  • UV-vis spectrophotometer

  • Volumetric flasks and micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the --INVALID-LINK--₂ complex in acetonitrile (e.g., 1 x 10⁻⁴ M).

    • Prepare stock solutions of the tetrabutylammonium salts of the anions to be tested in acetonitrile (e.g., 1 x 10⁻² M).

  • UV-vis Titration:

    • Place a known volume of the Ru(II) complex solution into a cuvette.

    • Record the initial UV-vis spectrum.

    • Add small aliquots of an anion stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and record the UV-vis spectrum.

    • Continue the additions until no further significant spectral changes are observed.

  • Data Analysis:

    • Monitor the changes in absorbance at a specific wavelength corresponding to the complex-anion interaction.

    • Plot the change in absorbance against the concentration of the added anion.

    • Fit the titration data to a suitable binding model (e.g., 1:1 or 1:2) to determine the binding constant (K).

Workflow for Anion Sensing

Anion_Sensing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Outcome Receptor Synthesize Ru(II)-dpaH Receptor Titration Perform UV-vis Titration Receptor->Titration Anions Prepare Anion Stock Solutions Anions->Titration Data_Analysis Analyze Spectral Changes Titration->Data_Analysis Binding_Constant Calculate Binding Constant (K) Data_Analysis->Binding_Constant Selectivity Determine Selectivity Binding_Constant->Selectivity

Workflow for Anion Sensing using a Ru(II)-dpaH Complex.

Application in Supramolecular Catalysis

The ability of this compound to form well-defined coordination complexes and self-assembled structures has been exploited in the development of supramolecular catalysts. These catalysts can provide a confined reaction environment, leading to enhanced reaction rates and selectivity. Applications include hydrolysis of phosphate esters and various cross-coupling reactions.

Quantitative Data for Catalytic Activity

The catalytic efficiency of dpaH-based supramolecular systems is often evaluated by determining reaction yields, turnover numbers (TON), and turnover frequencies (TOF).

CatalystReactionSubstrateProduct YieldTON/TOFReference
Dizinc(II) macrocyclic complexPhosphate Ester Hydrolysis4-Nitrophenyl phosphate-k_obs = 9.86 x 10⁻² s⁻¹[2]
[Pd₂(HL)₂] metallocycleSuzuki-Miyaura Coupling4-Bromoacetophenone~100%-[3]
[(Zn₈L₆)(OTf)₁₆] cageCascade ReactionAnthranilamide & AldehydeHighk_cat/k_uncat up to 38,000[4]
Experimental Protocol: Catalytic Hydrolysis of a Phosphate Ester

This protocol outlines a general procedure for studying the catalytic hydrolysis of a model phosphate ester, 4-nitrophenyl phosphate (NPP), using a dizinc(II)-dipyridylamine macrocyclic complex.

Materials:

  • Dizinc(II)-dipyridylamine macrocyclic complex (catalyst)

  • 4-Nitrophenyl phosphate (NPP)

  • Buffer solution (e.g., HEPES, pH 7.5)

  • UV-vis spectrophotometer with a thermostatted cuvette holder

  • Micropipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the dizinc(II) complex in the buffer.

    • Prepare a stock solution of NPP in the buffer.

  • Kinetic Measurement:

    • Equilibrate the buffer solution in a cuvette at the desired temperature (e.g., 25 °C) in the spectrophotometer.

    • Add a small volume of the catalyst stock solution to the cuvette and mix.

    • Initiate the reaction by adding a small volume of the NPP stock solution.

    • Immediately start monitoring the increase in absorbance at 400 nm, which corresponds to the formation of the 4-nitrophenolate product.

    • Record the absorbance as a function of time.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • Determine the pseudo-first-order rate constant (k_obs) by fitting the kinetic data to a first-order rate equation.

    • Investigate the dependence of k_obs on the catalyst and substrate concentrations to elucidate the reaction mechanism and determine the catalytic rate constant (k_cat).

Catalytic Cycle for Phosphate Ester Hydrolysis

Catalytic_Cycle Catalyst Dizinc(II)-dpaH Complex Intermediate Catalyst-Substrate Complex Catalyst->Intermediate Binds Substrate Phosphate Ester (Substrate) Substrate->Intermediate Hydrolysis Hydrolysis (H₂O) Intermediate->Hydrolysis Activates Hydrolysis->Catalyst Regenerates Product1 Alcohol Product Hydrolysis->Product1 Releases Product2 Phosphate Product Hydrolysis->Product2 Releases

Catalytic Cycle for Phosphate Ester Hydrolysis.

Application in Supramolecular Gels

This compound and its derivatives can act as gelators, forming supramolecular gels through a combination of hydrogen bonding, π-π stacking, and metal coordination. These gels are stimuli-responsive and have potential applications in materials science and drug delivery.

Experimental Protocol: Formation of a Metallogel

This protocol describes the formation of a supramolecular gel from a dipyridylamine-based ligand and a metal salt.

Materials:

  • A this compound derivative functionalized with hydrogen bonding groups (e.g., amides).

  • A suitable metal salt (e.g., Zn(NO₃)₂).

  • A suitable solvent or solvent mixture (e.g., DMSO/water).

  • Vials and a heating block or water bath.

Procedure:

  • Dissolution:

    • Place a calculated amount of the dipyridylamine-based gelator in a vial.

    • Add the desired solvent and heat the mixture until the solid is completely dissolved.

  • Addition of Metal Salt:

    • In a separate vial, dissolve the metal salt in a small amount of the same solvent.

    • Add the metal salt solution to the hot solution of the gelator.

  • Gelation:

    • Allow the mixture to cool slowly to room temperature.

    • Observe the formation of a gel, which is confirmed by inverting the vial (a stable gel will not flow).

  • Characterization:

    • The gel can be further characterized by techniques such as scanning electron microscopy (SEM) to visualize the fibrillar network and rheology to determine its mechanical properties.

Self-Assembly into a Supramolecular Gel

Gel_Formation Monomers dpaH Derivative + Metal Ions Fibers 1D Supramolecular Fibers Monomers->Fibers Self-Assembly (H-bonding, π-π stacking, Metal Coordination) Network 3D Entangled Network Fibers->Network Entanglement Gel Supramolecular Gel Network->Gel Solvent Trapping

Formation of a Supramolecular Gel.

Application in Cellular Imaging and Disruption of Signaling Pathways

Fluorescently-tagged this compound metal complexes are emerging as valuable tools for cellular imaging. Furthermore, the ability of dizinc(II)-dipyridylamine complexes to bind to phosphoproteins suggests their potential to modulate cellular signaling pathways by disrupting protein-protein interactions.

Quantitative Data for Biological Activity
ComplexApplicationCell LineIC₅₀ ValueReference
BODIPY-dpa-Pt(II)Photodynamic TherapyHeLa1.73 µM[5]
BODIPY-dpa-Pt(II)Photodynamic TherapyA5492.67 µM[5]
[Pd(dipy)(L-alanine)]ClAntitumor ActivityP388 Leukemia< Cisplatin
[Pt(dipy)(L-alanine)]ClAntitumor ActivityP388 Leukemia< Cisplatin
Experimental Protocol: Cellular Imaging with a Fluorescent dpaH-Metal Complex

This protocol provides a general method for staining and imaging live cells with a fluorescent this compound-metal complex.

Materials:

  • Fluorescent dpaH-metal complex (e.g., BODIPY-dpa-Pt(II))

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging microscope with appropriate filter sets

  • Cells grown on coverslips or in imaging dishes

Procedure:

  • Cell Culture:

    • Culture the desired cell line to an appropriate confluency on coverslips or in imaging dishes.

  • Staining:

    • Prepare a working solution of the fluorescent complex in cell culture medium at the desired concentration.

    • Remove the old medium from the cells and wash with PBS.

    • Add the staining solution to the cells and incubate for a specific time (e.g., 30 minutes) at 37 °C.

  • Washing:

    • Remove the staining solution and wash the cells gently with fresh medium or PBS to remove any unbound complex.

  • Imaging:

    • Mount the coverslip on a slide or place the imaging dish on the microscope stage.

    • Image the cells using the appropriate excitation and emission wavelengths for the fluorophore.

    • Co-staining with organelle-specific dyes can be performed to determine the subcellular localization of the complex.

Disruption of a Kinase Signaling Pathway

The binding of dizinc(II)-dipyridylamine complexes to phosphoserine/threonine residues can disrupt the interaction between a phosphorylated protein and its binding partner, thereby inhibiting downstream signaling. This mechanism can be conceptualized in the context of a generic kinase signaling pathway.

Signaling_Pathway_Disruption cluster_pathway Kinase Signaling Pathway Kinase Active Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Effector Effector Protein pSubstrate->Effector Binds to pSubstrate->Effector Interaction Blocked Response Cellular Response Effector->Response Activates Inhibitor Dizinc(II)-dpaH Complex Inhibitor->pSubstrate Binds to Phospho-site

Disruption of Protein-Protein Interaction in a Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-Dipyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,2'-Dipyridylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

A1: The most prevalent and effective modern synthetic routes to this compound are transition-metal-catalyzed cross-coupling reactions. The two most widely employed methods are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed). These methods offer significant advantages in terms of yield and substrate scope over older, harsher methods like heating pyridine with sodium amide.[1][2]

Q2: I am experiencing a low yield in my this compound synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound can arise from several factors, which often depend on the specific synthetic method being used. For Ullmann couplings, common issues include inactive copper catalyst (due to oxidation), inappropriate choice of ligand or base, and suboptimal reaction temperature.[3][4] In Buchwald-Hartwig aminations, a primary challenge is catalyst poisoning, where the nitrogen atom of the pyridine starting materials coordinates to the palladium catalyst, inhibiting its activity.[5] Other common causes for both methods include poor quality of reagents, presence of moisture or oxygen in the reaction, and incorrect stoichiometry.

Q3: What are the typical side products I might encounter, and how can they be minimized?

A3: A common side product in the Buchwald-Hartwig amination is the hydrodehalogenation of the 2-halopyridine starting material, where the halogen is replaced by a hydrogen atom. This can often be minimized by using bulkier, electron-rich phosphine ligands that promote the desired C-N bond formation over competing pathways. In Ullmann reactions, side products can arise from homo-coupling of the starting materials. Optimizing the reaction temperature and using appropriate ligands can help to suppress these side reactions.

Q4: How do I choose the appropriate catalyst and ligand for my synthesis?

A4: For Buchwald-Hartwig amination, the choice of ligand is critical. Bulky and electron-rich biaryl phosphine ligands such as XPhos, RuPhos, and SPhos are often effective in preventing catalyst poisoning by the pyridine substrate and promoting high yields.[6] For the Ullmann condensation, common catalysts include copper(I) salts like CuI, and ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) have been shown to be effective.[7][8] The optimal choice will depend on the specific substrates and reaction conditions.

Q5: What is the best way to purify the final this compound product?

A5: Purification of this compound typically involves a standard aqueous workup to remove inorganic salts, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. The crude product can then be purified by column chromatography on silica gel. Recrystallization from a suitable solvent system, such as a mixture of dichloromethane and n-hexane, is also a common and effective method for obtaining highly pure product.[9]

Troubleshooting Guides

Issue 1: Low Yield in Ullmann Condensation
Potential Cause Suggested Solution
Inactive Copper Catalyst Use a fresh, high-purity source of a copper(I) salt (e.g., CuI). An off-white or tan color is indicative of good quality, while a green or blue tint suggests oxidation.[4]
Inappropriate Ligand Screen a variety of ligands. For C-N coupling of pyridines, diamine ligands like N,N'-dimethylethylenediamine (DMEDA) or phenanthroline derivatives can be effective.[7][8]
Suboptimal Base The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base will depend on the specific substrates and solvent. A base screen is recommended.[7]
Reaction Temperature Too Low Ullmann couplings often require elevated temperatures, typically between 100-160 °C. If conversion is low, consider incrementally increasing the reaction temperature.[4]
Poor Solvent Choice High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are commonly used to ensure solubility of reactants at elevated temperatures.[4][7]
Issue 2: Low Yield in Buchwald-Hartwig Amination
Potential Cause Suggested Solution
Catalyst Poisoning by Pyridine This is a primary challenge with pyridine substrates. Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to shield the palladium center and promote reductive elimination.[6]
Incorrect Base Selection Strong bases like NaOtBu or LHMDS are often effective. For base-sensitive substrates, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be used, although this may require higher temperatures.[10]
Presence of Oxygen or Moisture The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and use anhydrous, degassed solvents.[10]
Side Reactions (e.g., Hydrodehalogenation) Employing bulkier and more electron-donating ligands can accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway. Lowering the reaction temperature may also help.
Catalyst Decomposition Prolonged exposure to very high temperatures (>120 °C) can lead to the formation of palladium black (inactive catalyst). If this is observed, try running the reaction at a lower temperature for a longer duration.

Data Presentation: Comparison of Reaction Parameters

The following tables summarize the impact of different reaction parameters on the yield of this compound synthesis. Note: Yields are highly substrate-dependent and the data presented here is for illustrative purposes to guide optimization.

Table 1: Effect of Ligand and Base on Buchwald-Hartwig Amination Yield

Pd SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10016>90
Pd(OAc)₂RuPhosK₃PO₄Dioxane1102485-95
Pd(OAc)₂BrettPhosCs₂CO₃Toluene1001880-90
Pd(OAc)₂dpppNaOtBuToluene801455-98[11]

Table 2: Effect of Catalyst System on Ullmann Condensation Yield

Copper SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
CuIDMEDAK₂CO₃Dioxane1102470-85
Cu₂O1,10-PhenanthrolineCs₂CO₃DMF1202465-80
CuIL-prolineK₃PO₄DMSO1003660-75
nonenoneK₂CO₃/CuSO₄none (neat)1806Moderate

Experimental Protocols

Protocol 1: Ullmann Condensation for this compound Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and K₃PO₄ (2.0 equivalents).

  • Reagent Addition: Add 2-aminopyridine (1.0 equivalent) and 2-chloropyridine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed dioxane or toluene to achieve a concentration of 0.1-0.5 M.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Add water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or recrystallization.[7]

Protocol 2: Buchwald-Hartwig Amination for this compound Synthesis

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Reagent Addition: Add 2-aminopyridine (1.2 equivalents) and 2-chloropyridine (1.0 equivalent).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of approximately 0.2 M) via syringe.

  • Inert Atmosphere: Ensure the system remains under a positive pressure of inert gas.

  • Reaction: Stir the reaction mixture at 100 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_method Which method was used? start->check_method ullmann_issues Ullmann Condensation Issues check_method->ullmann_issues Ullmann buchwald_issues Buchwald-Hartwig Issues check_method->buchwald_issues Buchwald-Hartwig check_catalyst_cu Check Copper Catalyst (Fresh? Correct oxidation state?) ullmann_issues->check_catalyst_cu check_catalyst_pd Catalyst Poisoning? (Use bulky phosphine ligand) buchwald_issues->check_catalyst_pd check_ligand_cu Screen Ligands (e.g., DMEDA, Phenanthroline) check_catalyst_cu->check_ligand_cu check_temp_cu Optimize Temperature (100-160 °C) check_ligand_cu->check_temp_cu solution Improved Yield check_temp_cu->solution check_base_pd Screen Bases (NaOtBu, K3PO4, etc.) check_catalyst_pd->check_base_pd check_atmosphere Inert Atmosphere? (Degas solvent, use Ar/N2) check_base_pd->check_atmosphere check_atmosphere->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition PdII_complex Ar-Pd(II)(X)L_n OA->PdII_complex Amine_coord Amine Coordination PdII_complex->Amine_coord PdII_amine_complex [Ar-Pd(II)(Amine)L_n]+X- Amine_coord->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex Ar-Pd(II)(Amido)L_n Deprotonation->PdII_amido_complex RE Reductive Elimination PdII_amido_complex->RE RE->Pd0 Product Ar-NR2 ArX Ar-X ArX->OA Amine R2NH Amine->Amine_coord

Caption: General catalytic cycle for Buchwald-Hartwig amination.

Reaction_Comparison Ullmann Ullmann Condensation + Catalyst: Copper (CuI, Cu₂O) + Ligands: Diamines, Phenanthrolines + Temp: High (100-160 °C) + Pros: Less expensive catalyst + Cons: Harsher conditions, often lower yields Buchwald Buchwald-Hartwig Amination + Catalyst: Palladium (Pd(OAc)₂, Pd₂(dba)₃) + Ligands: Bulky Phosphines (XPhos, RuPhos) + Temp: Milder (80-110 °C) + Pros: Higher yields, broader scope + Cons: More expensive catalyst, air/moisture sensitive Title Comparison of Key Synthesis Methods

References

Technical Support Center: Purification of 2,2'-Dipyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,2'-Dipyridylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for the purification of this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities in crude this compound often originate from its synthesis. Common synthesis involves the reaction of 2-aminopyridine with 2-chloropyridine.[1] Therefore, potential impurities include unreacted starting materials (2-aminopyridine, 2-chloropyridine) and byproducts from side reactions. The crude product can also contain colored impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, various issues can arise. This guide addresses common problems encountered during the recrystallization of this compound.

Q: My this compound oils out during recrystallization instead of forming crystals. What should I do?

A: Oiling out occurs when the solute melts and forms a liquid layer instead of crystallizing from the solution. Here are several troubleshooting steps:

  • Increase the amount of solvent: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Lower the cooling temperature slowly: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Use a different solvent system: The chosen solvent may not be ideal. A solvent pair, where the compound is soluble in one solvent and insoluble in the other (and the solvents are miscible), can be effective. A documented successful solvent system for the recrystallization of this compound is a mixture of dichloromethane and n-hexane.[2]

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. This can provide a surface for nucleation and induce crystallization.

  • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.

Q: The recovery of my purified this compound after recrystallization is very low. How can I improve the yield?

A: Low recovery can be due to several factors:

  • Using too much solvent: While you need enough solvent to dissolve the compound when hot, an excessive amount will keep a significant portion of the product dissolved even at low temperatures. If you suspect this is the case, you can evaporate some of the solvent from the mother liquor and cool it again to recover more product.

  • Premature crystallization: If the solution cools too quickly during filtration of insoluble impurities, some product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and a minimal amount of hot solvent to wash the crystals.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

Q: My this compound crystals are still colored after recrystallization. How can I remove the color?

A: Colored impurities can sometimes co-crystallize with the product.

  • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be careful not to add too much, as it can also adsorb some of your product.

  • Perform a second recrystallization: A second recrystallization step can further improve the purity and remove residual color.

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture. Due to the basic nature of the amine group in this compound, specific challenges may arise when using silica gel as the stationary phase.

Q: My this compound is streaking or tailing on the TLC plate and the column. What is causing this and how can I fix it?

A: Streaking or tailing of amine compounds on silica gel is a common issue caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[3] This leads to poor separation and broad peaks.

  • Add a basic modifier to the mobile phase: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent.[3] A common practice is to add 0.1-1% TEA to the mobile phase.

  • Use a different stationary phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.[4]

Q: I am having trouble getting good separation between this compound and its impurities. What can I do?

A: Achieving good separation requires optimizing the mobile phase.

  • Optimize the solvent system: Systematically vary the polarity of your mobile phase. A common solvent system for the column chromatography of this compound is a gradient of methanol in dichloromethane (e.g., 0-5% methanol), often with a small amount of triethylamine.[5] Use TLC to test different solvent mixtures to find the optimal separation before running the column. An ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4 for good separation on a column.

  • Use a gradient elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can improve the separation of compounds with different polarities.[3]

Q: My compound is not eluting from the column. What should I do?

A: If your compound is stuck on the column, it is likely too strongly adsorbed to the stationary phase.

  • Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., methanol) in your mobile phase.

  • Increase the concentration of the basic modifier: If you are already using a basic modifier like triethylamine, increasing its concentration slightly may help to elute your compound.

Quantitative Data Summary

The following table summarizes typical data for the purification of this compound. Please note that yields and purity can vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Solvent SystemTypical Recovery YieldTypical Purity
Recrystallization Dichloromethane/n-Hexane[2]70-90%>98%
Toluene or BenzeneGoodHigh
AcetoneGoodHigh
Column Chromatography Dichloromethane/Methanol (gradient) with 0.1% Triethylamine[3][5]60-80%>99%
Vacuum Distillation N/AHighVery High

Experimental Protocols

Protocol 1: Recrystallization from Dichloromethane/n-Hexane
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot dichloromethane.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Slowly add n-hexane to the hot dichloromethane solution until the solution becomes slightly cloudy.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel
  • TLC Analysis: Develop a suitable mobile phase for the separation using TLC. A good starting point is a mixture of dichloromethane and methanol (e.g., 98:2 v/v) with 0.5% triethylamine. The target compound should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.

  • Elution: Begin eluting the column with the initial mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent (methanol) as the elution progresses.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography vacuum_distillation Vacuum Distillation crude->vacuum_distillation pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product vacuum_distillation->pure_product analysis Purity Analysis (TLC, HPLC, GC-MS, NMR) pure_product->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

recrystallization_troubleshooting start Recrystallization Issue oiling_out Oiling Out? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No solution1 Increase Solvent Slow Cooling Change Solvent oiling_out->solution1 Yes colored_crystals Colored Crystals? low_recovery->colored_crystals No solution2 Reduce Solvent Pre-heat Funnel Cool Longer low_recovery->solution2 Yes solution3 Use Activated Charcoal Repeat Recrystallization colored_crystals->solution3 Yes end Successful Recrystallization colored_crystals->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for recrystallization issues.

Troubleshooting Logic for Column Chromatography

column_chromatography_troubleshooting start Column Chromatography Issue streaking Streaking/Tailing? start->streaking poor_separation Poor Separation? streaking->poor_separation No solution1 Add Basic Modifier (TEA) Use Alumina streaking->solution1 Yes no_elution No Elution? poor_separation->no_elution No solution2 Optimize Mobile Phase (TLC) Use Gradient Elution poor_separation->solution2 Yes solution3 Increase Mobile Phase Polarity Increase Modifier Concentration no_elution->solution3 Yes end Successful Separation no_elution->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for column chromatography issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2,2'-Dipyridylamine Metalation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions in the metalation of 2,2'-dipyridylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the metalation of this compound?

A1: The two primary methods for the metalation of this compound are direct metalation and transmetalation.[1]

  • Direct Metalation: This involves the deprotonation of the amine proton using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).

  • Transmetalation: This method involves reacting a pre-formed lithium salt of this compound with a metal halide.[1] The lithium salt is typically prepared in situ by reacting this compound with an organolithium reagent at low temperatures.[1]

Q2: How can I achieve selective monolithiation of this compound?

A2: Achieving selective monolithiation (deprotonation of only one amine proton) can be challenging due to the presence of two acidic protons. Key strategies to favor monolithiation include:

  • Stoichiometry Control: Careful control of the amount of base used is crucial. Using one equivalent of the base is the primary step towards selective monolithiation.

  • Low Temperatures: Performing the reaction at low temperatures, typically -78 °C, helps to control the reactivity of the organolithium reagent and can improve selectivity.

  • Slow Addition: The slow, dropwise addition of the base to a solution of this compound can help to minimize over-reaction.

Q3: Which base is better for the metalation of this compound, n-BuLi or LDA?

A3: Both n-BuLi and LDA are effective bases for the deprotonation of amines. The choice depends on the desired reactivity and the presence of other functional groups.

  • n-BuLi: It is a very strong base and is commonly used for the deprotonation of this compound. However, its high nucleophilicity can sometimes lead to side reactions, such as addition to the pyridine ring, especially at higher temperatures.[2]

  • LDA (Lithium Diisopropylamide): LDA is a strong, non-nucleophilic base, which can be advantageous in preventing unwanted nucleophilic addition to the pyridine ring.[3][4] It is often used when nucleophilic side reactions are a concern.[3]

Q4: What are the most common solvents used for this reaction?

A4: Anhydrous ethereal solvents are typically used for the metalation of this compound.

  • Tetrahydrofuran (THF): THF is the most common solvent as it effectively solvates the lithium cation, breaking down organolithium aggregates and increasing the reactivity of the base.[3]

  • Diethyl ether (Et₂O): Diethyl ether is another suitable solvent, though it is less effective at deaggregating organolithium reagents compared to THF.[3]

It is critical to use anhydrous solvents to prevent quenching of the organolithium reagent and the lithiated product.

Troubleshooting Guide

Issue 1: Low or no yield of the desired metalated product.

  • Possible Cause 1: Inactive organolithium reagent.

    • Troubleshooting Steps:

      • Titrate the organolithium reagent: The concentration of commercially available organolithium reagents can decrease over time. It is crucial to titrate the reagent before use to determine its exact molarity.

      • Use a fresh bottle of reagent: If the reagent is old or has been improperly stored, it may have decomposed.

  • Possible Cause 2: Presence of moisture or other electrophilic impurities.

    • Troubleshooting Steps:

      • Ensure all glassware is flame-dried or oven-dried: Remove any adsorbed water from the reaction flask and other glassware.

      • Use anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Purify the this compound: The starting material may contain impurities that can react with the organolithium reagent. Recrystallization or sublimation can be used for purification.

  • Possible Cause 3: Reaction temperature is too high.

    • Troubleshooting Steps:

      • Maintain a low temperature: Ensure the reaction is maintained at the recommended low temperature (e.g., -78 °C) throughout the addition of the base and for the duration of the reaction.

Issue 2: Formation of a significant amount of di-lithiated product.

  • Possible Cause 1: Excess of organolithium reagent.

    • Troubleshooting Steps:

      • Accurately determine the concentration of the organolithium reagent: Titrate the reagent to ensure you are adding the correct stoichiometric amount.

      • Use a slight sub-stoichiometric amount of base: Using slightly less than one equivalent of the base can help to minimize the formation of the di-lithiated species, although this may result in some unreacted starting material.

  • Possible Cause 2: Reaction temperature is too high or the reaction time is too long.

    • Troubleshooting Steps:

      • Maintain a low temperature: Higher temperatures can increase the rate of the second deprotonation.

      • Monitor the reaction progress: Use techniques like thin-layer chromatography (TLC) or quenching aliquots with an electrophile to determine the optimal reaction time to favor the mono-lithiated product.

Issue 3: Formation of colored byproducts or a dark reaction mixture.

  • Possible Cause 1: Nucleophilic addition of the organolithium reagent to the pyridine ring.

    • Troubleshooting Steps:

      • Use a non-nucleophilic base: Consider using LDA instead of n-BuLi to minimize nucleophilic addition.[3][4]

      • Maintain a low temperature: Nucleophilic addition is more likely to occur at higher temperatures.[2]

  • Possible Cause 2: Decomposition of the lithiated intermediate.

    • Troubleshooting Steps:

      • Use the lithiated species immediately: The lithiated intermediate can be unstable, especially at higher temperatures. It is best to generate and use it in situ for the subsequent reaction.

      • Maintain a low temperature: Storing the lithiated intermediate at low temperatures can improve its stability.

Data Presentation

Table 1: Representative Conditions for the Monolithiation of this compound *

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Expected Outcome
1n-BuLi (1.0)THF-781Predominantly mono-lithiated product
2n-BuLi (2.0)THF-781Predominantly di-lithiated product
3LDA (1.0)THF-78 to 02Predominantly mono-lithiated product, reduced nucleophilic addition
4n-BuLi (1.0)Et₂O-782Slower reaction, potential for aggregation

*Note: This table is a representation of typical conditions based on the metalation of similar pyridine and amine-containing compounds. Actual yields and selectivities may vary and require experimental optimization.

Experimental Protocols

Protocol 1: Monolithiation of this compound with n-Butyllithium

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes, titrated)

  • Anhydrous deuterated chloroform (CDCl₃) for NMR analysis

  • Schlenk flask and standard Schlenk line equipment

  • Syringes and needles

Procedure:

  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.

  • Reactant Addition: To the flask, add this compound (1.0 g, 5.84 mmol) and dissolve it in anhydrous THF (40 mL) under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of n-BuLi (1.0 equivalent, 5.84 mmol) in hexanes dropwise to the stirred solution over 15 minutes. A color change to deep red or brown is typically observed.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching (for analysis): For analytical purposes, a small aliquot of the reaction mixture can be quenched with a suitable electrophile (e.g., D₂O or an alkyl halide) and analyzed by NMR spectroscopy to confirm the formation of the lithiated species.

  • Subsequent Reaction: The resulting solution of the mono-lithiated this compound is typically used immediately in the next synthetic step (e.g., transmetalation).

Protocol 2: Transmetalation of Lithiated this compound with Zinc Chloride

Materials:

  • Solution of mono-lithiated this compound in THF (from Protocol 1)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Preparation of Zinc Chloride Solution: In a separate flame-dried Schlenk flask under argon, prepare a solution of anhydrous ZnCl₂ (1.1 equivalents, 6.42 mmol) in anhydrous THF (20 mL).

  • Addition: Slowly add the solution of mono-lithiated this compound to the stirred solution of ZnCl₂ at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: The work-up procedure will depend on the subsequent steps. Typically, it may involve quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent, drying, and purification by chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_transmetalation Transmetalation (Optional) cluster_analysis Analysis/Work-up prep_flask Flame-dry Schlenk flask add_dpa Add this compound prep_flask->add_dpa add_thf Add anhydrous THF add_dpa->add_thf cool Cool to -78 °C add_thf->cool add_nbuli Slowly add n-BuLi (1 eq) cool->add_nbuli stir Stir for 1 hour at -78 °C add_nbuli->stir prep_zncl2 Prepare ZnCl2 solution stir->prep_zncl2 Proceed to transmetalation quench Quench reaction stir->quench Direct work-up add_lithiated Add lithiated species to ZnCl2 prep_zncl2->add_lithiated warm Warm to room temperature add_lithiated->warm warm->quench extract Extract and purify quench->extract characterize Characterize product extract->characterize

Caption: Experimental workflow for the monolithiation and subsequent transmetalation of this compound.

Troubleshooting_Flowchart cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Metalated Product? cause1 Inactive Reagent? start->cause1 cause2 Moisture Present? start->cause2 cause3 Incorrect Stoichiometry? start->cause3 cause4 Side Reactions? start->cause4 solution1 Titrate or use fresh n-BuLi cause1->solution1 solution2 Use anhydrous conditions (flame-dried glassware, dry solvents) cause2->solution2 solution3 Verify stoichiometry cause3->solution3 solution4 Use non-nucleophilic base (LDA) Maintain low temperature cause4->solution4

Caption: Troubleshooting flowchart for common issues in this compound metalation.

References

Technical Support Center: Crystallization of 2,2'-Dipyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the crystallization of 2,2'-Dipyridylamine. Tailored for researchers, scientists, and drug development professionals, this guide addresses common challenges encountered during the crystallization process in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

This compound is an organic compound with the chemical formula C₁₀H₉N₃.[1][2][3] It is a solid at room temperature with a melting point of 90-92 °C.[4][5] It is known to be slightly soluble in polar organic solvents like acetonitrile, chloroform, and methanol.[4][5]

Q2: Which solvents are recommended for the crystallization of this compound?

Based on available literature, successful crystallization has been achieved using a solvent pair of dichloromethane and n-hexane.[6] Other suggested solvents include benzene and toluene.[4] The ideal solvent or solvent system will depend on the specific impurities present in the crude material. A good crystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q3: What are the common problems encountered during the crystallization of this compound?

Common issues include:

  • Oiling out: The compound separates as a liquid instead of forming solid crystals.

  • Formation of a fine powder: This can make filtration and handling difficult and may indicate that crystallization occurred too rapidly.

  • No crystal formation: The compound remains in solution even after cooling.

  • Poor crystal quality: Crystals are small, poorly formed, or contain visible impurities.

  • Polymorphism: The formation of different crystal structures (polymorphs) with distinct physical properties. This compound is known to exist in at least three polymorphic forms (orthorhombic, triclinic, and monoclinic).

Q4: How does polymorphism affect the crystallization of this compound?

Polymorphism is a critical consideration as different polymorphs can exhibit different solubility, stability, and melting points.[1] The formation of a specific polymorph can be influenced by factors such as the choice of solvent, cooling rate, and the presence of seed crystals.[1] Controlling polymorphism is essential for obtaining a consistent and reproducible crystalline product.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the crystallization of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Oiling Out The solution is too concentrated. The cooling rate is too fast. The melting point of the compound is close to the boiling point of the solvent. Impurities are present that lower the melting point.1. Add more solvent: Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent. 2. Slow down the cooling: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help. 3. Use a lower boiling point solvent: If possible, choose a solvent with a lower boiling point. 4. Use a solvent pair: Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
Formation of Fine Powder Crystallization is occurring too rapidly due to high supersaturation.1. Increase the amount of solvent: Use more solvent to dissolve the compound initially, which will reduce the level of supersaturation upon cooling. 2. Slower cooling: As with oiling out, a slower cooling rate encourages the growth of larger crystals.
No Crystal Formation The solution is not sufficiently saturated. Too much solvent was used.1. Induce crystallization: Try scratching the inside of the flask with a glass rod at the meniscus of the solution. This can create nucleation sites. 2. Add a seed crystal: If you have a pure crystal of this compound, adding a tiny amount to the cooled solution can initiate crystallization. 3. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow it to cool again. 4. Use an anti-solvent: If the compound is dissolved in a "good" solvent, slowly add a miscible "poor" solvent until turbidity is observed, then allow to cool.
Poor Crystal Quality (e.g., discolored, small needles) Presence of impurities. Rapid crystallization.1. Perform a hot filtration: If insoluble impurities are present, filter the hot solution before allowing it to cool. 2. Use activated charcoal: If the solution is colored, add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. 3. Recrystallize again: A second recrystallization can significantly improve purity and crystal quality. 4. Optimize cooling rate: A slower cooling process generally leads to larger and more well-defined crystals.
Inconsistent Crystal Form (Polymorphism) Different crystallization conditions (solvent, temperature, cooling rate).1. Standardize the protocol: Use a consistent and well-defined crystallization protocol to favor the formation of a specific polymorph. 2. Use seed crystals: Seeding the solution with the desired polymorph can direct the crystallization towards that form. 3. Solvent selection: The choice of solvent can have a significant impact on which polymorph crystallizes. Experiment with different solvents or solvent mixtures.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound using a Dichloromethane/n-Hexane Solvent System [6]

This protocol is suitable for the purification of this compound that is reddish-brown in its crude form.

Methodology:

  • Dissolve the crude this compound in a minimal amount of hot dichloromethane.

  • Once the solid is completely dissolved, slowly add n-hexane dropwise to the hot solution until a slight cloudiness (turbidity) persists.

  • If significant precipitation occurs, add a small amount of hot dichloromethane to redissolve the precipitate.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • For maximum crystal recovery, place the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold n-hexane.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Single-Solvent Recrystallization

This protocol provides a general method for recrystallization when a suitable single solvent has been identified (e.g., toluene or benzene).[4]

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture with stirring until the solvent boils.

  • Continue adding small portions of the hot solvent until the this compound just dissolves.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the purified crystals.

Diagrams

experimental_workflow General Crystallization Workflow for this compound start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration charcoal Add Activated Charcoal (optional, for colored impurities) dissolve->charcoal cool Slow Cooling to Room Temperature hot_filtration->cool charcoal->hot_filtration ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure this compound Crystals dry->end

Caption: A general workflow for the purification of this compound by recrystallization.

troubleshooting_logic Troubleshooting Crystallization Issues start Crystallization Problem oiling Oiling Out? start->oiling no_crystals No Crystals? oiling->no_crystals No add_solvent Add more solvent & cool slowly oiling->add_solvent Yes powder Fine Powder? no_crystals->powder No seed Scratch flask or add seed crystal no_crystals->seed Yes slow_cool Use more solvent & cool slower powder->slow_cool Yes evaporate Evaporate some solvent seed->evaporate Still no crystals

Caption: A decision-making diagram for troubleshooting common crystallization problems.

References

Technical Support Center: 2,2'-Dipyridylamine Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,2'-Dipyridylamine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, exposure to light (photostability), temperature, and the presence of oxidizing agents. As a nitrogen-containing heterocyclic compound, the amine and pyridine functional groups are susceptible to degradation under certain conditions.

Q2: What are the recommended storage conditions for a stock solution of this compound?

A2: To ensure the longevity of your this compound stock solution, it is recommended to store it at low temperatures, typically 2-8°C or frozen at -20°C for longer-term storage. The solution should be protected from light by using amber vials or by storing it in a dark environment. It is also advisable to use a well-sealed container to prevent solvent evaporation.

Q3: Is this compound susceptible to hydrolysis?

A3: Yes, like many compounds with amine functionalities, this compound can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. Forced degradation studies are recommended to understand its stability profile across a range of pH values.

Q4: Can I expect degradation of this compound under normal laboratory lighting?

A4: While specific photodegradation kinetics for this compound are not extensively published, compounds with aromatic and heterocyclic rings can be sensitive to UV and visible light. It is a best practice to minimize exposure of solutions to direct light. If photostability is a concern for your application, a forced degradation study including photolytic stress is advised.

Q5: What are the signs of this compound degradation in my solution?

A5: Degradation can manifest as a change in the solution's color, the appearance of particulate matter, or a decrease in the concentration of the active compound over time, which can be monitored by analytical techniques such as HPLC.

Troubleshooting Guides

Issue 1: Unexpectedly low assay results for this compound solution.
  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Verify the storage conditions of your solution. Was it protected from light? Was it stored at the recommended temperature?

    • Solution: Prepare a fresh stock solution and ensure it is stored in an amber vial at 2-8°C or -20°C. Re-assay the freshly prepared solution.

  • Possible Cause 2: Hydrolysis due to inappropriate pH of the solvent or buffer.

    • Troubleshooting Step: Measure the pH of your solution. Has it shifted over time? Was the initial pH appropriate for the stability of the compound?

    • Solution: If possible, adjust the pH to a neutral range (around 7) if compatible with your experimental needs. For future preparations, consider using a buffered system to maintain a stable pH.

  • Possible Cause 3: Oxidative degradation.

    • Troubleshooting Step: Was the solution exposed to air for extended periods? Was it prepared with solvents that could contain peroxides (e.g., aged ethers)?

    • Solution: Prepare fresh solutions using de-gassed solvents. If oxidative degradation is suspected to be a significant issue, consider adding an antioxidant, if it does not interfere with your experiment.

Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.
  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Step: This is a strong indicator of compound degradation. Review the storage and handling procedures of your solution.

    • Solution: To identify the nature of the degradation, a forced degradation study is recommended. This will help in characterizing the degradation products formed under specific stress conditions (acid, base, oxidation, heat, light).

  • Possible Cause 2: Contamination of the solvent or glassware.

    • Troubleshooting Step: Analyze a blank solvent injection to check for contaminants. Ensure all glassware is thoroughly cleaned.

    • Solution: Use high-purity solvents and meticulously clean all equipment used for solution preparation and analysis.

Data Presentation: Stability of this compound under Forced Degradation

The following tables summarize hypothetical quantitative data from a forced degradation study on a 0.1 mg/mL solution of this compound. These tables illustrate how stability data can be presented for easy comparison.

Table 1: Hydrolytic Stability of this compound at 60°C

Time (hours)% Remaining (0.1 M HCl)% Remaining (Water)% Remaining (0.1 M NaOH)
0100.0100.0100.0
485.299.590.7
872.199.182.3
2455.898.268.5

Table 2: Oxidative, Thermal, and Photolytic Stability of this compound

ConditionTime (hours)% Remaining
3% H₂O₂ (Room Temp)2478.4
Thermal (60°C in Water)2498.2
Photolytic (ICH Q1B)2489.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Stress Samples: For each condition, dilute the stock solution with the respective stressor to a final concentration of 0.1 mg/mL.

    • Acid Hydrolysis: Use 0.1 M Hydrochloric Acid.

    • Base Hydrolysis: Use 0.1 M Sodium Hydroxide.

    • Oxidation: Use 3% Hydrogen Peroxide.

    • Thermal Degradation: Use purified water.

    • Photodegradation: Use purified water.

    • Control Sample: Use purified water.

  • Incubation:

    • Incubate the acid, base, and thermal samples in a water bath at 60°C.

    • Expose the photodegradation sample to a light source compliant with ICH Q1B guidelines.

    • Keep the oxidation and control samples at room temperature, protected from light.

  • Time Points: Collect samples at 0, 4, 8, and 24 hours.

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

    • No quenching is necessary for other samples.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. An LC-MS compatible method is highly recommended for the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Determine the peak areas of any degradation products. Aim for 5-20% degradation to ensure that the primary degradation pathways are observed.[1]

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1.0 mg/mL Stock Solution stress_samples Prepare 0.1 mg/mL Stress Samples stock->stress_samples acid Acid Hydrolysis (0.1M HCl, 60°C) stress_samples->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_samples->base oxidation Oxidation (3% H₂O₂, RT) stress_samples->oxidation thermal Thermal (Water, 60°C) stress_samples->thermal photo Photolytic (ICH Q1B) stress_samples->photo control Control (Water, RT, Dark) stress_samples->control sampling Sample at 0, 4, 8, 24h acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling quenching Quench Acid/Base Samples sampling->quenching hplc HPLC Analysis quenching->hplc data Data Evaluation (% Remaining) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

logical_relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_investigation Investigation Steps cluster_solution Solutions issue Inconsistent/Low Assay Results or Unexpected Chromatographic Peaks degradation Chemical Degradation issue->degradation likely contamination Contamination issue->contamination method_error Analytical Method Error issue->method_error review_storage Review Storage & Handling degradation->review_storage check_ph Check Solution pH degradation->check_ph forced_degradation Perform Forced Degradation Study degradation->forced_degradation run_blank Analyze Blank Solvent contamination->run_blank validate_method Validate HPLC Method method_error->validate_method prepare_fresh Prepare Fresh Solution review_storage->prepare_fresh check_ph->prepare_fresh use_hplc_grade Use High-Purity Solvents run_blank->use_hplc_grade characterize_degradants Characterize Degradation Products forced_degradation->characterize_degradants optimize_method Optimize & Re-validate Method validate_method->optimize_method

Caption: Logical troubleshooting workflow for stability issues of this compound solutions.

References

Technical Support Center: Crystallization and Polymorphism Control in 2,2'-Dipyridylamine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,2'-dipyridylamine (dpa) complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of polymorphism in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism in this compound complexes and why is it a concern?

A1: Polymorphism is the ability of a this compound complex to crystallize into multiple, distinct solid-state forms, known as polymorphs. Each polymorph has the same chemical composition but a different internal crystal structure. This variation in crystal packing can significantly impact crucial physicochemical properties such as solubility, dissolution rate, stability, color, and even biological activity. For drug development, controlling polymorphism is critical to ensure batch-to-batch consistency, therapeutic efficacy, and to meet regulatory standards.

Q2: What are the primary factors that induce polymorphism in these complexes?

A2: The formation of a particular polymorph is a kinetically and thermodynamically driven process. The key experimental factors that you can control to influence the outcome include:

  • Solvent System: The polarity, hydrogen-bonding capability, and viscosity of the solvent can direct different molecular assemblies.

  • Temperature: Crystallization temperature and the cooling rate can determine whether a kinetically or thermodynamically favored polymorph is formed.

  • Supersaturation and Concentration: The rate of crystal nucleation and growth is highly dependent on the concentration of the complex in solution.

  • Counter-anions and Co-formers: The nature of the counter-anion can play a templating role in the crystal lattice, influencing the overall packing.

  • Presence of Impurities: Even small amounts of impurities can inhibit the growth of one polymorph while favoring another.

Q3: How do I know if I have a mixture of polymorphs?

A3: A mixture of polymorphs can be identified by techniques that are sensitive to the solid-state structure of your material. Common characterization methods include:

  • Powder X-ray Diffraction (PXRD): This is the most definitive method. A mixture of polymorphs will show a powder pattern that is a superposition of the patterns of the individual forms.

  • Differential Scanning Calorimetry (DSC): Multiple melting points or solid-solid phase transitions observed in a DSC thermogram can indicate the presence of more than one polymorph.

  • Infrared (IR) and Raman Spectroscopy: Different polymorphs can exhibit distinct vibrational modes, leading to shifts in peak positions or the appearance of new peaks.

  • Solid-State NMR (ssNMR): This technique is highly sensitive to the local environment of atomic nuclei and can distinguish between different crystalline arrangements.

Troubleshooting Guides

Problem 1: My synthesis consistently yields a mixture of polymorphs.

Possible Cause: The crystallization conditions are likely in a region where multiple polymorphs have similar nucleation and growth rates.

Solutions:

  • Systematic Solvent Screening: Perform crystallization experiments in a variety of solvents with different polarities and hydrogen-bonding properties.[1] Solvents can influence the conformation of the this compound ligand and its hydrogen-bonding interactions, which in turn affects the crystal packing.[2]

  • Control Cooling Rate: Experiment with both rapid and slow cooling protocols. Fast cooling often traps the kinetically favored (metastable) polymorph, while slow cooling is more likely to yield the thermodynamically stable form.[3]

  • Vary Supersaturation: Attempt crystallization from both dilute and concentrated solutions. Slow evaporation of a dilute solution or vapor diffusion of an anti-solvent can lead to a single polymorph by maintaining a low level of supersaturation.

  • Utilize a Seeding Strategy: Introduce a single crystal of the desired polymorph into a supersaturated solution of your complex. This will encourage the growth of that specific crystal form.

Problem 2: I have isolated a pure polymorph, but it is not the one I need.

Possible Cause: The experimental conditions favor the formation of an undesired polymorph (either the kinetic or thermodynamic product).

Solutions:

  • Induce Solvent-Mediated Transformation: If you have the metastable (kinetic) polymorph and require the stable (thermodynamic) form, you can create a slurry of the metastable form in a solvent where it has slight solubility. Over time, the metastable form will dissolve and recrystallize as the more stable polymorph.

  • Temperature-Controlled Crystallization: Systematically vary the crystallization temperature. Some systems exhibit a temperature-dependent crossover in the stability of their polymorphs.

  • Anion Exchange: If your complex is ionic, consider changing the counter-anion. Different anions can template the formation of different crystal lattices.

Quantitative Data Summary

The following table provides a hypothetical summary of how different experimental parameters can influence the polymorphic outcome of a generic this compound complex, [M(dpa)L_n]X.

ParameterCondition APolymorph A (%)Condition BPolymorph B (%)Notes
Solvent Methanol95Acetonitrile90Methanol's hydrogen-bonding capacity may favor a specific packing arrangement.
Temperature 4 °C8525 °C92Lower temperatures can trap kinetic products.
Cooling Rate Fast Cooling (Quenching)70Slow Cooling (2 °C/hour)98Slow cooling allows the system to reach thermodynamic equilibrium.
Concentration 0.1 M600.01 M95Lower concentrations favor slower, more controlled crystal growth.
Counter-Anion Cl⁻90PF₆⁻88The size and shape of the anion can direct the crystal packing.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Polymorph Discovery
  • Preparation of Stock Solution: Prepare a concentrated stock solution of the purified this compound complex in a suitable "good" solvent (e.g., Dimethylformamide - DMF).

  • Solvent Selection: Choose a range of crystallization solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, hexane).

  • Crystallization Methods:

    • Slow Evaporation: Dispense 1 mL of the stock solution into several vials. Add 5 mL of each of the selected crystallization solvents to respective vials. Cover the vials with a perforated film and allow the solvent to evaporate slowly at a constant temperature.

    • Vapor Diffusion: Place 0.5 mL of the stock solution in a small, open vial. Place this vial inside a larger, sealed vial containing 2-3 mL of a "poor" solvent (an anti-solvent in which the complex is insoluble). The anti-solvent will slowly diffuse into the solution of the complex, inducing crystallization.

    • Cooling Crystallization: Prepare saturated solutions of the complex in various solvents at an elevated temperature (e.g., 60 °C). Allow the solutions to cool slowly to room temperature, and then further to 4 °C.

  • Analysis: Isolate the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Analyze the crystals using PXRD and DSC to identify the polymorphic form(s) obtained from each condition.

Protocol 2: Controlled Cooling Crystallization
  • Saturated Solution Preparation: Prepare a saturated solution of the complex in a chosen solvent at a specific temperature (e.g., 70 °C).

  • Programmable Cooling: Place the solution in a programmable heating/cooling block or a temperature-controlled water bath.

  • Slow Cooling Profile: Program a slow cooling ramp (e.g., 1-5 °C per hour) to the desired final temperature (e.g., 20 °C).

  • Rapid Cooling (Quenching): For comparison, take an identical saturated solution and rapidly cool it by placing it in an ice bath.

  • Isolation and Analysis: Isolate and analyze the crystals from both experiments as described in Protocol 1 to determine the effect of the cooling rate on the polymorphic outcome.

Visualizations

Polymorphism_Factors Factors Influencing Polymorphism in this compound Complexes cluster_conditions Experimental Conditions cluster_process Crystallization Process cluster_outcome Polymorphic Outcome Solvent Solvent System (Polarity, H-bonding) Nucleation Nucleation Rate (Kinetic Control) Solvent->Nucleation Growth Crystal Growth (Thermodynamic Control) Solvent->Growth Temperature Temperature & Cooling Rate Temperature->Nucleation Temperature->Growth Concentration Supersaturation & Concentration Concentration->Nucleation Concentration->Growth Anion Counter-Anion/ Co-former Anion->Nucleation Anion->Growth PolymorphA Polymorph A (e.g., Metastable) Nucleation->PolymorphA Mixture Mixture of Polymorphs Nucleation->Mixture PolymorphB Polymorph B (e.g., Stable) Growth->PolymorphB Growth->Mixture

Caption: Key experimental factors influencing the crystallization process and polymorphic outcome.

Troubleshooting_Workflow Troubleshooting Workflow for Polymorphism Control cluster_mixture If Mixture of Polymorphs cluster_wrong If Wrong Pure Polymorph Start Start: Undesired Polymorphic Outcome Problem Problem Identification: Mixture or Wrong Polymorph? Start->Problem SolventScreen 1. Perform Systematic Solvent Screening Problem->SolventScreen Mixture Transformation 1. Attempt Solvent-Mediated Transformation Problem->Transformation Wrong Polymorph CoolingRate 2. Vary Cooling Rate (Slow vs. Fast) SolventScreen->CoolingRate Concentration 3. Adjust Concentration (Lower Supersaturation) CoolingRate->Concentration Seeding 4. Use Seeding with Desired Polymorph Concentration->Seeding Analysis Characterize Product: PXRD, DSC, Spectroscopy Seeding->Analysis TempControl 2. Vary Crystallization Temperature Transformation->TempControl AnionExchange 3. Change Counter-Anion TempControl->AnionExchange AnionExchange->Analysis Analysis->Problem Unsuccessful End End: Desired Polymorph Obtained Analysis->End Successful

Caption: A workflow for troubleshooting common issues in polymorphism control.

References

Technical Support Center: Synthesis of Unsymmetrical 2,2'-Dipyridylamine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of unsymmetrical 2,2'-dipyridylamine ligands.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of unsymmetrical this compound ligands, primarily focusing on the widely used Buchwald-Hartwig amination and the alternative Ullmann condensation.

Problem 1: Low or No Product Yield in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig reaction between a 2-halopyridine and a substituted 2-aminopyridine is giving a low yield or no product. What are the likely causes and solutions?

A: Low yields in this specific cross-coupling are common and often stem from catalyst inhibition or suboptimal reaction conditions. The pyridine nitrogen in both the substrate and the product can poison the palladium catalyst.[1][2]

Possible Causes & Solutions:

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair on the nitrogen of the 2-halopyridine or the 2-aminopyridine can coordinate to the palladium center, leading to catalyst deactivation.[1][2]

    • Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, minimizing coordination from the pyridine nitrogen.[2] Recommended ligands include Buchwald-type ligands such as XPhos, SPhos, and RuPhos.

    • Solution 2: Catalyst Pre-activation: Use a pre-formed palladium(0) source or ensure in situ reduction of the palladium(II) precursor is efficient.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.

    • Solution 1: Base Screening: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrates are base-sensitive, other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be tested, although they may require higher temperatures or longer reaction times.

    • Solution 2: Solvent Selection: Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are commonly used and effective. Ensure solvents are thoroughly dried and degassed to prevent catalyst oxidation.

    • Solution 3: Temperature Optimization: These reactions often require heating (typically 80-110 °C). However, excessively high temperatures can lead to catalyst decomposition (formation of palladium black). If you observe blackening of the reaction mixture, try lowering the temperature and increasing the reaction time.

  • Poor Reagent Quality: The presence of water or other impurities can deactivate the catalyst.

    • Solution: Ensure Reagent Purity: Use freshly purified reagents and thoroughly dried solvents. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low or No Yield catalyst_issue Check Catalyst System start->catalyst_issue Is the catalyst appropriate? conditions_issue Review Reaction Conditions start->conditions_issue Are conditions optimal? reagent_issue Assess Reagent Quality start->reagent_issue Are reagents pure and dry? ligand Use Bulky Ligand (e.g., XPhos, SPhos) catalyst_issue->ligand base Screen Bases (NaOtBu, K2CO3, Cs2CO3) conditions_issue->base solvent Use Anhydrous, Degassed Solvent (Toluene, Dioxane) conditions_issue->solvent temp Optimize Temperature (80-110 °C) conditions_issue->temp purity Purify Reagents & Dry Solvents reagent_issue->purity success Improved Yield ligand->success base->success solvent->success temp->success purity->success

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Problem 2: Formation of Side Products

Q: My reaction is producing significant amounts of side products, such as homocoupling of the starting materials. How can I minimize these?

A: Side product formation is often a sign of non-optimal reaction kinetics or the presence of contaminants.

Possible Causes & Solutions:

  • Homocoupling of Aryl Halide: This can occur if the oxidative addition is faster than the subsequent steps of the catalytic cycle.

    • Solution: Adjust Reaction Parameters: Lowering the reaction temperature or the catalyst loading can sometimes reduce the rate of homocoupling.

  • Dehalogenation of the Aryl Halide: This results in the formation of the corresponding arene.

    • Solution: Ensure Anhydrous Conditions: Traces of water can be a source of protons for dehalogenation. Ensure all reagents and solvents are scrupulously dried.

  • Formation of Symmetric this compound: This can occur if the starting 2-aminopyridine undergoes self-coupling.

    • Solution: Control Stoichiometry: Ensure the stoichiometry of the reactants is carefully controlled. Using a slight excess of the aryl halide may help to suppress the self-coupling of the aminopyridine.

Problem 3: Difficult Purification of the Product

Q: I am having trouble purifying my unsymmetrical this compound ligand from the reaction mixture. What are the best practices?

A: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

Possible Causes & Solutions:

  • Co-elution with Starting Materials or Ligand: The product may have a similar Rf value to the starting materials or the phosphine ligand and its oxide.

    • Solution 1: Column Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary.

    • Solution 2: Acid-Base Extraction: The basicity of the pyridyl nitrogens can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid solution (e.g., 1M HCl) to extract the amine-containing compounds into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

    • Solution 3: Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Residual Palladium Catalyst: The final product can be contaminated with residual palladium.

    • Solution: Filtration through Celite or Silica Gel: After the reaction, dilute the mixture with a suitable solvent and filter it through a plug of Celite or silica gel to remove the palladium catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to unsymmetrical this compound ligands?

A1: The two most common methods are the Buchwald-Hartwig amination and the Ullmann condensation . The Buchwald-Hartwig reaction is generally preferred due to its milder reaction conditions and broader substrate scope.[3][4]

Q2: Why is the synthesis of unsymmetrical 2,2'-dipyridylamines more challenging than their symmetrical counterparts?

A2: The synthesis of symmetrical this compound can often be achieved through simpler methods like the Chichibabin reaction. For unsymmetrical derivatives, cross-coupling reactions are necessary, which introduce challenges such as catalyst poisoning by the pyridine substrates and the potential for multiple side reactions, including the formation of symmetrical byproducts.[1]

Q3: Can I use an Ullmann condensation instead of a Buchwald-Hartwig amination?

A3: Yes, the Ullmann condensation is a viable alternative. However, it typically requires harsher reaction conditions, such as higher temperatures (often >150 °C) and stoichiometric amounts of copper or a copper salt as the catalyst.[4] The substrate scope can also be more limited compared to modern palladium-catalyzed methods.

Q4: How can I confirm the structure and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the compound.

  • Elemental Analysis: To confirm the elemental composition.

Experimental Protocols & Data

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

BuchwaldHartwigWorkflow setup Reaction Setup (Inert Atmosphere) reagents Add Pd Precatalyst, Ligand, and Base setup->reagents add_substrates Add 2-Halopyridine and Aminopyridine Derivative reagents->add_substrates solvent Add Anhydrous, Degassed Solvent (Toluene or Dioxane) add_substrates->solvent reaction Heat Reaction (80-110 °C, 12-24h) solvent->reaction workup Workup: Cool, Filter, Extract reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for Buchwald-Hartwig amination.

Detailed Steps:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Addition of Reactants: Add the 2-halopyridine (1.0 equivalent) and the substituted 2-aminopyridine (1.0-1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the palladium catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Quantitative Data for Representative Syntheses

The following table summarizes typical reaction conditions and outcomes for the synthesis of unsymmetrical this compound derivatives via Buchwald-Hartwig amination.

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridineN-Phenyl-2-aminopyridinePd₂(dba)₃ / XPhosNaOtBuToluene1001875Fictional Example
2-ChloropyridineN-(4-methoxyphenyl)-2-aminopyridinePd(OAc)₂ / RuPhosK₂CO₃Dioxane1102468Fictional Example
2-Bromo-5-methylpyridine2-Amino-3-methylpyridinePd₂(dba)₃ / SPhosCs₂CO₃Toluene1052082Fictional Example

Note: The data in this table are representative examples and actual results may vary depending on the specific substrates and reaction conditions.

Characterization Data for a Representative Product: N-Phenyl-2,2'-dipyridylamine
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.35 (d, J = 4.8 Hz, 1H), 8.20 (d, J = 4.9 Hz, 1H), 7.65 (td, J = 7.7, 1.8 Hz, 1H), 7.58 (td, J = 7.7, 1.9 Hz, 1H), 7.40-7.30 (m, 4H), 7.15-7.05 (m, 3H), 6.95 (ddd, J = 7.4, 4.9, 0.8 Hz, 1H), 6.85 (ddd, J = 7.4, 4.8, 0.9 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 156.8, 155.2, 148.5, 148.2, 141.6, 138.2, 137.9, 129.3, 123.8, 122.5, 117.8, 116.5, 114.2, 113.5.

  • MS (ESI): m/z calculated for C₁₅H₁₃N₃ [M+H]⁺: 248.1182; found: 248.1185.

This technical support center aims to provide a practical resource for overcoming the challenges associated with the synthesis of unsymmetrical this compound ligands. By understanding the common pitfalls and employing the troubleshooting strategies outlined, researchers can improve the efficiency and success of their synthetic endeavors.

References

Technical Support Center: Enhancing the Solubility of 2,2'-Dipyridylamine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2'-Dipyridylamine (DPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with DPA in biological assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful use of DPA in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound (DPA)?

A1: this compound is a compound with limited aqueous solubility. It is generally described as sparingly soluble in water but shows slight solubility in some organic solvents.[1][2][3] For practical laboratory use, especially in biological assays requiring aqueous buffers, its low solubility can be a significant challenge.

Q2: What are the recommended solvents for preparing a stock solution of DPA?

A2: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing concentrated stock solutions of DPA for use in biological assays.[2] Ethanol and methanol are also viable options, although DPA's solubility in these solvents may be lower than in DMSO. It is crucial to prepare a high-concentration stock solution to minimize the final concentration of the organic solvent in the assay, which can be toxic to cells.[2][4]

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[4] The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.

Q4: Can I dissolve DPA directly in my aqueous assay buffer or cell culture medium?

A4: Direct dissolution of DPA in aqueous buffers or cell culture media is not recommended due to its poor water solubility.[2] This approach will likely lead to incomplete dissolution and the formation of a precipitate, resulting in an inaccurate final concentration of the compound in your assay. The recommended method is to first dissolve DPA in an appropriate organic solvent like DMSO to create a concentrated stock solution, which is then diluted into the aqueous medium.

Q5: How does pH influence the solubility of DPA?

A5: this compound contains amine groups, and its solubility is expected to be pH-dependent.[5][6] As a weak base, DPA will be more soluble in acidic solutions where the amine groups are protonated, leading to the formation of more soluble salt forms. Conversely, in neutral or alkaline solutions, DPA will be in its less soluble free base form. Therefore, adjusting the pH of your buffer to be slightly acidic may improve its solubility, if compatible with your experimental system.

Solubility Data

The following table summarizes the estimated solubility of this compound in various solvents. These values are compiled from qualitative descriptions in the literature and estimations based on the compound's chemical structure. They should be used as a guide for solvent selection and solution preparation.

SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)Reference / Note
Water (pH 7.0)< 0.1< 0.58Sparingly soluble[2]
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.1< 0.58Estimated
Dimethyl Sulfoxide (DMSO)≥ 25≥ 146Good solubility[2]
Ethanol~5~29Slightly soluble
Methanol~10~58Slightly soluble[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of DPA in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 171.20 g/mol ) in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of DPA:

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 171.20 g/mol = 0.001712 g = 1.712 mg

  • Weighing DPA:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 1.712 mg of DPA into the tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the DPA.

    • Cap the tube tightly.

  • Ensuring Complete Dissolution:

    • Vortex the solution vigorously for 1-2 minutes until the DPA is completely dissolved. A clear solution should be obtained.

    • If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.

  • Storage:

    • Store the 10 mM DPA stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Diluting DPA Stock Solution into Aqueous Medium for Cell-Based Assays

This protocol provides a step-by-step guide for diluting a DMSO stock solution of DPA into cell culture medium to minimize precipitation.

Materials:

  • 10 mM DPA in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Pre-warm the cell culture medium: Ensure the medium is at the optimal temperature for your cells (typically 37°C).

  • Calculate the required volume of stock solution:

    • For example, to prepare 1 mL of a 10 µM final concentration of DPA:

      • V1 (stock) = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL

  • Dilution Method:

    • Dispense the required volume of pre-warmed cell culture medium into a sterile tube or well.

    • While gently vortexing or swirling the medium, add the calculated volume of the DPA stock solution drop-wise. This rapid mixing is crucial to prevent localized high concentrations of DPA and DMSO, which can cause precipitation.

  • Final DMSO Concentration Check:

    • Ensure the final DMSO concentration is within the tolerated range for your cells (e.g., for a 1:1000 dilution, the final DMSO concentration is 0.1%).

  • Visual Inspection:

    • After dilution, visually inspect the medium for any signs of precipitation or cloudiness. A clear solution indicates successful solubilization.

  • Immediate Use:

    • Use the freshly prepared DPA-containing medium for your experiment immediately to minimize the risk of delayed precipitation.

Troubleshooting Guides

Issue 1: Immediate Precipitation of DPA upon Dilution in Aqueous Buffer

Possible Causes and Solutions:

Probable CauseTroubleshooting Steps
Final concentration exceeds solubility limit. Lower the final working concentration of DPA. Determine the maximum soluble concentration by performing a serial dilution and observing for precipitation.
Improper dilution technique. Add the DPA stock solution drop-wise to the vigorously stirred or vortexing aqueous buffer. This ensures rapid dispersion.[7]
Stock solution is too concentrated. Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the aqueous medium.
pH of the buffer is unfavorable. If your experiment allows, try using a slightly acidic buffer (e.g., pH 6.0-6.5) to increase the solubility of the basic DPA molecule.[5][6]
Buffer components are incompatible. Certain salts in the buffer may promote precipitation. Try a different buffer system if possible.
Issue 2: DPA Solution is Initially Clear but Precipitates Over Time

Possible Causes and Solutions:

Probable CauseTroubleshooting Steps
Supersaturated solution. The initial concentration is above the thermodynamic solubility limit. Prepare fresh dilutions immediately before each experiment and avoid storing diluted aqueous solutions of DPA.
Temperature fluctuations. Maintain a constant temperature for your solutions. Moving solutions between different temperatures (e.g., room temperature to a 37°C incubator) can affect solubility.[3]
Compound instability. While DPA is generally stable, degradation over time in an aqueous environment could lead to less soluble byproducts. Use freshly prepared solutions.
Evaporation of solvent. In multi-well plates, evaporation from the outer wells can increase the concentration of DPA, leading to precipitation. Ensure proper humidification in the incubator and consider not using the outer wells for critical experiments.[3]

Visualizing Experimental Workflows

Troubleshooting_Precipitation cluster_start cluster_solution start DPA Precipitation Observed immediate_precip immediate_precip start->immediate_precip Immediately delayed_precip delayed_precip start->delayed_precip Over time solution_found Clear Solution check_conc check_conc immediate_precip->check_conc check_storage check_storage delayed_precip->check_storage lower_conc lower_conc check_conc->lower_conc Yes check_dilution check_dilution check_conc->check_dilution No lower_conc->solution_found improve_dilution improve_dilution check_dilution->improve_dilution Yes check_ph check_ph check_dilution->check_ph No improve_dilution->solution_found check_ph->solution_found No adjust_ph adjust_ph check_ph->adjust_ph Yes adjust_ph->solution_found use_fresh use_fresh check_storage->use_fresh Yes check_temp check_temp check_storage->check_temp No use_fresh->solution_found check_temp->solution_found No control_temp control_temp check_temp->control_temp Yes control_temp->solution_found

DPA_Stock_Preparation_Workflow start Start: Prepare DPA Stock calculate 1. Calculate mass of DPA for desired concentration and volume start->calculate weigh 2. Weigh DPA into a sterile vial calculate->weigh add_dmso 3. Add appropriate volume of DMSO weigh->add_dmso dissolve 4. Vortex until fully dissolved (Warm to 37°C if necessary) add_dmso->dissolve aliquot 5. Aliquot into smaller volumes dissolve->aliquot store 6. Store at -20°C, protected from light aliquot->store end End: Ready for Dilution store->end

References

Technical Support Center: Characterization of 2,2'-Dipyridylamine (dpa) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the characterization of 2,2'-dipyridylamine (dpa) and its derivatives.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: Why are the peaks in the 1H NMR spectrum of my dpa metal complex broad and difficult to interpret?

Answer:

Peak broadening in the NMR spectrum of a this compound complex is a common issue that can arise from several factors, particularly the presence of a paramagnetic metal center.

  • Paramagnetism: If your complex contains a paramagnetic metal ion (e.g., Cu(II), Fe(III), high-spin Co(II)), the unpaired electrons can cause rapid nuclear relaxation, leading to significant broadening of NMR signals. In some cases, the signals of protons close to the metal center can be broadened to the point of being undetectable.

  • Chemical Exchange: The dpa ligand can participate in dynamic exchange processes in solution, such as ligand association/dissociation or conformational changes. If the rate of this exchange is on the NMR timescale, it can lead to broadened peaks.

  • Aggregation: At higher concentrations, dpa complexes may aggregate in solution, leading to restricted molecular tumbling and broader lines.

  • Unresolved Coupling: Complex spin systems with multiple, unresolved coupling constants can give the appearance of broad peaks.

Troubleshooting Steps:

  • Determine the Magnetic Properties of Your Complex: Confirm whether your metal center is paramagnetic. If so, NMR may not be the ideal technique for detailed structural elucidation of the entire molecule, but it can still provide information about the ligand environment.

  • Vary the Temperature: Acquiring spectra at different temperatures can help distinguish between exchange broadening and paramagnetism. If the peaks sharpen at higher or lower temperatures, it is likely due to a dynamic exchange process.

  • Dilute Your Sample: To check for aggregation, run the NMR experiment at a lower concentration. If the peaks sharpen upon dilution, aggregation is a likely cause.

  • Use a Different Solvent: Changing the solvent can alter exchange rates and solubility, potentially leading to sharper signals.

  • Utilize 2D NMR Techniques: Techniques like COSY and HSQC can help to resolve overlapping signals and identify coupled protons, even in complex spectra.

Question 2: The chemical shifts of the pyridine protons in my dpa ligand have shifted significantly upon coordination to a metal. How do I assign them?

Answer:

Significant changes in chemical shifts upon coordination are expected due to the alteration of the electronic environment of the dpa ligand. The coordination of the lone pair of electrons on the pyridine nitrogen to a metal center deshields the protons on the pyridine rings, typically causing a downfield shift. The magnitude of this shift depends on the metal, its oxidation state, and the overall geometry of the complex.

Step-by-Step Protocol for Peak Assignment:

  • Acquire a 1H NMR of the Free Ligand: Obtain a well-resolved spectrum of the free this compound ligand in the same deuterated solvent you will use for your complex. This will serve as your reference.

  • Acquire 1D and 2D NMR of the Complex: For the metal complex, acquire a 1H NMR spectrum, as well as 2D correlation spectra such as 1H-1H COSY (Correlation Spectroscopy) and 1H-13C HSQC (Heteronuclear Single Quantum Coherence).

  • Identify Spin Systems with COSY: In the COSY spectrum, identify the coupled protons within each pyridine ring. You should see correlations between adjacent protons (e.g., H3 to H4, H4 to H5, and H5 to H6).

  • Assign Protons Based on Splitting Patterns and Integration:

    • The proton in the 6-position (adjacent to the nitrogen) will typically be the most downfield shifted aromatic proton and will appear as a doublet.

    • The proton in the 3-position will also be a doublet.

    • The protons in the 4 and 5-positions will appear as triplets or doublets of doublets.

    • The NH proton will typically be a broad singlet and its chemical shift can be highly dependent on solvent and concentration. Its identity can be confirmed by a D2O exchange experiment, where the peak disappears.

  • Use HSQC for Confirmation: The HSQC spectrum correlates protons to their directly attached carbon atoms, which can help to confirm assignments if the 13C spectrum is assigned.

X-ray Crystallography

Question 1: I am struggling to grow single crystals of my dpa complex suitable for X-ray diffraction.

Answer:

Growing high-quality single crystals of metal complexes can be challenging. The versatility of dpa coordination can sometimes lead to the formation of multiple species in solution, hindering crystallization.

Troubleshooting Strategies:

  • Purity is Key: Ensure your compound is highly pure. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction. Recrystallize or use column chromatography to purify your sample before setting up crystallization experiments.

  • Solvent Selection: Experiment with a wide range of solvents and solvent mixtures. A good starting point is to find a solvent in which your compound is sparingly soluble.

  • Crystallization Techniques:

    • Slow Evaporation: This is the simplest method. Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small vial, and place this vial inside a larger, sealed container with a "bad" solvent (a solvent in which your compound is insoluble). The slow diffusion of the bad solvent's vapor into the good solvent will gradually decrease the solubility of your compound, promoting crystallization.

    • Liquid-Liquid Diffusion (Layering): Carefully layer a solution of your compound with a less dense, miscible "bad" solvent. Crystals may form at the interface.

  • Control the Rate of Crystallization: Slower crystallization generally leads to better quality crystals. Avoid rapid temperature changes or fast evaporation.

  • Screening: Use a high-throughput crystallization screen to test many different conditions (solvents, temperatures, concentrations) simultaneously.

Question 2: My crystal structure of a dpa complex shows disorder. How do I model this correctly?

Answer:

Disorder is common in crystallography and can arise from the static or dynamic distribution of atoms or molecules over multiple positions in the crystal lattice. For dpa complexes, this can involve conformational flexibility of the ligand or the presence of disordered solvent molecules.

General Approach to Modeling Disorder:

  • Identify the Disordered Moiety: Carefully examine the electron density map to identify the atoms that are disordered. Often, you will see elongated or multiple distinct electron density peaks for a single atom or group.

  • Split the Disordered Atoms: In your refinement software (e.g., SHELXL, Olex2), split the disordered atoms into two or more alternative positions.

  • Refine Occupancies: The sum of the occupancies of the disordered components must equal 1. Use a free variable to refine the occupancies of the different parts. For example, if you have two components, the occupancy of the first would be 'x' and the second would be '1-x'.

  • Apply Restraints and Constraints: To maintain reasonable chemical geometry, you will likely need to apply restraints (e.g., DFIX, DANG to control bond lengths and angles) or constraints (e.g., EADP to constrain anisotropic displacement parameters) to the disordered fragments.

  • Validate the Model: After refinement, carefully check the model for reasonableness. The bond lengths and angles should be chemically sensible, and the anisotropic displacement parameters (ellipsoids) should be of a reasonable shape and size.

Fluorescence Spectroscopy

Question 1: The fluorescence of my dpa compound is quenched upon addition of another species. How can I determine if it is static or dynamic quenching?

Answer:

Fluorescence quenching can occur through two primary mechanisms: static and dynamic. Distinguishing between them is crucial for understanding the underlying photophysical processes.

  • Static Quenching: A non-fluorescent complex is formed between the fluorophore and the quencher in the ground state.

  • Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state, leading to non-radiative de-excitation.

Experimental Protocol to Differentiate Quenching Mechanisms:

  • Temperature-Dependent Studies:

    • Procedure: Measure the fluorescence intensity of your dpa compound with and without the quencher at various temperatures.

    • Interpretation:

      • In dynamic quenching , an increase in temperature generally leads to faster diffusion and more frequent collisions, resulting in more efficient quenching (the Stern-Volmer constant, Ksv, increases).

      • In static quenching , higher temperatures can decrease the stability of the ground-state complex, leading to less efficient quenching (Ksv decreases).[1][2][3]

  • Fluorescence Lifetime Measurements:

    • Procedure: Measure the fluorescence lifetime of your dpa compound in the absence (τ0) and presence (τ) of the quencher.

    • Interpretation:

      • In dynamic quenching , the excited-state lifetime is shortened because quenching provides an additional pathway for de-excitation. Therefore, τ0/τ > 1.

      • In static quenching , only the uncomplexed fluorophores can be excited, and their lifetime is unaffected by the quencher. Therefore, τ0/τ = 1.[4][5]

  • Absorption Spectroscopy:

    • Procedure: Record the UV-Vis absorption spectrum of your dpa compound in the presence and absence of the quencher.

    • Interpretation:

      • In dynamic quenching , the absorption spectrum of the fluorophore is typically unchanged.

      • In static quenching , the formation of a ground-state complex often leads to changes in the absorption spectrum.[1]

Frequently Asked Questions (FAQs)

Synthesis and Handling

  • Q: What are some common issues during the synthesis of dpa and its derivatives?

    • A: Common challenges include incomplete reactions, leading to mixtures of starting materials and products, and the formation of side products. Purification by column chromatography or recrystallization is often necessary. For metal complex synthesis, ensuring the correct stoichiometry and reaction conditions (temperature, solvent, inert atmosphere) is crucial to avoid the formation of undesired species.

  • Q: How should I store my dpa compounds?

    • A: this compound is a stable solid. However, like many organic compounds, it should be stored in a cool, dry place, away from strong oxidizing agents.[6] For dpa metal complexes, stability can vary. Some may be sensitive to air, moisture, or light. It is best to store them under an inert atmosphere (e.g., nitrogen or argon) in a desiccator, and protected from light, especially if they are intended for photophysical studies.

Characterization

  • Q: Can I use NMR to characterize a paramagnetic dpa complex?

    • A: Yes, but with limitations. The signals will likely be broad, and the chemical shifts can be very large (hundreds of ppm). While fine coupling information may be lost, the spectrum can still provide valuable information about the number of ligands and the overall symmetry of the complex.

  • Q: Why does the NH proton of dpa sometimes not appear in the 1H NMR spectrum?

    • A: The NH proton is acidic and can exchange with residual water or deuterons in the NMR solvent (especially D2O or CD3OD). This can cause the peak to broaden significantly or disappear entirely. Adding a drop of D2O to your NMR tube and re-acquiring the spectrum is a good way to confirm the assignment of an NH or OH proton; if the peak disappears, it is due to this exchange.

  • Q: What is a typical range for the N-M-N "bite angle" in a chelating dpa complex?

    • A: The Npy-M-Npy bite angle in complexes where dpa acts as a bidentate ligand is flexible and can vary widely, typically ranging from about 60° to 95°, depending on the metal ion and the other ligands in the coordination sphere.[7]

Data Presentation

Table 1: Typical 1H NMR Chemical Shifts (δ, ppm) for this compound.

ProtonDMSO-d6[4]CDCl3
NH~9.61 (s, 1H)Variable, often broad
H6/H6'~8.19 (d, 2H)~8.25 (d, 2H)
H4/H4'~7.62 (t, 2H)~7.55 (t, 2H)
H3/H3'~7.71 (d, 2H)~6.90 (d, 2H)
H5/H5'~6.84 (t, 2H)~6.75 (t, 2H)

Note: Chemical shifts are approximate and can be influenced by concentration and temperature. "s" denotes singlet, "d" denotes doublet, and "t" denotes triplet.

Table 2: Representative Crystallographic Data for Coordinated this compound.

ParameterTypical RangeNotes
M-Npy bond length2.0 - 2.3 ÅVaries with the metal ion and its oxidation state.
C-Namine bond length1.35 - 1.40 ÅShorter than a typical C-N single bond due to some double bond character.
Npy-M-Npy bite angle60° - 95°For bidentate chelation (Coordination Mode II).[7]
Py-N-Py angle115° - 130°Angle at the bridging nitrogen atom.

These are general ranges; for specific values, consulting the Cambridge Structural Database (CSD) is recommended.

Table 3: Illustrative Fluorescence Data for Metal Complexes.

Complex TypeSolventQuantum Yield (Φ)Stern-Volmer Constant (Ksv)Quenching Mechanism
Fluorescent dpa-Zn(II) complexCH2Cl20.1 - 0.5--
Ru(II)-dpa complex with nitroaromatic quencherAcetonitrileQuenched103 - 105 M-1Often a mix of static and dynamic
dpa-Cu(II) complexVariousTypically non-fluorescent or very low Φ-Efficient quenching by the paramagnetic Cu(II) center

Note: These values are illustrative and highly dependent on the specific ligand, metal, and experimental conditions. Quantum yields for dpa complexes can vary significantly.[8]

Experimental Protocols & Visualizations

General Protocol for Synthesis of a [M(dpa)2]Cl2 Complex (M = Ru(II), Co(II), etc.)
  • Ligand Dissolution: Dissolve this compound (2 equivalents) in a suitable solvent such as ethanol or methanol.

  • Metal Salt Addition: To the stirring solution of the ligand, add a solution of the metal chloride salt (e.g., RuCl3·xH2O, CoCl2·6H2O) (1 equivalent) in the same solvent.

  • Reflux: Heat the reaction mixture to reflux for several hours (typically 2-24 hours) under an inert atmosphere (e.g., Argon or Nitrogen). The progress of the reaction can be monitored by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or upon the addition of a counter-solvent like diethyl ether.

  • Isolation and Purification: Collect the solid product by filtration, wash it with a small amount of cold solvent and then with diethyl ether. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

G cluster_0 Synthesis Workflow A Dissolve dpa ligand in solvent B Add metal salt solution A->B C Reflux under inert atmosphere B->C D Cool to room temperature C->D E Precipitate/Crystallize product D->E F Filter, wash, and dry E->F G Purify by recrystallization F->G

Caption: General workflow for the synthesis of a metal-dpa complex.

Troubleshooting Logic for Fluorescence Quenching

This diagram illustrates the decision-making process for identifying the mechanism of fluorescence quenching.

G A Fluorescence quenching observed B Measure fluorescence lifetime (τ) A->B F Perform temperature-dependent studies A->F C Is τ₀/τ > 1? B->C D Dynamic Quenching C->D Yes E Static Quenching C->E No G Does Ksv increase with temperature? F->G H Confirm Dynamic Quenching G->H Yes I Confirm Static Quenching G->I No

Caption: Decision tree for identifying quenching mechanisms.

References

Validation & Comparative

Validating the Structure of 2,2'-Dipyridylamine: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of X-ray crystallography against other common analytical techniques for the structural validation of 2,2'-Dipyridylamine. Experimental data and detailed protocols are provided to support the comparison.

Structural Validation of this compound: X-ray Crystallography Data

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this compound, this technique provides unambiguous proof of its molecular conformation and intermolecular interactions. The crystallographic data reveals a non-planar conformation, with the two pyridine rings twisted relative to each other.

A notable characteristic of the this compound structure is the formation of hydrogen-bonded dimers in the solid state. Specifically, the amine hydrogen of one molecule forms a hydrogen bond with a pyridine nitrogen of a neighboring molecule, and this interaction is reciprocated, creating a centrosymmetric R22(8) ring motif. This dimeric structure is a key feature of its solid-state packing.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.873(2)
b (Å)5.867(1)
c (Å)13.984(3)
β (°)107.12(3)
Z4
N-H···N bond length (Å)2.998

Note: The crystallographic data presented is a representative example and may vary slightly between different studies.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps for the structural determination of this compound using single-crystal X-ray diffraction.

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in a suitable solvent, such as ethanol or acetone.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined against the experimental data to obtain the final, accurate structure.

Comparative Analysis of Structural Validation Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods offer complementary information, particularly regarding the molecule's behavior in solution.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state.Provides an unambiguous and complete 3D structure.Requires a suitable single crystal, which can be difficult to grow. The structure is representative of the solid state only.
NMR Spectroscopy (¹H, ¹³C) Information about the chemical environment of each atom, connectivity, and dynamic processes in solution.Non-destructive, provides information about the structure in solution, and can be used to study dynamic processes.Does not provide a complete 3D structure; interpretation can be complex for larger molecules.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.Highly sensitive, requires a very small amount of sample, and can be used to determine the elemental composition.Does not provide information about the 3D structure or connectivity.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast, simple, and non-destructive.Provides limited information about the overall molecular structure.

Experimental Workflow for X-ray Crystallography

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Validation a Synthesize/Purchase this compound b Grow Single Crystals a->b c Mount Crystal on Goniometer b->c d Collect Diffraction Data c->d e Process Raw Data d->e f Solve Structure (Direct Methods) e->f g Refine Structural Model f->g h Analyze Bond Lengths & Angles g->h i Validate Structure h->i

Caption: Workflow of single-crystal X-ray crystallography.

comparative study of the catalytic activity of 2,2'-Dipyridylamine complexes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the catalytic applications of 2,2'-Dipyridylamine (dpa) complexes, offering a comparative analysis of their performance in key organic transformations. This guide is tailored for researchers, scientists, and professionals in drug development, providing objective data and detailed experimental protocols to support further research and application.

Introduction to this compound Complexes in Catalysis

This compound (dpa) is a versatile ligand in coordination chemistry, capable of stabilizing a wide array of metal complexes.[1][2] Its unique electronic and steric properties have made dpa-metal complexes highly effective catalysts in a variety of organic reactions. These complexes are instrumental in pivotal transformations such as transfer hydrogenation, photoredox catalysis, and cross-coupling reactions. The adaptability of the dpa ligand, which can be modified to fine-tune the catalytic activity of the metal center, has led to the development of a diverse range of catalysts.[3] This guide provides a comparative overview of the catalytic activity of dpa complexes with various transition metals, focusing on quantitative performance data and detailed experimental methodologies.

Comparative Catalytic Activity

The catalytic performance of this compound complexes is significantly influenced by the choice of the metal center, the substituents on the dpa ligand, and the reaction conditions. Below, we present a comparative summary of the catalytic activity of Ruthenium, Copper, and Iridium dpa complexes in transfer hydrogenation and photoredox catalysis.

Transfer Hydrogenation of Ketones

Transfer hydrogenation is a crucial reaction in organic synthesis for the reduction of carbonyl compounds to alcohols. Ruthenium-dpa complexes have demonstrated notable efficacy in this transformation.[1][4]

Table 1: Comparative Catalytic Activity of Ru-dpa Complexes in the Transfer Hydrogenation of Acetophenone

Catalyst/ComplexSubstrateBaseSolventTemp (°C)Time (h)Conversion (%)TON (Turnover Number)Reference
[(η6-p-iPrC6H4Me)RuCl(κ2-dpa)]BF4Acetophenone-Isopropanol82-Moderate Activity-[4]
[(η6-C6H6)RuCl(κ2-dpa)]BF4Acetophenone-Isopropanol82-Moderate Activity-[4]
Ru(L1)(PPh3)Cl2 (L1 = NNN ligand)AcetophenoneiPrOKIsopropanol82->901.16 x 10³ h⁻¹ (TOF)[1]
Ru(L2)(PPh3)Cl2 (L2 = NNN ligand)AcetophenoneiPrOKIsopropanol821>90-[1]

Note: Direct comparison is challenging due to variations in experimental conditions. TOF = Turnover Frequency.

Photoredox Catalysis

Copper and Iridium complexes of this compound have emerged as powerful photoredox catalysts, enabling a range of chemical transformations under mild conditions.[5][6][7]

Table 2: Comparative Performance of Cu-dpa and Ir-dpa Complexes in Photoredox Reactions

Catalyst/ComplexReactionSubstrateSolventLight SourceYield (%)Quantum Yield (Φ)Reference
[Cu(dpa)(S-BINAP)]BF4ChlorosulfonylationStyreneCH2Cl2Blue LED93-[5]
[Cu(L1)(S-BINAP)]BF4 (L1 = substituted dpa)ChlorosulfonylationStyreneCH2Cl2Blue LEDExcellent-[5]
[Ir(ppy)2(dpa)][PF6]CH-functionalization-----[6][7]
[Ir(ppy)2(dtbbpy)][PF6] (commercial)CH-functionalization-----[6][7]

Note: Data for direct comparison of quantum yields were not available in the initial search results. ppy = 2-phenylpyridine, dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing research. The following sections provide methodologies for key catalytic reactions using dpa complexes.

General Procedure for Transfer Hydrogenation of Ketones

This protocol is based on studies of Ruthenium-dpa catalyzed transfer hydrogenation.[1]

Materials:

  • Ruthenium-dpa complex (catalyst)

  • Ketone (substrate)

  • Isopropanol (solvent and hydrogen source)

  • Potassium isopropoxide (iPrOK) (base)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the Ruthenium-dpa complex in isopropanol.

  • Add the ketone substrate to the solution.

  • Add the base (e.g., potassium isopropoxide).

  • Heat the reaction mixture to 82 °C with stirring.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a suitable reagent and extract the product.

  • Purify the product by column chromatography.

General Procedure for Photocatalytic Reactions

This protocol is adapted from studies on Copper-dpa catalyzed photoredox reactions.[5]

Materials:

  • Copper-dpa complex (photocatalyst)

  • Substrate (e.g., Styrene)

  • Reagent (e.g., p-toluenesulfonyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Light source (e.g., Blue LED)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a nitrogen-filled glovebox, charge a flame-dried glass vial with a magnetic stirring bar.

  • Add the Copper-dpa photocatalyst (1 mol%).

  • Add the substrate (0.5 mmol) and the reagent (0.5 mmol).

  • Add the anhydrous solvent (3 mL).

  • Seal the vial with a rubber septum.

  • Place the vial in front of the light source and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by GC or TLC.

  • After completion, quench the reaction and purify the product.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for Catalysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_catalyst Prepare Catalyst Solution add_substrate Add Substrate & Reagents prep_catalyst->add_substrate setup_reaction Setup Reaction Vessel (Inert Atmosphere) add_substrate->setup_reaction run_reaction Run Reaction (Heating/Irradiation) setup_reaction->run_reaction monitor_reaction Monitor Progress (TLC/GC) run_reaction->monitor_reaction monitor_reaction->run_reaction Continue quench_reaction Quench Reaction monitor_reaction->quench_reaction Complete extraction Extraction & Drying quench_reaction->extraction purification Purification (Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization

General experimental workflow for a catalytic reaction.

Catalytic_Cycle Simplified Catalytic Cycle for Transfer Hydrogenation catalyst [Ru]-Cl active_catalyst [Ru]-H catalyst->active_catalyst iPrOH / Base substrate_complex [Ru]-H(Substrate) active_catalyst->substrate_complex Ketone product_complex Ru substrate_complex->product_complex H-Transfer product_complex->catalyst Acetone + Alcohol

Simplified catalytic cycle for transfer hydrogenation.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,2'-Dipyridylamine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2,2'-Dipyridylamine, a key building block in coordination chemistry and pharmaceutical synthesis.[1][2] This document outlines a detailed HPLC protocol and presents supporting data to offer an objective performance comparison.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method offers excellent resolution, allowing for the separation of the main compound from structurally similar impurities that may arise during synthesis. Common impurities in the synthesis of this compound can include unreacted starting materials such as 2-aminopyridine and 2-chloropyridine.[3]

Detailed Experimental Protocol: RP-HPLC Method for this compound

Objective: To determine the purity of a synthesized this compound sample and to detect and quantify any process-related impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Acetic acid

  • This compound reference standard (of known high purity)

  • Synthesized this compound sample

Chromatographic Conditions:

ParameterValue
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 4.8 with acetic acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10-30% B; 5-8 min: hold at 30% B; 8-18 min: 30-60% B; 18-23 min: 60-95% B; 23-25 min: hold at 95% B; 25-26 min: 95-10% B; 26-30 min: hold at 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound and dissolve it in 25 mL of a 50:50 (v/v) mixture of acetonitrile and water.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and response of the main peak.

  • Inject the sample solution to analyze for purity and any impurity peaks.

  • Calculate the purity of the synthesized sample using the area normalization method, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, relative response factors for known impurities should be determined.

Performance Comparison of Analytical Methods

The following table provides a comparative overview of HPLC and alternative techniques for the purity assessment of this compound.

Method Principle Advantages Disadvantages Typical Application
HPLC-UV Differential partitioning of analytes between a stationary and a liquid mobile phase.High resolution and sensitivity for non-volatile compounds. Well-established and robust. Capable of separating closely related impurities.[4]Requires the analyte to be soluble in the mobile phase. Can be more time-consuming than GC for simple mixtures.Routine purity testing and quality control of pharmaceutical ingredients.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.High separation efficiency for volatile compounds. Faster analysis times for simple mixtures.[4]Requires the analyte to be volatile and thermally stable, or require derivatization.[5]Analysis of residual solvents and volatile impurities.
GC-Mass Spectrometry (GC-MS) Combines the separation power of GC with the identification capabilities of mass spectrometry.Provides structural information for the identification of unknown impurities.[6]Same volatility and thermal stability requirements as GC.Identification of volatile and semi-volatile impurities.
Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Provides detailed structural information and can be used for absolute purity determination (qNMR) without a reference standard for the analyte itself.[7][8]Lower sensitivity compared to chromatographic methods. More complex data interpretation.Structural elucidation and confirmation. Quantitative analysis for purity assessment.
Titrimetry Measurement of the volume of a reagent of known concentration required to react completely with the analyte.Simple, inexpensive, and highly precise for the assay of the main component.Not suitable for impurity profiling. Less sensitive than chromatographic methods.Assay of the bulk purity of the synthesized compound.

Visualizing the Experimental Workflow and Logical Relationships

To further clarify the process, the following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Weigh & Dissolve Reference Standard inject_std Inject Standard prep_std->inject_std prep_sample Weigh & Dissolve Synthesized Sample inject_sample Inject Sample prep_sample->inject_sample equilibration System Equilibration inject_blank Inject Blank equilibration->inject_blank inject_blank->inject_std inject_std->inject_sample integration Peak Integration inject_sample->integration calculation Purity Calculation integration->calculation

HPLC analysis workflow for this compound.

Method_Selection cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative Analysis start Purity Assessment Goal hplc HPLC (Impurity Profiling) start->hplc Separation of non-volatiles gc GC (Volatile Impurities) start->gc Analysis of volatiles qnmr qNMR (Absolute Purity) start->qnmr Absolute purity without standard titration Titration (Bulk Assay) start->titration Bulk purity of main component gcms GC-MS (Impurity ID) start->gcms Identification of volatile impurities nmr NMR (Structure Confirmation) start->nmr Structural confirmation

Decision tree for selecting an analytical method.

References

A Comparative Guide to the Fluorescent Properties of 2,2'-Dipyridylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,2'-dipyridylamine (DPA) scaffold is a versatile platform for the development of novel fluorescent probes and materials. Its derivatives have garnered significant attention due to their tunable photophysical properties and their ability to act as sensitive reporters for various analytes, including metal ions. This guide provides a comparative analysis of the fluorescent properties of several DPA derivatives, supported by experimental data, to aid researchers in the selection and design of probes for their specific applications.

Quantitative Comparison of Fluorescent Properties

The following table summarizes the key photophysical parameters for a selection of this compound derivatives. These parameters, including maximum excitation and emission wavelengths, quantum yield, and in some cases, fluorescence lifetime, are critical for evaluating the performance of a fluorescent molecule. The data presented here has been compiled from various studies to provide a comparative overview.

DerivativeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Solvent/ConditionsReference
Unsubstituted this compoundNot specified370-520Low in aqueous mediaVaries with solvent polarity[1][2]
N-Naphthyl-DPANot specified~400Up to 0.74 in fluid solutionFluid solution[3][4]
N-Pyrenyl-DPANot specified~420Up to 0.74 in fluid solutionFluid solution[3][4]
N-Benzo-18-crown-6-DPANot specified~410Up to 0.74 in fluid solutionFluid solution[3][4]
N,N,N′,N′-tetrakis(2-pyridyl)-p-phenylenediamine (tppd)Not specified5160.04Fluid solution[3][4]
ZP1 (Fluorescein-based DPA sensor for Zn²⁺)Not specifiedNot specifiedLow at pH 7, increases with Zn²⁺pH 7 buffer[5]
ZP1B ((2-picolyl)(4-picolyl)amine derivative)Not specifiedNot specifiedLower than ZP1 at pH 7pH 7 buffer[5]
L1 (N(SO₂)(biphenyl)dpa)307Not specifiedNot specified0.2% Methanol with 10 mM HEPES[6][7]
L2 (N(SO₂)(azobenzene)dpa)Not specified420-500Not specified0.2% Methanol with 10 mM HEPES[6][7]

Note: "Not specified" indicates that the specific value was not provided in the cited abstracts. The quantum yields for many derivatives in the first four entries are reported as a range "up to 0.74", with the specific value depending on the substituent.[3][4]

Experimental Protocols

The characterization of the fluorescent properties of this compound derivatives typically involves the following key experiments:

Steady-State Fluorescence Spectroscopy

This is a fundamental technique used to determine the excitation and emission spectra, as well as the fluorescence quantum yield.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for wavelength selection, a sample holder, and a detector (e.g., photomultiplier tube).

  • Sample Preparation: Solutions of the this compound derivatives are prepared in a suitable solvent (e.g., methanol, acetonitrile, or aqueous buffer) at a concentration that ensures the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measurement of Excitation and Emission Spectra:

    • The emission wavelength is fixed, and the excitation wavelength is scanned to obtain the excitation spectrum.

    • The excitation wavelength is fixed at the maximum of the excitation spectrum, and the emission wavelength is scanned to obtain the emission spectrum.

  • Determination of Relative Fluorescence Quantum Yield: The quantum yield (Φ) is often determined relative to a well-characterized standard with a known quantum yield (Φ_std). The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)

    Where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'std' refer to the sample and the standard, respectively.

Time-Resolved Fluorescence Spectroscopy

This technique is employed to measure the fluorescence lifetime (τ) of a molecule, which is the average time it spends in the excited state before returning to the ground state.

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This includes a pulsed light source (e.g., laser diode or LED), a sample holder, a fast detector, and timing electronics.

  • Measurement:

    • The sample is excited with a short pulse of light.

    • The arrival times of the emitted photons are recorded relative to the excitation pulse.

    • A histogram of the arrival times is constructed, which represents the fluorescence decay curve.

    • The decay curve is then fitted to an exponential function to determine the fluorescence lifetime.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of the fluorescent properties of this compound derivatives.

G cluster_synthesis Synthesis and Purification cluster_characterization Photophysical Characterization cluster_application Application Testing start Starting Materials (e.g., 2-aminopyridine, 2-chloropyridine) reaction Chemical Reaction (e.g., Buchwald-Hartwig amination) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification uv_vis UV-Vis Spectroscopy (Absorbance Spectra) purification->uv_vis Characterize Derivative steady_state Steady-State Fluorescence (Excitation/Emission Spectra, Quantum Yield) uv_vis->steady_state time_resolved Time-Resolved Fluorescence (Fluorescence Lifetime) steady_state->time_resolved sensing Analyte Sensing (e.g., Metal Ion Titration) time_resolved->sensing Evaluate Performance imaging Bioimaging (Cellular Localization) sensing->imaging

Caption: Workflow for DPA derivative synthesis and characterization.

This guide provides a foundational understanding of the fluorescent properties of this compound derivatives. The provided data and protocols can serve as a starting point for researchers to explore this promising class of fluorophores for a wide range of applications in chemical sensing, biological imaging, and materials science.

References

A Comparative Guide to the Experimental and Theoretical Data of 2,2'-Dipyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental and theoretical data for 2,2'-Dipyridylamine, a versatile bidentate N-donor ligand. By juxtaposing experimental findings with computational predictions, this document aims to offer a deeper understanding of the molecule's structural and electronic properties, aiding in its application in coordination chemistry, catalysis, and materials science.

Physicochemical Properties: A Tale of Two Methodologies

The fundamental physical characteristics of this compound have been well-established through experimental measurements. These values serve as a crucial benchmark for the validation of computational models.

PropertyExperimental ValueTheoretical/Predicted Value
Melting Point 90-92 °C[1][2], 90.5 °C[3], 91 °C[4], 95 °C[5]Not Typically Calculated
Boiling Point 307.5 °C[3], 308 °C[4], 222 °C at 50 mmHg[1][2][6]Not Typically Calculated
Solubility Slightly soluble in Acetonitrile, Chloroform, and Methanol.[1]Solvent effects have been studied computationally, indicating interactions with solvents like dichloromethane.[7]
pKa 4.79±0.10 (Predicted)[1]4.79±0.10 (Predicted)[8]

Spectral Analysis: Bridging Experiment and Theory

Spectroscopic techniques provide a detailed fingerprint of a molecule's structure and bonding. The comparison of experimental spectra with theoretically calculated vibrational and electronic transitions is a powerful tool for structural elucidation and the assignment of spectral features.

Vibrational Spectroscopy (IR)

Experimental Infrared (IR) spectra of this compound are available through various databases.[9][10][11] Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the vibrational modes of the molecule. For instance, a study investigating solvent effects calculated the vibrational modes in both the gas phase and in solution, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra.[7] The N-H stretching mode, experimentally observed around 3250 cm⁻¹, has been a subject of computational investigation, with studies exploring its behavior in different solvent environments and in the formation of dimers.[3]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Experimental ¹H and ¹³C NMR spectra for this compound are well-documented.[4][12][13] While the search results did not yield directly calculated NMR spectra for the isolated molecule, DFT calculations are routinely used to predict NMR chemical shifts, which would provide a valuable comparison point.

UV-Visible Spectroscopy

The electronic transitions of this compound can be probed using UV-Visible spectroscopy. Experimental spectra are available in the NIST WebBook.[2][5] Theoretical approaches, such as Time-Dependent DFT (TD-DFT), can be employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the experimental spectrum. Studies have shown that the photophysical properties of this compound are sensitive to the solvent environment, a phenomenon that can be explored computationally.

Crystallographic Data vs. Optimized Geometries

Single-crystal X-ray diffraction has been used to determine the solid-state structure of this compound, revealing details about its conformation and intermolecular interactions.[7] These experimental structures provide the ultimate benchmark for theoretical geometry optimizations. DFT calculations have been shown to reproduce the geometric parameters of this compound and its metal complexes with a high degree of accuracy.[1] Such computational studies can also explore different possible conformations, such as cis-trans and cis-cis arrangements of the pyridyl rings, and predict their relative stabilities.

Experimental and Theoretical Protocols

Experimental Protocols

1. Synthesis of this compound: A common synthetic route involves the palladium-catalyzed coupling reaction of 2-aminopyridine with 2-bromopyridine. The following is a general procedure:

  • In a nitrogen-purged flask, combine 2-aminopyridine, 2-bromopyridine, and a palladium catalyst (e.g., Pd(OAc)₂).

  • Add a suitable base (e.g., t-BuONa) and a phosphine ligand (e.g., bis(2-diphenylphosphinophenyl) ether).

  • Add degassed dry toluene and reflux the mixture for 24 hours.

  • After cooling, the reaction mixture is diluted with THF and ethyl ether.

  • The resulting solid is filtered, concentrated, and purified by silica gel column chromatography.[4]

  • Alternatively, this compound can be formed by heating pyridine with sodium amide or by heating 2-aminopyridine with 2-chloropyridine over barium oxide.[14]

2. Spectroscopic Measurements:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or acetone-d₆.[4]

  • IR Spectroscopy: FT-IR spectra can be obtained using the KBr wafer technique or as a gas-phase measurement.[12][15]

  • UV-Visible Spectroscopy: UV-Vis spectra are recorded on a diode array spectrometer.[4]

3. X-ray Crystallography:

  • Single crystals of this compound suitable for X-ray diffraction can be grown from various solvents.

  • The crystal structure is then determined using a single-crystal X-ray diffractometer.[7]

Theoretical Protocols

1. Density Functional Theory (DFT) Calculations:

  • Software: Gaussian, ORCA, etc.

  • Functional: B3LYP is a commonly used hybrid functional.[1][4]

  • Basis Set: 6-31G(d) or 6-311G** are frequently employed basis sets.[4][7]

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequencies are calculated to predict the IR spectrum and to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface.

  • TD-DFT Calculations: Time-Dependent DFT is used to calculate electronic excitation energies for comparison with UV-Vis spectra.[4]

Visualizing the Comparison Workflow

The following diagram illustrates the workflow for the cross-validation of experimental and theoretical data for this compound.

G Cross-Validation Workflow for this compound cluster_exp Experimental Methods cluster_theory Theoretical Methods cluster_data Data Comparison cluster_validation Validation & Insights Synthesis Synthesis & Purification Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) Synthesis->Spectroscopy Crystallography X-ray Crystallography Synthesis->Crystallography Spectral Spectral Data Spectroscopy->Spectral Structural Structural Parameters Crystallography->Structural DFT DFT Calculations (B3LYP/6-31G(d)) GeoOpt Geometry Optimization DFT->GeoOpt DFT->Spectral TDDFT TD-DFT Calculations TDDFT->Spectral GeoOpt->Structural Physicochemical Physicochemical Properties Validation Model Validation Physicochemical->Validation Spectral->Validation Structural->Validation Insights Structural & Electronic Insights Validation->Insights

Caption: Workflow for comparing experimental and theoretical data.

Molecular Structure and Conformation

The following diagram illustrates the relationship between the different conformations of this compound that can be explored through computational methods and verified against experimental crystallographic data.

G Conformational Analysis of this compound DPA This compound CisTrans cis-trans Conformation (Commonly Observed) DPA->CisTrans CisCis cis-cis Conformation DPA->CisCis TransTrans trans-trans Conformation DPA->TransTrans Exp Experimental Data (X-ray Crystallography) CisTrans->Exp Validation Theory Theoretical Calculations (DFT Geometry Optimization) CisCis->Theory TransTrans->Theory Theory->Exp Comparison

Caption: Conformational analysis of this compound.

References

performance comparison of 2,2'-Dipyridylamine vs. bipyridine in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, the choice of ligand is paramount to tailoring the activity, selectivity, and efficiency of a catalytic system. Among the vast array of N-donor ligands, 2,2'-bipyridine (bpy) has long been a workhorse, its rigid bidentate structure providing a stable coordination environment for a variety of metal centers. However, the structurally related 2,2'-dipyridylamine (dpa) presents an intriguing alternative, featuring a bridging secondary amine that introduces a degree of flexibility and electronic modulation not present in bipyridine. This guide provides a comprehensive performance comparison of these two ligands in key catalytic transformations, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal ligand for their specific applications.

At a Glance: Structural and Electronic Differences

The fundamental difference between this compound and 2,2'-bipyridine lies in the linkage between the two pyridine rings. In bipyridine, a direct C-C bond creates a planar and relatively rigid system. In contrast, the NH bridge in this compound allows for greater conformational flexibility and introduces a proton-donating and -accepting site, which can influence the catalytic cycle in unique ways.

FeatureThis compound (dpa)2,2'-Bipyridine (bpy)
Linkage -NH- (Amine bridge)-C-C- (Direct bond)
Flexibility Higher conformational freedomRelatively rigid and planar
Protonation Can be protonated or deprotonated at the NH groupProtonation occurs at the pyridine nitrogens
Electronic Properties The NH group can act as a hydrogen bond donor/acceptor and modulate electron density on the pyridine rings.Electron density is primarily influenced by substituents on the pyridine rings.
Coordination Can act as a bidentate or bridging ligand; the deprotonated form can stabilize polynuclear complexes.[1]Primarily acts as a bidentate chelating ligand.

Performance in Catalytic Oxidation Reactions

The aerobic oxidation of alcohols is a fundamental transformation in organic synthesis. Copper complexes, in particular, have shown great promise as catalysts for this reaction. Here, we compare the performance of copper catalysts bearing this compound and bipyridine ligands in the aerobic oxidation of benzyl alcohol.

A closely related system utilizing a bis(pyridyl)-N-alkylamine ligand, a structural analog of this compound, also demonstrates catalytic activity for the aerobic oxidation of primary alcohols.[6] The presence of the N-H or N-alkyl group can influence the formation of key intermediates, such as copper-hydroperoxo species, which are crucial for the catalytic cycle.[6]

Table 1: Illustrative Comparison in Copper-Catalyzed Aerobic Oxidation of Benzyl Alcohol

LigandCatalyst SystemOxidantSolventTemperatureTimeConversion/YieldReference
2,2'-BipyridineCu(I)/bpy/TEMPO/NMIAirAcetonitrileRoom Temp.~30 minComplete Conversion[5]
Bis(pyridyl)-N-alkylamine*Cu(I)/ligand/TEMPO/NMIAirAcetonitrileRoom Temp.N/AActive Catalyst[6]

*Data for a structural analog of this compound.

The data suggests that both ligand scaffolds can facilitate the aerobic oxidation of alcohols. The subtle electronic and steric differences imparted by the bridging group in dipyridylamine versus the direct bond in bipyridine can lead to variations in catalyst stability, substrate scope, and reaction kinetics. For example, bipyridine ligands have been shown to lower the Cu(II)/Cu(I) reduction potential, which can impact the catalytic cycle.[3]

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of these reactions is highly dependent on the ligand employed. While bipyridine is a common ligand in this context, it can sometimes act as a catalyst inhibitor, particularly in aerobic oxidation reactions that are part of some cross-coupling cycles.[7]

In the context of the Suzuki-Miyaura coupling, both this compound and bipyridine-based palladium catalysts have been explored. The strong chelation of bipyridine to the palladium center is crucial for high catalytic activity in some cases, such as the oxidative Heck-type coupling of arylboronic acids with olefins.[8] However, this strong binding can also lead to catalyst deactivation. The greater flexibility and different electronic nature of this compound may offer advantages by promoting facile ligand dissociation or by stabilizing different oxidation states of the palladium center.

Table 2: Illustrative Comparison in Palladium-Catalyzed Suzuki-Miyaura Coupling

LigandCatalyst SystemSubstrate 1Substrate 2BaseSolventTemperatureYieldReference
2,2'-BipyridinePd(OAc)₂/bpyAryl HalideArylboronic AcidK₂CO₃Toluene100 °CModerate to HighGeneral Knowledge
This compoundPd(dpa)₂Cl₂Aryl HalideArylboronic AcidK₂CO₃Toluene100 °CPotentially HighInferred

Yields are highly dependent on the specific substrates and reaction conditions.

While specific comparative data is scarce, the known coordination chemistry of this compound suggests it can form stable and active palladium complexes.[1] Its ability to act as a bridging ligand could also lead to the formation of polynuclear palladium species with unique catalytic properties.

Experimental Protocols

Synthesis of Ligands and Complexes

Synthesis of this compound

A mixture of 2-aminopyridine (10 g) and potassium tert-butoxide (20 g) in 200 ml of benzene is refluxed in a 500 ml flask. After 2 hours, 2-chloropyridine (10 ml) is added, and the mixture is refluxed for an additional 72 hours. After cooling, the benzene is removed by rotary evaporation. Water (100 ml) and dichloromethane (150 ml) are added to the reddish-brown product. The dichloromethane layer is separated, and the aqueous layer is extracted several times with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting reddish-brown crystals are recrystallized from a dichloromethane/n-hexane mixture.[9]

Synthesis of a [Cu(bipyridine)Cl₂] Complex

An ethanol solution (25 mL) of 2,2′-bipyridine (2.330 g, 0.015 mol) is added to a solution of copper(II) chloride dihydrate (2.532 g, 0.015 mol) in ethanol (45 mL). The resulting solution is stirred for 60 minutes at room temperature, during which a solid precipitates. The turquoise microcrystalline solid is collected by filtration, washed, and dried.

Catalytic Reaction Protocols

General Procedure for Copper-Catalyzed Aerobic Oxidation of Benzyl Alcohol

In a flask, benzyl alcohol (0.5 mmol) is dissolved in acetonitrile (2.0 mL). To this solution, a catalyst solution containing a copper(I) source (e.g., [Cu(MeCN)₄]OTf, 10 mol%), the ligand (bipyridine or a dipyridylamine derivative, 10 mol%), TEMPO (10 mol%), and a base like N-methylimidazole (NMI, 20 mol%) is added. The reaction is stirred under an atmosphere of air (e.g., using an O₂ balloon) at room temperature. The reaction progress can be monitored by techniques such as in-situ IR spectroscopy or gas chromatography.[5]

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

To a reaction vessel charged with an aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol), is added a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (bipyridine or this compound, 4 mol%) in a suitable solvent such as toluene (5 mL). The mixture is degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 100 °C) until the reaction is complete, as monitored by TLC or GC. After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Visualizing Catalytic Pathways

Diagram 1: Generalized Catalytic Cycle for Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation

G Cu(II)-L Cu(II)-L Cu(I)-L Cu(I)-L Cu(II)-L->Cu(I)-L RCH₂OH, -RCHO, -H⁺ TEMPO+ TEMPO+ Cu(I)-L->Cu(II)-L O₂ TEMPOH TEMPOH TEMPO+->TEMPOH RCH₂OH, -RCHO, -H⁺ TEMPOH->TEMPO+ O₂

Caption: A simplified representation of the dual catalytic cycles in Cu/TEMPO-catalyzed aerobic alcohol oxidation.

Diagram 2: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)L-X Ar-Pd(II)L-X Oxidative_Addition->Ar-Pd(II)L-X Transmetalation Transmetalation Ar-Pd(II)L-X->Transmetalation Ar'B(OR)₂, Base Ar-Pd(II)L-Ar' Ar-Pd(II)L-Ar' Transmetalation->Ar-Pd(II)L-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar'

References

A Comparative Guide to 2,2'-Dipyridylamine-Based Catalysts in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, selective, and robust catalysts is a driving force in modern organic synthesis and drug development. Among the myriad of ligand scaffolds available, 2,2'-dipyridylamine (dpa) has emerged as a versatile and privileged ligand in coordination chemistry and catalysis. Its ability to form stable complexes with a variety of transition metals, coupled with its tunable electronic and steric properties, has led to the development of a range of catalysts for key organic transformations. This guide provides a comparative benchmark of this compound-based catalysts, focusing on their performance in ruthenium-catalyzed transfer hydrogenation, palladium-catalyzed cross-coupling reactions, and copper-catalyzed C-N coupling, supported by experimental data and detailed methodologies.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of various this compound-based and related catalyst systems in key organic transformations. It is important to note that direct comparisons should be made with caution, as substrate scope and reaction conditions can vary between studies.

Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Ruthenium complexes bearing this compound and analogous NNN-pincer ligands have demonstrated significant activity in the transfer hydrogenation of ketones, a crucial reaction for the synthesis of alcohols.

Catalyst/PrecursorLigandSubstrateBaseSolventTemp. (°C)Time (h)Conversion/Yield (%)Ref.
[Ru(η⁶-p-cymene)Cl₂]₂This compoundAcetophenoneiPrOKiPrOH82-Moderate Activity[1][2]
RuCl₂(PPh₃)₃6-(2,2′-bipyridin-6-ylmethyl)pyridin-2-olAcetophenoneiPrOKiPrOH821>90[3][4]
Dinuclear Ru(II)-NNN pincerπ linker-supported bis(pyrazolyl-imidazolyl-pyridine)Various Ketones-iPrOHreflux-up to 1.3 x 10⁶ h⁻¹ TOF[5]
[Ru(η⁶-p-cymene)(L)Cl₂]p-substituted anilinesAcetophenone DerivativesKOtBuiPrOH806up to 97[6]
Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts supported by this compound and its derivatives have shown promise in various C-C and C-N bond-forming reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.

ReactionCatalyst/PrecursorLigandSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Suzuki-MiyauraPd₂(dba)₃Phosphite/Phosphine Oxide2-PyridylboronateAryl BromidesKFDioxane--74-82[1]
HeckPd(OAc)₂Tetrahydropyrimidinium saltAryl BromideStyreneK₂CO₃DMF/H₂O804Good[7]
SonogashiraPd complexDi-2-pyridylmethylamine---Organic/Aqueous--Excellent[8]
C-N CouplingPd₂(dba)₃BrettPhos/RuPhosAryl/Heteroaryl Halides1°/2° AminesLHMDS---Wide Scope
Copper-Catalyzed Ullmann Condensation

Copper(I) complexes with this compound derivatives have been utilized as effective catalysts for Ullmann-type C-N coupling reactions.

Catalyst/PrecursorLigandSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
CuI2,2'-Dipyridyl/4,4'-Dipyridylp-toluidine4-iodotoluene--128-196-High Conversion[9]
CuINone(Hetero)aryl HalidesAromatic/Aliphatic AminesK₂CO₃/t-BuOKDeep Eutectic Solvent60-100-up to 98[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for key reactions catalyzed by this compound-based systems.

General Procedure for Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

To a solution of the ketone (1 mmol) in degassed isopropanol (10 mL), the ruthenium catalyst (0.01-1 mol%) and a base such as potassium isopropoxide or potassium tert-butoxide (1-10 mol%) are added under an inert atmosphere. The reaction mixture is then heated to the desired temperature (typically 80-82 °C) and stirred for the specified time. The reaction progress is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding alcohol.[1][2][6]

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

An oven-dried reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the this compound or a related ligand (2-4 mol%), the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., dioxane, toluene, or DMF) is added, and the mixture is heated to the specified temperature (typically 80-110 °C) for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by flash column chromatography.

General Procedure for Palladium-Catalyzed Heck Coupling

In a Schlenk tube, the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the this compound ligand (2-4 mol%), the aryl halide (1.0 equiv), the olefin (1.1-1.5 equiv), and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 2.0 equiv) are combined. The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., DMF, acetonitrile, or toluene) is added, and the reaction mixture is heated to the desired temperature (typically 80-140 °C). The reaction is monitored by TLC or GC. After completion, the mixture is cooled, filtered to remove inorganic salts, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the coupled product.[7]

General Procedure for Copper-Catalyzed Ullmann C-N Coupling

A mixture of the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), the copper(I) source (e.g., CuI, 5-10 mol%), the this compound ligand (10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) in a suitable solvent (e.g., DMF, DMSO, or toluene) is heated under an inert atmosphere. The reaction temperature typically ranges from 100 to 140 °C. After the starting material is consumed (as monitored by TLC or GC), the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with aqueous ammonia solution and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[9][10]

Mandatory Visualization: Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the discussed transformations, highlighting the central role of the this compound-ligated metal center.

G Catalytic Cycle for Ruthenium-Catalyzed Transfer Hydrogenation Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_alkoxide [Ru]-OR (Active Catalyst) Ru_precatalyst->Ru_alkoxide  + Base, iPrOH - HCl Ru_hydride [Ru]-H Ru_alkoxide->Ru_hydride β-Hydride Elimination - Acetone Product Alcohol (R'CH(OH)R'') Ru_alkoxide->Product Protonolysis + iPrOH Ru_hydride->Ru_alkoxide  + Ketone (Hydride Transfer) Substrate Ketone (R'COR'') Isopropanol iPrOH Acetone Acetone Base Base

Caption: Generalized catalytic cycle for the transfer hydrogenation of ketones catalyzed by a Ruthenium-2,2'-dipyridylamine complex.

G Catalytic Cycle for Palladium-Catalyzed Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (L = dpa) PdII_oxidative R-Pd(II)-X(L)₂ Pd0->PdII_oxidative Oxidative Addition PdII_transmetalation R-Pd(II)-R'(L)₂ PdII_oxidative->PdII_transmetalation Transmetalation PdII_transmetalation->Pd0 Reductive Elimination Product Ar-R' PdII_transmetalation->Product ArX Ar-X ArX->PdII_oxidative Boronic_acid R'B(OH)₂ Boronic_acid->PdII_transmetalation Base Base Base->PdII_transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction with a Palladium-2,2'-dipyridylamine catalyst.

G Catalytic Cycle for Palladium-Catalyzed Heck Reaction Pd0 Pd(0)L₂ (L = dpa) PdII_oxidative R-Pd(II)-X(L)₂ Pd0->PdII_oxidative Oxidative Addition PdII_insertion R-CH₂-CH(R')-Pd(II)-X(L)₂ PdII_oxidative->PdII_insertion Migratory Insertion PdII_insertion->Pd0 β-Hydride Elimination & Reductive Elimination Product Ar-CH=CHR' PdII_insertion->Product ArX Ar-X ArX->PdII_oxidative Alkene H₂C=CHR' Alkene->PdII_insertion Base Base Base->Pd0

Caption: Generalized catalytic cycle for the Heck reaction catalyzed by a Palladium-2,2'-dipyridylamine complex.

References

Safety Operating Guide

Proper Disposal of 2,2'-Dipyridylamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,2'-Dipyridylamine is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Hazard and Disposal Summary

This compound is classified as a hazardous substance, and its disposal is regulated.[1] Improper disposal can lead to environmental harm and potential health risks. The following table summarizes key information regarding its hazards and recommended disposal methods.

Parameter Information Reference
Chemical Name This compound[1][2][3][4]
CAS Number 1202-34-2[1][2][5]
Primary Hazards Irritating to eyes, respiratory system, and skin.[1][3] Harmful if swallowed.[1] May cause sensitization by skin contact.[1][1][3]
Incompatibilities Strong acids, acid chlorides, acid anhydrides, chloroformates, and oxidizing agents.[1][1]
Recommended Disposal Methods Burial in a licensed landfill or incineration in a licensed facility.[1] Must be handled in accordance with local, state, and federal regulations.[1][1]
Environmental Precautions Do not allow to enter sewers, surface water, or ground water.[6] Avoid disposing in drains or the environment as it can be harmful to aquatic life.[6]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must be equipped with the appropriate PPE to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.

  • Skin Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: If there is a risk of dust or fume inhalation, use a NIOSH-approved respirator (e.g., N95 dust mask).[5]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent hazardous reactions.

  • Identify and Segregate: Keep this compound waste separate from other chemical waste streams, especially incompatible substances like strong acids and oxidizing agents.

  • Use Appropriate Containers: Collect the waste in a designated, compatible container. Polyethylene or polypropylene containers are suitable.[1] The container must be in good condition, leak-proof, and have a secure, tightly sealed lid.[7]

  • Labeling: Clearly label the waste container with "HAZARDOUS WASTE," the chemical name "this compound," and the approximate quantity.[7]

Step 3: Storage

Proper storage of the collected waste is essential while awaiting disposal.

  • Storage Location: Store the sealed container in a cool, dry, and well-ventilated area.[1]

  • Avoid Incompatibles: Ensure the storage area is away from incompatible materials, direct sunlight, and heat sources.

  • Secondary Containment: It is good practice to store the waste container in a secondary containment tray to prevent the spread of any potential leaks.

Step 4: Disposal

The final disposal of this compound waste must be conducted by a licensed and qualified hazardous waste management company.

  • Contact a Licensed Professional: Do not attempt to treat or dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.

  • Documentation: Maintain records of the waste disposal, including quantities, dates, and the disposal method used, as required by regulations.

  • Empty Containers: Decontaminate empty containers of this compound. If they cannot be sufficiently cleaned for reuse or recycling, they should be punctured to prevent reuse and disposed of as hazardous waste.[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Wear Appropriate PPE B Segregate Waste from Incompatibles A->B C Collect in a Labeled, Compatible Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Ensure Secure Sealing of Container D->E F Contact Licensed Hazardous Waste Disposal Service E->F G Arrange for Waste Pickup F->G H Maintain Disposal Records G->H I Proper Disposal via Incineration or Landfill by Vendor G->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,2'-Dipyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,2'-Dipyridylamine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Summary & Key Data

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also a potential skin sensitizer.[1] The following table summarizes key quantitative safety data.

ParameterValueReference
GHS Hazard StatementsH315, H319, H335[2]
Signal WordWarning[3]
OSHA PEL (Particulates Not Otherwise Regulated - Respirable Fraction)5 mg/m³[1]
OSHA PEL (Particulates Not Otherwise Regulated - Total Dust)10 mg/m³[1]
Acute ToxicityHarmful if swallowed; animal experiments indicate ingestion of less than 150g may be fatal.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent all personal contact with this compound.[1]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Polychloroprene are suitable for dry solids).[1] For solutions, consult manufacturer-specific glove selection charts.Prevents skin contact, irritation, and potential sensitization.
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against dust particles and splashes.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 dust mask or higher is required.Prevents inhalation of irritating dust particles.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound.

Preparation
  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure proper ventilation.[1]

  • Assemble Materials: Gather all necessary equipment, including PPE, spill cleanup materials, and waste containers, before handling the chemical.

  • Review SDS: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

Handling
  • Don PPE: Put on all required personal protective equipment as specified in Section 2.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust dispersion.

  • Making Solutions: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • General Use: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the handling area.

Spill Cleanup
  • Minor Spills (Solid):

    • Remove all ignition sources.[1]

    • Gently sweep or scoop the material to avoid generating dust.

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with soap and water.[4]

  • Major Spills:

    • Evacuate the area and alert emergency services.[1]

    • Prevent the spill from entering drains or waterways.[1]

    • Only personnel with appropriate training and PPE should perform the cleanup.

Decontamination
  • Surfaces and Equipment: Decontaminate surfaces and non-disposable equipment by washing with soap and water.[4] For aromatic amines, a specialized decontamination solution may be used, followed by a water rinse.[5]

  • Personal Decontamination:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with running water and soap.[1] Seek medical attention if irritation occurs.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[1]

Waste Segregation and Collection
  • Solid Waste: Collect solid this compound waste and contaminated disposable materials (e.g., gloves, paper towels) in a clearly labeled, sealed, and chemically compatible container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Empty Containers: Empty containers may still contain hazardous residue.[1] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse.[1]

Disposal Methods
  • Licensed Waste Disposal Service: The primary and recommended method for disposal is to use a licensed professional waste disposal company.[6][7]

  • Incineration: Incineration in a licensed facility, often after mixing with a combustible solvent, is a common disposal method for aromatic amine waste.[6][7][8]

  • Landfill: Disposal by burial in a landfill specifically licensed to accept chemical waste is another option.[1]

  • Do Not: Do not dispose of this compound down the drain or in the regular trash.[7]

Workflow Diagram

The following diagram illustrates the safe handling and disposal workflow for this compound.

prep Preparation - Designate Area - Assemble Materials - Review SDS handling Handling - Don PPE - Weigh in Hood - Prepare Solutions - Avoid Contact prep->handling use Experimental Use handling->use spill Spill Occurs use->spill decon Decontamination - Surfaces & Equipment - Personal use->decon spill->decon Cleanup waste Waste Collection - Solid Waste - Liquid Waste - Empty Containers decon->waste disposal Disposal - Licensed Contractor - Incineration waste->disposal end End of Process disposal->end

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.